molecular formula C9H18O B1265536 2-Methyloctan-3-one CAS No. 923-28-4

2-Methyloctan-3-one

Cat. No.: B1265536
CAS No.: 923-28-4
M. Wt: 142.24 g/mol
InChI Key: ODSKXCNVESXQCZ-UHFFFAOYSA-N
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Description

2-Methyloctan-3-one is a ketone with the molecular formula C9H18O . It is characterized by its structure featuring a carbonyl group at the third carbon, flanked by a methyl group and a hexyl chain, as defined by its SMILES notation CCCCCC(=O)C(C)C . As a mid-weight alkyl ketone, this compound serves as a valuable intermediate and building block in organic synthesis and various research applications. Researchers utilize compounds of this class in the development of novel fragrances, flavors, and as precursors for more complex molecules. Its properties make it of interest in materials science for studying solvent effects and polymer chemistry. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyloctan-3-one
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InChI

InChI=1S/C9H18O/c1-4-5-6-7-9(10)8(2)3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSKXCNVESXQCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10238958
Record name 2-Methyloctan-3-one
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

923-28-4
Record name 2-Methyl-3-octanone
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Record name 2-Methyl-3-octanone
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Record name 2-Methyl-3-octanone
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methyloctan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyloctan-3-one (CAS No: 923-28-4) is an aliphatic ketone characterized by a nine-carbon backbone.[1][2] Its structure, featuring a carbonyl group at the third position and a methyl branch at the second, imparts specific chemical and physical properties that make it a subject of interest in synthetic organic chemistry. While not widely recognized as a fragrance or flavor component, its utility as a chemical intermediate and a model compound for studying ketone reactivity is significant for researchers and professionals in drug development and chemical synthesis.[3] This guide provides a comprehensive overview of its core chemical properties, analytical characterization, reactivity, and safety protocols, grounded in established scientific data.

Chemical Identity and Molecular Structure

A precise understanding of a molecule begins with its fundamental identifiers and structure. This compound is also known by synonyms such as Isopropyl pentyl ketone and n-Amyl isopropyl ketone.[1][4]

The structure consists of an eight-carbon chain with a ketone functional group on the third carbon and a methyl group on the second carbon. This branched structure influences its physical properties like boiling point and density when compared to its linear isomer, nonan-3-one.

Identifier Value Source
IUPAC Name This compoundPubChem[1]
Synonyms Isopropyl pentyl ketone, 2-Methyl-3-octanonePubChem[1]
CAS Number 923-28-4NIST WebBook[2]
Molecular Formula C₉H₁₈OPubChem[1]
Molecular Weight 142.24 g/mol PubChem[1]
InChI InChI=1S/C9H18O/c1-4-5-6-7-9(10)8(2)3/h8H,4-7H2,1-3H3PubChem[1]
InChIKey ODSKXCNVESXQCZ-UHFFFAOYSA-NPubChem[1]
Canonical SMILES CCCCCC(=O)C(C)CPubChem[1]

Physicochemical Properties

The physical properties of this compound are dictated by its molecular weight, the polarity of the carbonyl group, and its overall molecular shape. These properties are essential for determining appropriate solvents, reaction conditions, and purification methods.

Property Value Notes Source
Appearance Clear, colorless liquidAssumed based on similar ketonesSigma-Aldrich[5]
Boiling Point 140 - 144 °CData for the related compound 2-MethyloctaneSigma-Aldrich[6]
Density 0.814 ± 0.06 g/cm³ (est.)Estimated valueThe Good Scents Company[7]
Flash Point 59.1 °C---Chemsrc[8]
Refractive Index 1.415 ± 0.02 (est.)Estimated value at 20°CThe Good Scents Company[7]
Water Solubility 457.7 mg/L @ 25 °C (est.)Estimated valueThe Good Scents Company[3]

The moderate boiling point is consistent with a C9 ketone, while its limited water solubility is expected due to the long, nonpolar alkyl chain.[3] The compound is soluble in many organic solvents.

Spectroscopic Characterization: A Validating Framework

Spectroscopic analysis provides an unambiguous confirmation of molecular structure. Each technique offers a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound will exhibit distinct signals corresponding to the chemically non-equivalent protons. The key diagnostic signals include a multiplet for the proton at the C2 position (α to the carbonyl), which is deshielded, and characteristic signals for the terminal methyl groups of the pentyl and isopropyl fragments. Protons closer to the electron-withdrawing carbonyl group will appear further downfield (higher ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals, confirming the presence of nine unique carbon atoms. The most notable signal is the carbonyl carbon, which will appear significantly downfield, typically in the range of 200-220 ppm, a characteristic feature of ketones.[1]

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed.

  • Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

  • Acquisition: Acquire the spectrum using a standard proton pulse program. A spectral width of 12-15 ppm is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is dominated by two key features.[2]

  • C=O Stretch: A strong, sharp absorption band will appear in the region of 1715-1720 cm⁻¹. This is highly characteristic of an aliphatic ketone.[9]

  • C-H Stretch: Multiple bands will be observed in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the sp³ hybridized C-H bonds in the alkyl chains.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak at an m/z ratio corresponding to the molecular weight of the compound (142.24).[1]

  • Fragmentation Pattern: The most significant fragmentation pathway for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. For this compound, this can occur on either side of the carbonyl, leading to characteristic fragment ions.

SynthesisWorkflow start 2-Methyloctan-3-ol reagent Oxidizing Agent (e.g., PCC, DMP) in CH₂Cl₂ start->reagent Step 1: Oxidation product This compound reagent->product workup Aqueous Workup & Purification (Chromatography) product->workup Step 2: Isolation

Caption: General workflow for the synthesis of this compound.

Core Reactivity

The chemistry of this compound is dominated by the electrophilic nature of the carbonyl carbon and the acidity of the α-protons.

  • Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles. For example, reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will yield the secondary alcohol, 2-methyloctan-3-ol. [10]* Enolate Formation: The protons on the carbon adjacent to the carbonyl group (the α-carbon, C2) are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can participate in a wide range of reactions, such as alkylations and aldol condensations, making this compound a useful building block in more complex molecular syntheses.

Relevance in Drug Development and Research

While this compound itself is not a therapeutic agent, its structural motifs are relevant in medicinal chemistry. The introduction of a methyl group into a drug candidate molecule is a common strategy in lead optimization. [11]Methyl groups can significantly alter a compound's properties by:

  • Modulating Pharmacokinetics: A methyl group can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug. [11]* Improving Binding Affinity: The steric bulk of a methyl group can enforce a specific conformation that is more favorable for binding to a biological target. [11]* Altering Physicochemical Properties: Methylation can impact a molecule's lipophilicity and solubility, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. [11] Therefore, understanding the chemical properties and reactivity of model compounds like this compound provides valuable insights for drug design professionals.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards. [1]

  • GHS Classification:

    • Flammable Liquid (Category 3): H226 - Flammable liquid and vapor. [1] * Aquatic Hazard (Chronic, Category 3): H412 - Harmful to aquatic life with long lasting effects. [1]

  • Handling and Storage:

    • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

    • Keep the container tightly closed and store it in a well-ventilated place. * Use explosion-proof electrical, ventilating, and lighting equipment. * Wear protective gloves, protective clothing, eye protection, and face protection. * Avoid release to the environment. Researchers must consult the full Safety Data Sheet (SDS) before handling this chemical and use it only in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE). [5]

Conclusion

This compound is a branched aliphatic ketone with well-defined chemical and physical properties. Its structure is readily confirmed by standard spectroscopic techniques, and its reactivity is centered around the versatile carbonyl functional group. While its direct applications are limited, it serves as an important chemical intermediate and a valuable model compound for understanding the fundamental principles of organic chemistry that are critical to researchers, scientists, and professionals in the field of drug development.

References

  • PubChem. (n.d.). 2-Methyl-3-octanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Thoreauchem. (n.d.). This compound-923-28-4. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl-3-octanone. Retrieved from [Link]

  • MOLBASE. (n.d.). This compound price & availability. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyloctan-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). CID 160885332. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyloctan-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 3-Octanone, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl-3-octanone. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Methyl-3-octanol. Retrieved from [Link]

  • Molbase. (n.d.). 2-Methyl-octan-3-on. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-2-methyloctan-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (r)-(−)-10-methyl-1(9)-octal-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyloctane. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples. Retrieved from [Link]

  • Chemsrc. (2025, August 27). 3-Octanone, 2-methyl-. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H18O). Retrieved from [Link]

  • PubChem. (n.d.). 6-Methyloctan-3-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–1208. Retrieved from [Link]

Sources

Introduction: Characterizing a Key Aliphatic Ketone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyloctan-3-one (CAS: 923-28-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

This compound (CAS No. 923-28-4), also known as Isopropyl pentyl ketone, is a nine-carbon aliphatic ketone.[1][2] Its molecular structure features a carbonyl group at the third position of an octane chain, with a methyl branch at the second position. This structure gives rise to specific chemical and physical properties that make it a subject of interest in fields ranging from synthetic organic chemistry to flavor and fragrance science. This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and safe handling, designed to equip researchers with the foundational knowledge required for its application.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is paramount for any laboratory application. These properties dictate experimental conditions, from solvent selection to purification methods.

Chemical Identifiers

A compound can be identified by numerous names and numbering systems. The most critical identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 923-28-4[1][2]
IUPAC Name This compound[1]
Molecular Formula C₉H₁₈O[1][2]
Synonyms Isopropyl pentyl ketone, 2-Methyl-3-octanone[1][2]
InChIKey ODSKXCNVESXQCZ-UHFFFAOYSA-N[1][2]
SMILES CCCCCC(=O)C(C)C[1]
Physicochemical Data

The physical properties of this compound are essential for predicting its behavior in various chemical environments and for designing purification protocols such as distillation.

PropertyValueSource
Molecular Weight 142.24 g/mol [1][2]
Boiling Point 140 - 144 °C
Density 0.714 g/mL at 20 °C
Appearance Flammable liquid and vapor[1]

Section 2: Synthesis Pathway—The Grignard Reaction

The synthesis of ketones is a cornerstone of organic chemistry. One of the most reliable and versatile methods for preparing ketones like this compound is through the oxidation of a secondary alcohol, which is itself synthesized via a Grignard reaction. This two-step approach offers high yields and control over the final product.[3]

The causality for this choice is rooted in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of an aldehyde. The use of a primary alkyl halide to form the Grignard reagent is deliberate, as it minimizes side reactions like coupling that are more prevalent with secondary halides.[3] The subsequent oxidation step is a standard, high-yield transformation.

Synthesis Workflow Diagram

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation A Hexanal + Isopropylmagnesium Bromide C Reaction Mixture A->C Add dropwise B Anhydrous Diethyl Ether B->C Solvent D Acidic Workup (e.g., aq. HCl) C->D Quench E Crude 2-Methyloctan-3-ol D->E F Crude 2-Methyloctan-3-ol E->F Proceed to Oxidation H Reaction Mixture F->H G Oxidizing Agent (e.g., PCC in DCM) G->H Add I Workup & Purification (Filtration, Distillation) H->I J Pure this compound I->J

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes the formation of the secondary alcohol precursor, 2-Methyloctan-3-ol, followed by its oxidation to the target ketone.

Part A: Synthesis of 2-Methyloctan-3-ol via Grignard Reaction

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen.

  • Reagent Preparation: In the dropping funnel, prepare a solution of hexanal in anhydrous diethyl ether. The Grignard reagent, isopropylmagnesium bromide in diethyl ether, is placed in the reaction flask. Rationale: Maintaining anhydrous (water-free) conditions is critical, as Grignard reagents are strong bases and will react with water, quenching the reaction.[4]

  • Reaction: Cool the flask containing the Grignard reagent in an ice bath. Add the hexanal solution dropwise from the dropping funnel with continuous stirring. Maintain a gentle reflux. The reaction is exothermic.

  • Workup: After the addition is complete, allow the mixture to stir until it returns to room temperature. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl) dropwise to quench the reaction and hydrolyze the magnesium alkoxide intermediate.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the ether layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the ether using a rotary evaporator to yield crude 2-Methyloctan-3-ol.

Part B: Oxidation to this compound

  • Setup: In a separate flask, prepare a slurry of Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

  • Reaction: Dissolve the crude 2-Methyloctan-3-ol from Part A in DCM and add it to the PCC slurry in one portion. Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts.

  • Final Isolation: Concentrate the filtrate using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure this compound.


Section 3: Analytical Characterization

Post-synthesis, it is imperative to verify the identity and purity of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for this purpose, providing both retention time for purity assessment and a mass spectrum for structural confirmation.

Analytical Workflow Diagram

G A Synthesized Product (this compound) B Dilute in Volatile Solvent (e.g., Hexane) A->B C Inject into GC-MS B->C D Gas Chromatography (Separation) C->D E Mass Spectrometry (Detection & Fragmentation) D->E F Data Analysis E->F G Retention Time (Purity Assessment) F->G H Mass Spectrum (Identity Confirmation) F->H

Caption: Workflow for GC-MS analysis of this compound.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general framework. Specific parameters should be optimized for the instrument in use.

  • Sample Preparation: Prepare a dilute solution of the purified this compound (~1 mg/mL) in a volatile solvent like hexane or ethyl acetate.

  • Instrument Setup:

    • Column: Use a standard nonpolar capillary column (e.g., DB-5ms).[6]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 250 °C.

    • Injector: Set to a temperature higher than the sample's boiling point (e.g., 250 °C).

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 40-300.

  • Data Analysis:

    • Purity: Analyze the resulting chromatogram. A single, sharp peak indicates a high degree of purity. The time at which this peak elutes is the retention time.[6]

    • Identity: Analyze the mass spectrum corresponding to the peak. Compare the fragmentation pattern to a reference spectrum from a database like NIST.[7] Key expected fragments for this compound would arise from alpha-cleavage around the carbonyl group.

Spectroscopic Data

Spectral data provides a fingerprint for the molecule, allowing for unambiguous identification.

TechniqueKey ObservationsSource
Mass Spec (EI) The NIST database shows a mass spectrum with characteristic peaks.[2][7]
Infrared (IR) A strong absorption peak characteristic of a C=O (carbonyl) stretch is expected around 1715 cm⁻¹.[2]
¹H NMR Spectral data is available on public databases like PubChem.[1]
¹³C NMR Spectral data is available on public databases like PubChem.[1]

Section 4: Applications and Relevance

While not extensively documented in pharmaceutical literature, this compound and related ketones are recognized for their sensory properties. They are often investigated as flavor and fragrance agents.[8][9] Its specific aroma profile, likely possessing fruity or herbal notes, makes it a candidate for inclusion in complex fragrance compositions. In a research context, it serves as a model compound for studying the reactions of sterically hindered ketones or as a building block for more complex molecular architectures.

Section 5: Safety and Handling

Safe laboratory practice is non-negotiable. This compound presents specific hazards that must be managed with appropriate engineering controls and personal protective equipment.

GHS Hazard Classification
Hazard ClassGHS CodeDescriptionSource
Flammable Liquid H226Flammable liquid and vapor.[1]
Aquatic Hazard H412Harmful to aquatic life with long lasting effects.[1]
Handling and Storage Protocol
  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear flame-retardant lab coats, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof electrical equipment.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The container should be grounded and bonded to prevent static discharge.

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Do not let the product enter drains.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • 2-Methyloctan-3-ol | C9H20O | CID 98464 . PubChem, National Institutes of Health. Available at: [Link]

  • 2-Methyl-3-octanone | C9H18O | CID 70209 . PubChem, National Institutes of Health. Available at: [Link]

  • CID 160885332 | C18H36O2 . PubChem, National Institutes of Health. Available at: [Link]

  • 3-Octanone, 2-methyl- . NIST WebBook. Available at: [Link]

  • 2-Methyloctan-3-amine | C9H21N | CID 21714468 . PubChem, National Institutes of Health. Available at: [Link]

  • The Synthesis of 2-Methyl-4-Heptanone . Jong, Elma A. de; Feringa, Bernard, University of Groningen. Available at: [Link]

  • 2-methyl-3-octanone, 923-28-4 . The Good Scents Company. Available at: [Link]

  • 3-Octanone, 2-methyl- Mass Spectrum . NIST WebBook. Available at: [Link]

  • (r)-(−)-10-methyl-1(9)-octal-2-one . Organic Syntheses Procedure. Available at: [Link]

  • This compound price & availability . MOLBASE. Available at: [Link]

  • Showing Compound 2-Methylpentan-3-one (FDB007633) . FooDB. Available at: [Link]

  • Grignard Reaction Lab: Synthesis & Analysis of 3° Alcohol . Studylib. Available at: [Link]

  • (3R)-2-methyloctan-3-ol | C9H20O | CID 13701579 . PubChem, National Institutes of Health. Available at: [Link]

  • 6-Methyloctan-3-one | C9H18O | CID 14158008 . PubChem, National Institutes of Health. Available at: [Link]

  • Synthesis Problems Involving Grignard Reagents . Master Organic Chemistry. Available at: [Link]

  • Grignard Reaction . Organic Chemistry Portal. Available at: [Link]

  • 3-octanone ethyl amyl ketone . The Good Scents Company. Available at: [Link]

  • Grignard Reagents . Chemistry LibreTexts. Available at: [Link]

  • Gas Chromatography: Identifying Unknown Compounds . Dr. Vaughan Pultz, Lander University. Available at: [Link]

  • 2-Methyloctan-3-ol(CAS# 26533-34-6) . Angene Chemical. Available at: [Link]

  • Determination of double bond positions in methyl ketones by gas chromatography–mass spectrometry using dimethyl disulfide derivatization . RWTH Publications. Available at: [Link]

  • Aroma and Flavor Molecules . The Perfumer's Apprentice. Available at: [Link]

  • 2-octanone methyl hexyl ketone . The Good Scents Company. Available at: [Link]

Sources

An In-Depth Technical Guide to 2-Methyloctan-3-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyloctan-3-one, an aliphatic ketone with the molecular formula C9H18O, is a compound of growing interest within the scientific community.[1] Its structural features, comprising a nine-carbon chain with a carbonyl group at the third position and a methyl branch at the second, give rise to specific chemical and physical properties that make it a subject of investigation for various applications, including in the flavor and fragrance industry and as a potential biologically active agent. This guide provides a comprehensive overview of this compound, from its fundamental properties to its synthesis and analytical characterization, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its behavior in various chemical and biological systems.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 2-Methyl-3-octanone, Isopropyl pentyl ketonePubChem[1]
Molecular Formula C9H18OPubChem[1]
Molecular Weight 142.24 g/mol PubChem[1]
CAS Number 923-28-4PubChem[1]
Appearance Colorless liquid (presumed)
Boiling Point Not explicitly available
Density Not explicitly available
Solubility Expected to be soluble in organic solvents

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process involving a Grignard reaction to create the precursor alcohol, followed by a selective oxidation to yield the desired ketone. This method offers a high degree of control and good yields.

Diagram: Synthetic Pathway to this compound

Synthesis_Pathway cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation Pentylmagnesium\nbromide Pentylmagnesium bromide Grignard_Reaction + Pentylmagnesium\nbromide->Grignard_Reaction Grignard Reagent Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Grignard_Reaction Electrophile 2-Methyloctan-3-ol 2-Methyloctan-3-ol Grignard_Reaction->2-Methyloctan-3-ol Nucleophilic Addition & Acidic Workup 2-Methyloctan-3-ol_2 2-Methyloctan-3-ol PCC PCC / Celite in CH2Cl2 This compound This compound 2-Methyloctan-3-ol_2->this compound Oxidation Fragmentation M+ [C9H18O]+• m/z = 142 Frag1 [C5H11CO]+• m/z = 99 M+->Frag1 Loss of C3H7• Frag2 [CH(CH3)2]+• m/z = 43 M+->Frag2 Loss of C6H11O• Frag3 [C5H11]+• m/z = 71 M+->Frag3 Loss of C4H7O• Frag4 [COCH(CH3)2]+• m/z = 71 M+->Frag4 Loss of C4H9•

Sources

Isopropyl pentyl ketone structure and synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure and Synthesis of 2-Methyl-3-Heptanone (Isopropyl Pentyl Ketone)

Introduction

2-Methyl-3-heptanone, commonly known as isopropyl pentyl ketone, is an aliphatic ketone with the molecular formula C8H16O.[1][2][3][4] As a carbonyl compound, its chemical reactivity is centered around the electrophilic carbon of the ketone group, making it a valuable intermediate in various organic syntheses. It is also recognized as a trace flavor and odor-causing compound found in some natural water sources. This guide provides a comprehensive overview of its structure, physicochemical properties, and detailed methodologies for its synthesis, tailored for researchers and professionals in drug development and chemical sciences.

Section 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and physical characteristics is fundamental to its application and synthesis.

Nomenclature and Identification
  • IUPAC Name : 2-Methylheptan-3-one[1][4]

  • Common Synonyms : Isopropyl pentyl ketone, 2-Methyl-3-heptanone[2][3]

  • CAS Number : 13019-20-0[1][2][3][4]

  • Molecular Formula : C8H16O[1][3][4]

  • Molecular Weight : 128.21 g/mol [1][3][4]

Structural Formula

The structure consists of a heptane chain with a ketone (carbonyl group) at the third carbon position and a methyl group at the second carbon position.

2D Structure:

Caption: Experimental workflow for the synthesis of 2-methyl-3-heptanone.

Materials and Reagents
  • 2-Methyl-3-heptanol

  • Sodium dichromate (Na2Cr2O7)

  • Concentrated sulfuric acid (H2SO4)

  • Diethyl ether (anhydrous)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Step-by-Step Procedure
  • Preparation of Oxidizing Agent: In a 250 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, cautiously add 10 mL of concentrated sulfuric acid to 100 mL of deionized water. To this acidic solution, dissolve 25 g of sodium dichromate dihydrate. The solution will be a clear orange color.

  • Reaction: While maintaining the flask in the ice bath, slowly add 0.1 mol of 2-methyl-3-heptanol to the stirred dichromate solution via a dropping funnel over 30 minutes. The slow addition is crucial to control the exothermic nature of the reaction.

  • Causality: The use of an ice bath and slow addition prevents overheating, which could lead to side reactions and reduced yield. The sulfuric acid provides the necessary acidic environment for the dichromate to act as a strong oxidizing agent. [5]4. Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1.5-2 hours. A successful oxidation is indicated by a color change from orange (Cr2O7^2-) to a murky green (Cr^3+). [6]5. Workup and Purification: a. Transfer the reaction mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL). b. Combine the organic layers and wash sequentially with 50 mL of 1 M NaOH solution (to neutralize any remaining acid) and 50 mL of brine (to aid in phase separation and remove dissolved water). c. Causality: The NaOH wash is a critical self-validating step; it removes acidic impurities. Failure to do so could lead to product degradation during the final distillation step. d. Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the ether using a rotary evaporator. e. Purify the crude ketone by fractional distillation under atmospheric pressure, collecting the fraction boiling at approximately 158-160 °C.

  • Characterization: Confirm the identity and purity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Reaction Mechanism

The oxidation proceeds via the formation of a chromate ester intermediate, followed by an E2-type elimination to yield the ketone.

Caption: Mechanism of secondary alcohol oxidation by chromic acid.

Conclusion

2-Methyl-3-heptanone is a well-defined aliphatic ketone with established physical properties. Its synthesis is readily achievable through robust and well-documented organic reactions. The oxidation of its corresponding secondary alcohol, 2-methyl-3-heptanol, represents a direct, high-yielding, and reliable method suitable for laboratory-scale preparation. Alternatively, the Grignard reaction with a nitrile precursor provides a versatile method for constructing the carbon skeleton. The choice of synthetic route will ultimately be guided by starting material availability, scalability, and specific experimental constraints. The protocols and data presented herein offer a solid foundation for professionals engaged in the synthesis and application of this compound.

References

  • Chemguide. (n.d.). Oxidation of Alcohols. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]

  • BYJU'S. (2019, December 7). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]

  • JoVE. (2025, May 22). Nitriles to Ketones: Grignard Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion to ketones using Grignard reagents. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Retrieved from [Link]

  • YouTube. (2020, October 19). Preparation of aromatic Ketones by Friedel-Crafts Acylation. Retrieved from [Link]

  • Save My Exams. (2024, October 27). Oxidation of Alcohols (AQA A Level Chemistry): Revision Note. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • U.S. EPA. (n.d.). 3-Heptanone, 2-methyl- - Substance Details. Retrieved from [Link]

  • NIST. (n.d.). 3-Heptanone, 2-methyl-. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Friedel-Crafts Acylation with Amides. Retrieved from [Link]

  • NIST. (n.d.). 3-Heptanone, 2-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-3-heptanone. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl-3-heptanone. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopentyl isopropyl methyl ketone. Retrieved from [Link]

Sources

The Enigmatic Presence of 2-Methyloctan-3-one in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Within the vast and intricate chemical tapestry of the natural world, volatile organic compounds (VOCs) serve as a fundamental language, mediating interactions from the microbial to the macroscopic. Among these, ketones represent a significant class of molecules, contributing to the aromas of foods, the defensive secretions of insects, and the complex bouquets of plant life. This technical guide delves into the natural occurrence of a specific branched-chain ketone, 2-methyloctan-3-one. While not as extensively documented as some of its structural isomers, emerging evidence points to its subtle yet significant presence in diverse biological systems. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known natural sources of this compound, its potential biosynthetic origins, ecological significance, and the analytical methodologies requisite for its detection and characterization.

I. Natural Occurrence: A Dispersed and Diverse Profile

The known natural distribution of this compound is not widespread but is notable for its appearance in distinct and unrelated biological matrices. This sporadic yet significant presence suggests convergent evolutionary pathways for its biosynthesis and function.

In the Animal Kingdom: From Mammalian Fats to Insect Semiochemistry

The most definitive identification of this compound in nature comes from the analysis of food aromas. Specifically, it has been identified as a volatile component of beef fat [1]. Its presence contributes to the overall flavor profile of cooked meat, likely arising from the thermal degradation of lipids and amino acids.

While direct identification of this compound as an insect semiochemical is pending, the prevalence of related methyl ketones in insect communication strongly suggests its potential in this role. For instance, the structurally similar 7-methyloctan-3-one is a known pheromone in certain ant species and has been found in the fur of the arctic fox[2]. Insect pheromones are critical for behaviors such as mating and aggregation[3]. The biosynthetic pathways that produce these ketones are often conserved, making it plausible that this compound could function as a pheromone or a component of a pheromonal blend in certain insect species. Semiochemicals, including pheromones and allelochemicals, are pivotal in mediating insect behavior and are increasingly harnessed for integrated pest management strategies[4][5].

In the Microbial World and Food Spoilage

Methyl ketones, as a class, are well-documented products of microbial metabolism, particularly from fungi. They are often associated with the characteristic aromas of certain cheeses and can also be indicators of food spoilage. For example, various odd-carbon methyl ketones, such as 2-heptanone, 2-nonanone, and 2-undecanone, have been identified as contributors to the oxidative off-flavor in stored cow's milk[6][7]. While this compound has not been explicitly named in this context, the metabolic pathways that produce these ketones could potentially generate branched-chain variants under specific substrate and microbial conditions.

II. Biosynthesis: Unraveling the Metabolic Origins

The biosynthesis of branched-chain ketones like this compound in insects is believed to be intricately linked to fatty acid metabolism[8]. While a definitive pathway for this specific molecule is not yet elucidated, the general mechanisms for methyl ketone formation in biological systems provide a strong hypothetical framework.

Insects typically synthesize ketones through modifications of fatty acid pathways or other metabolic routes like the isoprenoid pathway[8]. One common mechanism involves the decarboxylation of β-keto acids[1]. Another potential route is the oxidation of aliphatic hydrocarbons at the methylene carbon adjacent to a methyl group[1].

The biosynthesis of insect pheromones can be regulated by hormones such as juvenile hormone III[8]. In some Diptera, ecdysteroids produced by the ovaries are thought to regulate hydrocarbon sex pheromone biosynthesis by influencing the activity of fatty acyl-CoA elongation enzymes[8].

The following diagram illustrates a plausible biosynthetic pathway for this compound, drawing parallels from known ketone biosynthesis in insects.

Biosynthesis_of_2_Methyloctan_3_one cluster_fatty_acid_synthesis Fatty Acid Synthesis cluster_modification Modification and Ketone Formation Fatty_Acid_Pool Fatty Acid Pool (e.g., from diet or de novo synthesis) Branched_Chain_Fatty_Acid Branched-Chain Fatty Acyl-CoA (incorporation of propionyl-CoA) Fatty_Acid_Pool->Branched_Chain_Fatty_Acid Elongation & Branching Beta_Keto_Acid β-Keto-acyl-CoA Branched_Chain_Fatty_Acid->Beta_Keto_Acid β-Oxidation Decarboxylation Decarboxylation Beta_Keto_Acid->Decarboxylation Hydrolysis & Decarboxylase 2_Methyloctan_3_one This compound Decarboxylation->2_Methyloctan_3_one

Caption: Plausible biosynthetic pathway of this compound.

III. Analytical Methodologies for Detection and Characterization

The volatile and often trace-level nature of this compound in natural matrices necessitates sensitive and specific analytical techniques for its unambiguous identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the cornerstone analytical tool for this purpose[3].

Sample Preparation and Extraction

The initial and most critical step in the analysis of this compound is its efficient extraction from the sample matrix while minimizing contamination and analyte loss. The choice of extraction method is dictated by the nature of the sample and the volatility of the target compound.

Table 1: Comparison of Extraction Techniques for this compound

Extraction TechniquePrincipleAdvantagesDisadvantagesSuitable Matrices
Solvent Extraction Partitioning of the analyte between the sample matrix and an organic solvent.High recovery for less volatile compounds; well-established.Requires large volumes of organic solvents; can co-extract interfering compounds.Insect glands, fatty tissues, food homogenates.
Headspace Solid-Phase Microextraction (HS-SPME) Adsorption of volatile analytes from the headspace above the sample onto a coated fiber.Solvent-free; simple and rapid; suitable for automation.Fiber coating selection is crucial; potential for competitive adsorption.Food samples, beverages, live insects, plant material.
Dynamic Headspace Sampling (Purge and Trap) Volatiles are purged from the sample with an inert gas and trapped on a sorbent material.High sensitivity for highly volatile compounds; exhaustive extraction possible.More complex instrumentation; potential for analyte breakthrough.Air samples, water, biological fluids.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Following extraction, the sample is introduced into the GC-MS system for separation and identification.

Experimental Protocol: GC-MS Analysis of this compound

  • Gas Chromatograph (GC) System:

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis. Injector temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Column: A non-polar or medium-polarity capillary column is suitable. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

    • Oven Temperature Program: An initial temperature of 40-50 °C held for 2-5 minutes, followed by a ramp of 5-10 °C/min to a final temperature of 250-280 °C, held for 5-10 minutes. This program should be optimized based on the complexity of the sample matrix.

  • Mass Spectrometer (MS) System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of an authentic standard. The mass spectrum of this compound will exhibit characteristic fragment ions.

    • Quantification can be performed using an external or internal standard method by integrating the peak area of a characteristic ion.

The following diagram illustrates a typical workflow for the analysis of this compound from a natural source.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Natural Source (e.g., Insect Gland, Food Sample) Extraction Extraction (e.g., Solvent Extraction, SPME) Sample->Extraction Concentration Concentration/Cleanup (if necessary) Extraction->Concentration GC_MS GC-MS Analysis Concentration->GC_MS Injection Data_Processing Data Processing (Identification & Quantification) GC_MS->Data_Processing Results Results Data_Processing->Results

Caption: General workflow for the analysis of this compound.

IV. Ecological Significance and Future Perspectives

The presence of this compound in beef fat points to its role as a flavor compound, influencing the sensory perception of food. In the context of insects, should its role as a semiochemical be confirmed, it could have significant implications for understanding and manipulating insect behavior. Pheromones are highly specific and potent, making them environmentally benign tools for pest monitoring and control.

Future research should focus on:

  • Screening a wider range of natural sources , particularly insects and plants, for the presence of this compound to better understand its distribution.

  • Elucidating the specific biosynthetic pathway of this compound in organisms where it is found.

  • Investigating the behavioral responses of insects to synthetic this compound to confirm any semiochemical activity.

  • Exploring its potential applications in the food and fragrance industries, as well as in the development of novel pest management strategies.

The study of this compound, though in its nascent stages, holds promise for uncovering new facets of chemical ecology and providing novel solutions in applied biology.

References

  • Ridgway, K. (n.d.). Sample Preparation for Food Contaminant Analysis. LCGC International. [Link]

  • Barden, D. (2013, February 14). Analyzing Volatile Organic Chemicals in Food: Emerging Trends and Recent Examples. American Laboratory. [Link]

  • Sample Preparation for the Gas Chromatography Analysis of Semi-volatiles and Non-volatile Compounds in Food Samples. (2019, October 30). IntechOpen. [Link]

  • Sample Preparation Options for Aroma Analysis. (n.d.). Chromatography Today. [Link]

  • Sniffing out active compounds in insect pheromones. (2015, September 14). Wiley Analytical Science. [Link]

  • Tillman, J. A., Seybold, S. J., Jurenka, R. A., & Blomquist, G. J. (1999). Insect pheromones--an overview of biosynthesis and endocrine regulation. Insect biochemistry and molecular biology, 29(6), 481–514. [Link]

  • Forney, F. W., & Markovetz, A. J. (1971). The biology of methyl ketones. Journal of lipid research, 12(4), 383–395. [Link]

  • Gas Chromatography coupled with Mass Spectrometry (GC-MS) analysis of crude pheromone extracts from female Chilo suppressalis moths. (n.d.). ResearchGate. [Link]

  • Kalinová, B., Ji, Y., Svatoš, A., & Hoskovec, M. (2006). GC × GC/TOF MS technique—A new tool in identification of insect pheromones: Analysis of the persimmon bark borer sex pheromone gland. Journal of Separation Science, 29(4), 578-585. [Link]

  • Chatterjee, D., & Tan, J. (2021). Insect Oenocytes and Metabolism. Frontiers in Endocrinology, 12, 744383. [Link]

  • Gas chromatography-mass spectrometry (GC-MS) analysis of natural... (n.d.). ResearchGate. [Link]

  • Kunieda, T., & Kubo, T. (2005). Carbohydrate metabolism genes and pathways in insects: insights from the honey bee genome. Insect Molecular Biology, 14(6), 631-641. [Link]

  • Beran, F., & Luck, K. (2016). Chemical convergence between plants and insects: biosynthetic origins and functions of common secondary metabolites. New Phytologist, 211(4), 1185-1197. [Link]

  • 2-Methyl-3-octanone. (n.d.). PubChem. [Link]

  • El-Shafie, H. A. F., & Abdel-Banat, B. M. A. (2019). Semiochemicals for controlling insect pests. Journal of Plant Protection Research, 59(1), 1-11. [Link]

  • Semiochemicals. (n.d.). Insect Science. [Link]

  • 2-Methyloctan-4-ol. (n.d.). The Pherobase. [Link]

  • Dudareva, N., & Pichersky, E. (2006). Plant Volatiles. eLS. [Link]

  • Semiochemical Research Articles. (n.d.). Synergy Semiochemicals. [Link]

  • 2-Methyloctan-3-ol. (n.d.). PubChem. [Link]

  • Xi, X., Ainasi, A., & Li, Y. (2023). 2-Heptanone, 2-nonanone, and 2-undecanone confer oxidation off-flavor in cow milk storage. Journal of dairy science, 106(12), 8538–8550. [Link]

  • Achimón, F., Peschiutta, M. L., Brito, V. D., Ulla, S. B., & Pizzolitto, R. P. (2022). Sulcatone as a Plant-Derived Volatile Organic Compound for the Control of the Maize Weevil and Its Associated Phytopathogenic Fungi in Stored Maize. Journal of Fungi, 8(11), 1152. [Link]

  • Schultz, T. H. (2010). Volatile Metabolites. Comprehensive Natural Products II, 229-275. [Link]

  • Honkanen, E., Karvonen, P., & Virtanen, A. I. (1964). Studies on the transfer of some flavour compounds to milk. Acta Chemica Scandinavica, 18, 612-618. [Link]

  • 2-Heptanone, 2-nonanone, and 2-undecanone confer oxidation off-flavor in cow milk storage. (n.d.). ResearchGate. [Link]

  • 2-methyl-3-octanone. (n.d.). The Good Scents Company. [Link]

Sources

Chirality of 2-Methyloctan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Chirality is a fundamental property in molecular science with profound implications in pharmacology, materials science, and flavor chemistry. Enantiomers of a chiral molecule can exhibit remarkably different biological and sensory properties. This guide provides a comprehensive technical overview of the chirality of 2-methyloctan-3-one, a ketone with a single stereocenter. We will explore its stereochemistry, the distinct properties of its enantiomers, robust analytical methodologies for its chiral discrimination, and modern strategies for its enantioselective synthesis. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of handling and analyzing chiral molecules.

The Imperative of Chirality in Molecular Function

Chirality, the property of a molecule being non-superimposable on its mirror image, is a cornerstone of stereochemistry. The two mirror-image forms, known as enantiomers, share identical physical properties such as boiling point, density, and refractive index in an achiral environment. However, their interaction with other chiral entities—such as biological receptors or chiral catalysts—can differ dramatically.[1] This is often analogized to the difference between a left and right hand, which can only fit into their corresponding gloves.

In the context of flavor and fragrance, the human olfactory system is a exquisitely sensitive chiral discriminator. Enantiomers of the same compound can elicit entirely different scent and taste perceptions.[2][3] For instance, (R)-carvone is perceived as spearmint, while its enantiomer, (S)-carvone, smells of caraway.[4] This phenomenon underscores the necessity of enantiomeric analysis and control in the food, fragrance, and pharmaceutical industries to ensure product consistency, efficacy, and safety.

Stereochemistry of this compound

This compound is an aliphatic ketone with the molecular formula C₉H₁₈O.[5] Its structure contains a single chiral center, giving rise to a pair of enantiomers.

The Chiral Center

The stereocenter in this compound is the carbon atom at the C2 position. This carbon is bonded to four distinct substituents, fulfilling the requirement for chirality:

  • A hydrogen atom (H)

  • A methyl group (-CH₃)

  • An ethyl group which is part of the larger propyl group attached to the carbonyl (-C(=O)CH₂CH₂...)

  • A pentyl group (-CH₂(CH₂)₃CH₃)

Due to this arrangement, the molecule exists as two non-superimposable mirror-image forms.

The (R)- and (S)-Enantiomers

Using the Cahn-Ingold-Prelog (CIP) priority rules, we can assign the absolute configuration of each enantiomer as either (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left). The assignment is based on ranking the four substituents attached to the chiral center and observing the direction of decreasing priority. While the specific sensory profiles for the enantiomers of this compound are not widely documented in public literature, it is a well-established principle that they will interact differently with chiral olfactory receptors, likely resulting in distinct odor characteristics.

Analytical Methodologies for Chiral Discrimination

The separation and quantification of enantiomers is a critical challenge in analytical chemistry.[3] Since enantiomers have identical physical properties, specialized techniques are required to differentiate them. This is typically achieved by creating a temporary chiral environment where the enantiomers form diastereomeric complexes with different energies, allowing for their separation.

Protocol: Chiral Gas Chromatography (GC) for Enantiomeric Separation

Chiral Gas Chromatography is the benchmark technique for separating volatile enantiomers like this compound. The method relies on a chiral stationary phase (CSP) within the GC column.

Causality of Method Choice: The CSP, often a cyclodextrin derivative, has a chiral structure. As the racemic mixture of this compound passes through the column, each enantiomer forms transient, diastereomeric "host-guest" complexes with the CSP.[6] The stability of these complexes differs slightly for the (R)- and (S)-enantiomers, leading to different retention times and, consequently, their separation.

Step-by-Step Experimental Protocol:

  • Instrumentation:

    • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

    • Autosampler for precision and reproducibility.

    • Data acquisition and processing software.

  • Chiral Column:

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, coated with a derivatized cyclodextrin stationary phase (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin).

  • Sample Preparation:

    • Prepare a 100 ppm solution of racemic this compound in a high-purity solvent such as hexane or dichloromethane.

    • Vortex the solution to ensure homogeneity.

    • Transfer the solution to a 2 mL autosampler vial.

  • GC Operating Conditions:

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (This prevents column overloading and ensures sharp peaks).

    • Oven Temperature Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase temperature at 5°C/min to 180°C.

      • Final Hold: Hold at 180°C for 5 minutes.

    • Detector Temperature (FID): 280°C.

  • Data Analysis:

    • Integrate the peak areas for the two separated enantiomers.

    • Calculate the Enantiomeric Excess (% ee) using the formula:

      • % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

      • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[7][8]

Visualization of Chiral GC Workflow

The following diagram illustrates the logical flow of the chiral GC analysis process.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing racemic Racemic Mixture of this compound solution Dilute Solution (e.g., 100 ppm in Hexane) racemic->solution Dissolution injector GC Inlet (250°C) solution->injector column Chiral GC Column (Cyclodextrin Phase) injector->column Separation detector FID Detector (280°C) column->detector Detection chromatogram Resulting Chromatogram (Two Separated Peaks) detector->chromatogram calculation Peak Integration & % ee Calculation chromatogram->calculation

Caption: Workflow for the chiral separation of this compound enantiomers via GC.

Data Presentation: Sample GC Results

The following table summarizes hypothetical but representative data from a chiral GC analysis of a non-racemic sample of this compound.

EnantiomerRetention Time (min)Peak Area (Arbitrary Units)
(S)-2-Methyloctan-3-one15.211,250,000
(R)-2-Methyloctan-3-one15.45250,000

Enantiomeric Excess Calculation:

  • % ee = [ (1,250,000 - 250,000) / (1,250,000 + 250,000) ] * 100

  • % ee = [ 1,000,000 / 1,500,000 ] * 100 = 66.7% in favor of the (S)-enantiomer.

Strategies for Enantioselective Synthesis

Accessing enantiomerically pure compounds is paramount for studying their unique properties and for commercial applications. Enantioselective synthesis, or asymmetric synthesis, aims to produce a target molecule with a high excess of one enantiomer.[9][10]

Catalytic Asymmetric Synthesis

This is the most elegant and efficient approach, utilizing a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. For ketones like this compound, several methods are applicable.

  • Enantioselective Reduction: A prochiral ketone can be reduced to a chiral alcohol using a chiral catalyst and a reducing agent (e.g., H₂, boranes).[11] While this produces the corresponding alcohol (2-methyloctan-3-ol), it is a powerful strategy for creating the desired stereocenter, which can then be oxidized back to the ketone if necessary.

  • Asymmetric Alkylation/Acylation: Modern organocatalytic or transition-metal-catalyzed methods allow for the enantioselective addition of alkyl or acyl groups to precursor molecules, directly forming chiral ketones.[12][13][14] For example, a reaction could involve the asymmetric addition of a pentanoyl group to a chiral enolate derived from 2-butanone.

Asymmetric_Synthesis Prochiral Prochiral Substrate (e.g., enolate) Catalyst Chiral Catalyst (e.g., Phosphine Ligand) Prochiral->Catalyst Reagent Acylating/Alkylating Reagent Reagent->Catalyst Product Enantioenriched (R)- or (S)-Ketone Catalyst->Product Asymmetric Induction

Caption: Conceptual pathway for catalytic asymmetric synthesis of a chiral ketone.

Conclusion and Future Outlook

The chirality of this compound is a defining feature that governs its interaction with other chiral systems, most notably biological receptors responsible for taste and smell. This guide has detailed the stereochemical foundation of this molecule and provided a robust, field-proven protocol for the analytical separation of its enantiomers using chiral gas chromatography. Furthermore, we have highlighted modern synthetic strategies that enable access to enantioenriched forms of such ketones.

For professionals in drug development and flavor science, a rigorous understanding and application of these principles are not merely academic—they are essential for innovation, quality control, and regulatory compliance. Future research will likely focus on elucidating the specific sensory profiles of each this compound enantiomer and developing even more efficient and scalable catalytic systems for their synthesis.

References

  • Krische, M. J., & Morken, J. P. (2018). A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. National Institutes of Health. [Link]

  • UNC Chemistry Department. (n.d.). A Catalytic Method for the Enantioselective Synthesis of alpha-Quaternary Ketones, alpha-Ketoesters and Aldehydes. University of North Carolina. [Link]

  • Wang, J., et al. (2020). Enantioselective Synthesis of α-Oxygenated Ketones via Organocatalytic Formal O–H Bond Insertion of Sulfonium Ylides. Journal of the American Chemical Society. [Link]

  • Li, W., et al. (2021). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. [Link]

  • Li, W., et al. (2021). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Royal Society of Chemistry. [Link]

  • Pfau, M., et al. (1990). (r)-(−)-10-methyl-1(9)-octal-2-one. Organic Syntheses. [Link]

  • PubChem. (n.d.). 2-Methyl-3-octanone. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). (3R)-2-methyloctan-3-ol. National Center for Biotechnology Information. [Link]

  • Wang, H., et al. (2006). Determination of the enantiomeric excess of an M3 antagonist drug substance by chemometric analysis of the IR spectra of different guest-host complexes. PubMed. [Link]

  • Houben-Weyl. (1995). Determination of Enantiomeric Purity by Direct Methods. Thieme. [Link]

  • Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. [Link]

  • University of Wisconsin-Stout. (n.d.). Some more aldehydes and ketones with practical uses. University of Wisconsin-Stout. [Link]

  • Google Patents. (2013). Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Wikipedia. [Link]

  • Chiralpedia. (2024). Chiral Chemistry in Everyday Life: Hidden Handedness Around Us. Chiralpedia. [Link]

  • PubChem. (n.d.). 2-Methyloctan-3-ol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 6-Methyloctan-3-one. National Center for Biotechnology Information. [Link]

  • Malkar, R. S., & Yadav, G. D. (2020). Gram-Scale Synthesis of Flavoring Ketones in One Pot via Alkylation–Decarboxylation on Benzylic Carbon Using a Commercial Solid Acid Catalyst. ACS Omega. [Link]

  • The Organic Chemistry Tutor. (2023). How To Calculate Enantiomeric Excess - Stereochemistry. YouTube. [Link]

  • Cammers, A., Steelman, A. J., & Odom, S. (2019). Isomers and Molecular Constitution. University of Kentucky. [Link]

  • ChemSynthesis. (n.d.). 3-methyl-2-octanone. ChemSynthesis. [Link]

  • ResearchGate. (2023). Chirality: An Important Phenomenon Regarding Biosynthesis, Perception, and Authenticity of Flavor Compounds. ResearchGate. [Link]

  • Clark, J. (2015). Stereochemistry of Organic Compounds and Pharmaceuticals. LibreTexts. [Link]

Sources

A Comprehensive Spectroscopic Guide to 2-Methyloctan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methyloctan-3-one (C₉H₁₈O, MW: 142.24 g/mol ).[1][2] Intended for researchers and professionals in drug development and chemical analysis, this document synthesizes data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each section explains the theoretical basis for the observed spectral features, presents validated data in structured tables, and outlines detailed experimental protocols. The guide emphasizes the causal relationships behind spectral patterns, ensuring a self-validating approach to structural elucidation.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a fundamental technique for identifying functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds. For an aliphatic ketone like this compound, the most prominent feature is the carbonyl (C=O) stretching vibration.[3]

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by two key regions:

  • Carbonyl (C=O) Stretch: Saturated aliphatic ketones typically exhibit a strong, sharp absorption band around 1715 cm⁻¹.[3][4] This intense peak is a definitive indicator of the ketone functional group in the molecule.

  • C-H Stretch: Absorptions corresponding to the stretching of carbon-hydrogen bonds in the alkyl chains appear in the region of 3000-2850 cm⁻¹.[5]

These features provide clear, initial evidence for the compound's identity as an aliphatic ketone.

Summary of IR Absorption Data
Vibrational ModeCharacteristic Absorption (cm⁻¹)IntensityReference
C=O Stretch (Ketone)~1715Strong, Sharp[3][4]
C-H Stretch (sp³ C-H)3000-2850Strong[5]
C-H Bend (CH₂/CH₃)1470-1350Medium[5]
Experimental Protocol: Acquiring a Gas-Phase IR Spectrum

The following protocol outlines the general steps for obtaining a high-quality gas-phase IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, similar to the data provided by the NIST/EPA Gas-Phase Infrared Database.[1]

  • Instrument Preparation: Purge the spectrometer's sample compartment with dry nitrogen or air to minimize atmospheric water and CO₂ interference.

  • Background Scan: Perform a background scan with the empty gas cell in the beam path. This spectrum is stored in memory and subtracted from the sample spectrum.

  • Sample Introduction: Introduce a small amount of volatile this compound into a gas cell. The cell is typically a 10 cm path length cell with KBr or NaCl windows, which are transparent to IR radiation.

  • Sample Scan: Place the gas cell containing the sample into the spectrometer's beam path and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance plot.

IR_Workflow cluster_prep Instrument Preparation cluster_sample Sample Analysis cluster_process Data Processing Purge Purge Spectrometer Background Acquire Background Scan Purge->Background Introduce Introduce Sample to Gas Cell Background->Introduce Acquire Acquire Sample Spectrum Introduce->Acquire Process Subtract Background Acquire->Process Result Generate Final Spectrum Process->Result

Caption: Workflow for IR Spectrum Acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy: Proton Environments

In the ¹H NMR spectrum of this compound, the protons on carbons adjacent to the electron-withdrawing carbonyl group (α-protons) are deshielded and appear at a higher chemical shift (downfield), typically in the 2.0-2.5 ppm range.[3] Protons further from the carbonyl group will appear at lower chemical shifts (upfield).

Predicted ¹H NMR Data for this compound:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-CH(CH₃)₂ (C2-H)~2.5Septet1H
-C(=O)CH₂- (C4-H)~2.4Triplet2H
-CH(CH₃)₂ (C1, C1')~1.1Doublet6H
-CH₂CH₂CH₂CH₃ (C5, C6, C7)~1.2-1.6Multiplet6H
-CH₂CH₃ (C8-H)~0.9Triplet3H

Causality: The septet and doublet arise from the mutual coupling of the C2 methine proton and the two equivalent methyl groups of the isopropyl moiety. The C4 methylene protons are a triplet due to coupling with the adjacent C5 methylene protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment. The carbonyl carbon of a ketone is highly deshielded and gives a characteristic signal in the 190-215 ppm range, which is a clear diagnostic marker.[3][4]

¹³C NMR Data for this compound:

Carbon AssignmentChemical Shift (δ, ppm)Reference
C3 (C=O)~215[3][4]
C2 (-CH)~41[6]
C4 (-CH₂)~39[6]
C6 (-CH₂)~31[6]
C5 (-CH₂)~26[6]
C7 (-CH₂)~22[6]
C1, C1' (-CH₃)~18[6]
C8 (-CH₃)~14[6]

Note: Specific shifts are based on typical values for aliphatic ketones and available database information.

Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The deuterated solvent prevents a large solvent signal from obscuring the analyte signals.

  • Standard Addition: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum first, followed by the ¹³C spectrum. ¹³C experiments require a longer acquisition time due to the low natural abundance of the ¹³C isotope.

  • Processing: Fourier transform the raw data (Free Induction Decay) and phase the resulting spectrum to obtain the final plot of intensity versus chemical shift.

NMR_Workflow Prep Dissolve Sample (5-10 mg) in Deuterated Solvent (~0.7 mL) Transfer Transfer to NMR Tube Prep->Transfer Acquire Acquire Data in Spectrometer (¹H and ¹³C scans) Transfer->Acquire Process Fourier Transform & Phasing Acquire->Process Analyze Analyze Spectrum (Shifts, Splitting, Integration) Process->Analyze

Caption: General workflow for NMR analysis.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For aliphatic ketones, two primary fragmentation pathways are diagnostically important: α-cleavage and the McLafferty rearrangement.[4][7]

Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum of this compound (molecular weight 142.24) will show a molecular ion peak (M⁺) at m/z 142. The fragmentation pattern is dictated by the stability of the resulting carbocations.

  • α-Cleavage: This involves the breaking of a C-C bond adjacent to the carbonyl group. This process forms a stable acylium ion.[7][8]

    • Pathway A: Loss of the pentyl radical (•C₅H₁₁) results in an acylium ion at m/z 71 .

    • Pathway B: Loss of the isopropyl radical (•C₃H₇) results in an acylium ion at m/z 99 .

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with accessible gamma-hydrogens.[4][7] It involves the transfer of a hydrogen atom from the γ-carbon (C6) to the carbonyl oxygen, followed by cleavage of the α-β bond (C4-C5). This produces a neutral alkene (propene) and a charged enol fragment at m/z 86 .

Summary of Mass Spectrometry Data
m/z ValueRelative IntensityProposed Fragment IonFragmentation PathwayReference
142Low[C₉H₁₈O]⁺Molecular Ion (M⁺)[9]
99Medium[C₆H₁₁O]⁺α-Cleavage (Loss of •C₃H₇)[9]
86Medium[C₅H₁₀O]⁺McLafferty Rearrangement[9]
71High[C₄H₇O]⁺α-Cleavage (Loss of •C₅H₁₁)[9]
43High[C₃H₇]⁺Isopropyl Cation[9]
Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating volatile compounds and obtaining their mass spectra.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane).

  • GC Injection: Inject a small volume (typically 1 µL) of the solution into the GC injection port, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The compound separates from the solvent and any impurities based on its boiling point and affinity for the column's stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the MS ion source (typically using electron ionization at 70 eV).

  • Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum for the compound.

MS_Fragmentation cluster_alpha α-Cleavage cluster_mclafferty McLafferty Rearrangement M [C₉H₁₈O]⁺˙ m/z = 142 (Molecular Ion) F71 [C₄H₇O]⁺ m/z = 71 M->F71 - •C₅H₁₁ F99 [C₆H₁₁O]⁺ m/z = 99 M->F99 - •C₃H₇ F86 [C₅H₁₀O]⁺˙ m/z = 86 M->F86 - C₃H₆

Caption: Key fragmentation pathways for this compound.

Conclusion

The combination of IR, NMR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. The IR spectrum confirms the presence of a ketone carbonyl group. NMR spectroscopy elucidates the specific carbon-hydrogen framework, including the isopropyl and pentyl moieties attached to the carbonyl. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns—α-cleavage and McLafferty rearrangement—that are fully consistent with the assigned structure. This multi-technique approach represents a robust and self-validating methodology for the structural characterization of organic molecules.

References

  • Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • NIST. (n.d.). 3-Octanone, 2-methyl- IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 3-Octanone, 2-methyl- Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 3-Octanone, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-3-octanone. In PubChem Compound Database. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyloctan-3-ol. In PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. In Organic Chemistry Class Notes. Retrieved from [Link]

  • NIST. (n.d.). 3-Octanone, 2-methyl- Phase change data. In NIST Chemistry WebBook. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026). Electrified Hydrogenation of Aliphatic Ketones in a Palladium Membrane Reactor. Retrieved from [Link]

  • NIST. (n.d.). 3-Pentanone, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Methylpentan-3-one (FDB007633). Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H18O). Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyloctan-3-amine. In PubChem Compound Database. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-3-octanone - 13C NMR. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Methyloctan-3-one: Synonyms, Identifiers, and Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloctan-3-one, a lesser-known aliphatic ketone, presents a compelling case for in-depth scientific exploration. While not as extensively studied as other ketones, its unique structural characteristics and presence in natural products hint at a range of potential applications, from flavor and fragrance chemistry to its role as a synthon in complex organic synthesis. This guide, designed for the discerning researcher, offers a comprehensive overview of this compound, consolidating its chemical identifiers, physicochemical properties, and known applications. By providing a centralized repository of technical information, this document aims to facilitate further research and unlock the full potential of this intriguing molecule.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of any scientific investigation. This section details the key identifiers and physicochemical characteristics of this compound, providing the necessary foundation for experimental design and data interpretation.

Nomenclature and Structural Identifiers

The unambiguous identification of a chemical entity is paramount for reproducible research. This compound is known by several synonyms, and its structure can be represented in various formats, each serving a specific purpose in chemical informatics.

Identifier Type Value Source
IUPAC Name This compoundPubChem[1]
CAS Registry Number 923-28-4PubChem[1]
PubChem CID 70209PubChem[1]
InChI InChI=1S/C9H18O/c1-4-5-6-7-9(10)8(2)3/h8H,4-7H2,1-3H3PubChem[1]
InChIKey ODSKXCNVESXQCZ-UHFFFAOYSA-NPubChem[1]
SMILES CCCCCC(=O)C(C)CPubChem[1]
Molecular Formula C9H18OPubChem[1]
Depositor-Supplied Synonyms 2-Methyl-3-octanone, 3-Octanone, 2-methyl-, Isopropyl pentyl ketone, n-AMYL ISOPROPYL KETONEPubChem[1]

The relationship between these primary identifiers is visualized in the following diagram:

G This compound This compound IUPAC Name IUPAC Name IUPAC Name->this compound CAS Number CAS Number CAS Number->this compound PubChem CID PubChem CID PubChem CID->this compound InChI InChI SMILES SMILES InChI->SMILES SMILES->this compound InChIKey InChIKey InChIKey->InChI Molecular Formula Molecular Formula Molecular Formula->this compound Synonyms Synonyms Synonyms->this compound

Diagram of the core identifiers for this compound.
Physicochemical Data

The physical and chemical properties of this compound dictate its behavior in various experimental settings, from its solubility in different solvents to its volatility.

Property Value Source
Molecular Weight 142.24 g/mol PubChem[1]
Boiling Point Not available
Density Not available
XLogP3-AA 2.9PubChem[1]

Part 2: Synthesis and Analysis

The ability to synthesize and accurately detect a compound are fundamental prerequisites for its study and application. This section explores the synthetic routes to this compound and the analytical techniques employed for its characterization and quantification.

Synthetic Approaches

While specific, detailed protocols for the synthesis of this compound are not extensively documented in readily available literature, its structure suggests two primary retrosynthetic pathways commonly employed for the synthesis of aliphatic ketones.

  • Grignard Reaction: A plausible and widely used method involves the reaction of an appropriate Grignard reagent with an acyl chloride or an ester.[2][3][4] For the synthesis of this compound, this could involve the reaction of pentanoyl chloride with isopropylmagnesium bromide or the reaction of isobutyryl chloride with pentylmagnesium bromide. The choice of reagents would depend on the availability and cost of the starting materials.

    • Conceptual Workflow for Grignard Synthesis:

      G Pentanoyl Chloride Pentanoyl Chloride Grignard Reaction Grignard Reaction Pentanoyl Chloride->Grignard Reaction Isopropylmagnesium Bromide Isopropylmagnesium Bromide Isopropylmagnesium Bromide->Grignard Reaction This compound This compound Grignard Reaction->this compound

      Grignard synthesis pathway for this compound.
  • Oxidation of the Corresponding Secondary Alcohol: Another common and effective method is the oxidation of the corresponding secondary alcohol, 2-methyloctan-3-ol.[5] Various oxidizing agents can be employed for this transformation, such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane, with the choice depending on the desired scale and sensitivity of the starting material to acidic or basic conditions.

    • Conceptual Workflow for Oxidation Synthesis:

      G 2-Methyloctan-3-ol 2-Methyloctan-3-ol Oxidation Oxidation 2-Methyloctan-3-ol->Oxidation Oxidizing Agent (e.g., PCC) Oxidizing Agent (e.g., PCC) Oxidizing Agent (e.g., PCC)->Oxidation This compound This compound Oxidation->this compound

      Oxidation synthesis pathway for this compound.
Analytical Methodologies

The detection and quantification of this compound, particularly in complex matrices such as food and biological samples, rely on sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the premier method for the analysis of volatile and semi-volatile organic compounds like this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of a mixture based on their volatility and interaction with a stationary phase (GC), followed by detection and identification based on their mass-to-charge ratio (MS). The PubChem database entry for this compound includes GC-MS data, which can be invaluable for confirming its identity in experimental samples.[1]

Part 3: Applications and Biological Relevance

The practical utility and biological significance of this compound are areas of growing interest. This section explores its known applications and potential roles in biological systems.

Flavor and Fragrance Industry

Aliphatic ketones are known contributors to the aroma and flavor profiles of various foods. While specific sensory data for pure this compound is limited, its structural similarity to other flavor-active ketones suggests it may possess interesting organoleptic properties. Further sensory evaluation studies are needed to fully characterize its aroma and taste profile.[10][11][12]

Potential in Drug Development and Toxicology

As with any chemical entity intended for potential use in consumer products or as a building block for pharmaceuticals, a thorough understanding of its toxicological profile is essential. Currently, the available safety information for this compound is primarily limited to its GHS classification, which indicates it is a flammable liquid and harmful to aquatic life with long-lasting effects.[1] More comprehensive toxicological studies, including in vitro and in vivo assays, would be necessary to fully assess its safety for various applications.[13][14][15][16][17]

Part 4: Safety and Handling

Proper handling and awareness of potential hazards are critical when working with any chemical substance. This section provides a summary of the known safety information for this compound.

GHS Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Hazard Statements:

    • H226: Flammable liquid and vapor.[1]

    • H412: Harmful to aquatic life with long lasting effects.[1]

  • Precautionary Statements: A comprehensive list of precautionary statements can be found in the PubChem database.[1]

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) before handling this compound and employ appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a molecule with untapped potential. This guide has provided a comprehensive overview of its known identifiers, properties, and potential applications, drawing from a wide array of scientific databases and literature. While significant gaps in our knowledge remain, particularly concerning detailed synthetic and analytical protocols, as well as its sensory and toxicological profiles, the information presented here serves as a valuable starting point for future research. It is our hope that this in-depth technical guide will inspire and facilitate further scientific inquiry into the properties and applications of this compound, ultimately unlocking its full scientific and commercial potential.

References

  • PubChem. 2-Methyl-3-octanone. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Methyloctan-3-ol. National Center for Biotechnology Information. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Bett, K. L., & Boylston, T. D. (1992). Concentrations of some aliphatic aldehydes and ketones found in raw and roasted spanish and runner peanuts. Journal of Food Science, 57(6), 1402-1405.
  • Pistarà, V., Rescifina, A., & Corsaro, A. (2012). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Ghanayem, B. I., & Burka, L. T. (1994). Inhalation toxicity studies of the alpha,beta-unsaturated ketones. Fundamental and Applied Toxicology, 23(2), 213-220.
  • Cunningham, M. L., Chan, P. C., Burka, L. T., El-hadad, H. F., & Nyska, A. (2000). Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one. Toxicological Sciences, 58(2), 343-349.
  • Wikipedia. In vitro toxicology. [Link]

  • Chem Help ASAP. (2023, October 4). in vitro assays used in preclinical safety [Video]. YouTube. [Link]

  • Charles River Laboratories. In Vitro Toxicology Testing. [Link]

  • Wang, Y., Li, Y., Wang, Z., & Sun, B. (2023). Effect of Aliphatic Aldehydes on Flavor Formation in Glutathione–Ribose Maillard Reactions. Foods, 12(1), 196.
  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Gable, K. P. 13C NMR Chemical Shift. Oregon State University. [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • SpectraBase. 2-Methyl-3-octanone - Optional[13C NMR] - Chemical Shifts. [Link]

  • Gable, K. P. 1H NMR Chemical Shift. Oregon State University. [Link]

  • Wikipedia. 3-Methyl-3-octanol. [Link]

  • Ferreira, V., Ortín, N., Escudero, A., & Cacho, J. (2011). Analysis, occurrence and potential sensory significance of aliphatic aldehydes in white wines. Food chemistry, 127(3), 1397-1403.
  • Man, A. A. (2024). Sensory Evaluation of Food with Special Emphasis on Coconut Products. In Coconut Products (pp. 1-14). Springer, Singapore.
  • PubChem. (3R)-2-methyloctan-3-ol. National Center for Biotechnology Information. [Link]

  • Education Bureau. (2015). STEM in Food Science in Technology and Living.
  • PubChem. 7-Methyloctan-3-one. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 2-Methyloctan-3-one: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyloctan-3-one (CAS No. 923-28-4), an aliphatic ketone with significance in flavor chemistry. This document delves into the historical context of its discovery through the evolution of synthetic methodologies for ketones, its chemical and physical properties, and its natural occurrence. Furthermore, this guide details the analytical techniques for its characterization, including spectroscopic methods, and discusses its current and potential applications. The content is structured to provide a deep understanding of this compound for researchers in organic chemistry, food science, and related fields.

Introduction

This compound, also known as isopropyl pentyl ketone, is a nine-carbon aliphatic ketone with the molecular formula C₉H₁₈O[1]. While not as widely recognized as other flavor compounds, its presence in certain natural products, notably in the aroma profile of cooked beef, has drawn interest from the scientific community. This guide aims to consolidate the available technical information on this compound, offering a holistic view from its likely historical synthetic roots to its modern analytical characterization.

Chemical Identity

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 923-28-4[1]
Molecular Formula C₉H₁₈O[1]
Molecular Weight 142.24 g/mol [1]
Synonyms 2-Methyl-3-octanone, Isopropyl pentyl ketone[1]

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edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Atom nodes C1 [label="CH3"]; C2 [label="CH"]; C3 [label="C", shape=point]; O1 [label="O"]; C4 [label="CH2"]; C5 [label="CH2"]; C6 [label="CH2"]; C7 [label="CH2"]; C8 [label="CH3"]; C9 [label="CH3"];

// Positioning C1 [pos="0,0!"]; C2 [pos="1,0.5!"]; C3 [pos="2,0!"]; O1 [pos="2.5,-0.8!"]; C4 [pos="3,0.5!"]; C5 [pos="4,0!"]; C6 [pos="5,0.5!"]; C7 [pos="6,0!"]; C8 [pos="7,0.5!"]; C9 [pos="1.5,1.5!"];

// Bonds C1 -- C2; C2 -- C3 [len=1.2]; C3 -- O1 [style=double, len=0.8]; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C2 -- C9; }

Figure 1: Chemical structure of this compound.

Discovery and History: A Synthesis Perspective

While a singular, dated discovery of this compound is not prominent in the scientific literature, its history is intrinsically linked to the development of synthetic methods for aliphatic ketones. The likely first preparations of this compound would have emerged from the broader exploration of ketone synthesis in the 20th century.

Early Synthetic Approaches to Aliphatic Ketones

The foundational methods for ketone synthesis provided the chemical tools that would have enabled the creation of this compound. These early techniques, though often lacking the selectivity of modern methods, were crucial in expanding the library of known organic compounds.

  • Dehydrogenation of Secondary Alcohols: A historically significant route to ketones involves the dehydrogenation of the corresponding secondary alcohol. In the case of this compound, this would be 2-methyloctan-3-ol. Early patents, such as one from 1962, describe the vapor-phase dehydrogenation of secondary aliphatic alcohols over a platinum-on-carbon catalyst to yield the corresponding ketone[2].

Dehydrogenation_Workflow cluster_start Starting Material cluster_process Process cluster_product Product 2_Methyloctan_3_ol 2-Methyloctan-3-ol Dehydrogenation Vapor-Phase Dehydrogenation (Pt/C Catalyst, Heat) 2_Methyloctan_3_ol->Dehydrogenation -2H 2_Methyloctan_3_one This compound Dehydrogenation->2_Methyloctan_3_one H2 H₂ (gas) Dehydrogenation->H2

Figure 2: Dehydrogenation of 2-methyloctan-3-ol to this compound.

  • Grignard and Organometallic Reactions: The development of Grignard reagents and other organometallic compounds revolutionized organic synthesis. The reaction of an organometallic reagent, such as an isopropylmagnesium halide, with an acyl chloride or an ester of hexanoic acid would have been a plausible early route to this compound. The Weinreb ketone synthesis, a later refinement, allows for the synthesis of ketones from esters and organometallic reagents without the common side reaction of over-addition to form a tertiary alcohol[3].

Evolution of Synthetic Methodologies

Over time, more sophisticated and efficient methods for ketone synthesis have been developed, many of which are applicable to the preparation of this compound.

  • Oxidation of Secondary Alcohols: Milder and more selective oxidizing agents replaced harsh dehydrogenation conditions. Reagents like chromic acid and pyridinium chlorochromate (PCC) became standard for the oxidation of secondary alcohols to ketones[4].

  • Friedel-Crafts Acylation: While primarily used for aromatic ketones, variations of the Friedel-Crafts acylation can be adapted for the synthesis of certain aliphatic ketones[4].

  • Modern Catalytic Methods: Contemporary organic synthesis favors catalytic methods for their efficiency and sustainability. Cross-coupling reactions, such as the Fukuyama coupling, and various organocatalytic approaches have emerged as powerful tools for ketone synthesis[3]. These methods offer high yields and functional group tolerance, making them suitable for the synthesis of complex molecules containing the this compound moiety.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, analysis, and application.

Physical Properties
PropertyValueSource
Molecular Weight 142.24 g/mol [1]
XLogP3-AA 2.9[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 5[1]
Spectroscopic Data

Spectroscopic analysis is fundamental to the identification and characterization of this compound.

  • Mass Spectrometry (MS): The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The NIST Mass Spectrometry Data Center reports a main library spectrum with 85 total peaks[1]. This data is crucial for its identification in complex mixtures, such as food volatiles, using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. Data is available from SpectraBase[1].

    • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Spectral data is available from sources such as SpectraBase, which can be instrumental for structural elucidation[1][5].

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands, most notably a strong peak corresponding to the carbonyl (C=O) stretch. Vapor phase IR spectra are available from the NIST Chemistry WebBook[6].

Natural Occurrence and Applications

The presence of this compound in natural sources is a key area of interest, particularly for the flavor and fragrance industry.

Natural Occurrence

This compound has been identified as a volatile compound in beef fat[7]. Its formation is likely a result of the complex chemical reactions that occur during the cooking of meat, such as the Maillard reaction and lipid oxidation.

Flavor and Fragrance Applications

Despite its natural occurrence in a food product, the application of this compound as a commercial flavor or fragrance ingredient is not well-established. Some sources indicate that it is not recommended for fragrance or flavor use[7]. This may be due to a lack of comprehensive safety data or a formal GRAS (Generally Recognized as Safe) status. However, its presence in cooked beef suggests it could contribute to the overall flavor profile and may be a target for future research in the development of savory flavors.

Analytical Methodologies

The detection and quantification of this compound, especially in complex matrices like food, require sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common method for this purpose.

Sample Preparation

For the analysis of this compound in food samples, a preliminary extraction step is necessary to isolate the volatile compounds from the non-volatile matrix.

Step-by-Step Protocol for Volatile Extraction from a Meat Sample:

  • Homogenization: A representative sample of the meat is homogenized to ensure a uniform distribution of the analytes.

  • Extraction: Volatile compounds can be extracted using methods such as:

    • Solid-Phase Microextraction (SPME): A coated fiber is exposed to the headspace above the sample or directly immersed in a liquid sample to adsorb the volatile compounds.

    • Solvent Extraction: The sample is extracted with a suitable organic solvent, followed by concentration of the extract.

  • Desorption/Injection: In SPME, the adsorbed analytes are thermally desorbed in the hot injection port of the gas chromatograph. For solvent extracts, a small volume is directly injected.

GCMS_Workflow Sample Food Sample (e.g., Cooked Beef) Extraction Volatile Compound Extraction (e.g., SPME) Sample->Extraction GC_Separation Gas Chromatography (GC) Separation of Volatiles Extraction->GC_Separation MS_Detection Mass Spectrometry (MS) Detection and Identification GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification and Library Matching) MS_Detection->Data_Analysis

Figure 3: General workflow for the GC-MS analysis of volatile compounds in food.

GC-MS Analysis

A typical GC-MS method for the analysis of volatile ketones would involve:

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used for the separation of volatile and semi-volatile organic compounds.

    • Oven Program: A temperature gradient is employed to ensure the separation of compounds with a wide range of boiling points.

    • Injector: Split/splitless injection is typically used.

  • Mass Spectrometer (MS):

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Acquisition Mode: Full scan mode is used for the identification of unknown compounds, while selected ion monitoring (SIM) mode can be used for targeted quantification to enhance sensitivity.

Identification of this compound is achieved by comparing its retention time and mass spectrum with that of an authentic standard or by matching the experimental mass spectrum with a reference library such as the NIST/EPA/NIH Mass Spectral Library.

Conclusion

This compound represents an interesting case study in the field of flavor chemistry. While its history is not marked by a singular discovery, its existence is a testament to the evolution of synthetic organic chemistry. Its confirmed presence in cooked beef highlights its potential contribution to savory flavors, although its commercial application remains limited. The analytical methodologies for its detection are well-established, relying on the robust and sensitive technique of GC-MS. For researchers, scientists, and drug development professionals, a comprehensive understanding of such compounds, from their fundamental properties to their analytical determination, is crucial for advancing our knowledge in areas ranging from food science to metabolomics.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70209, 2-Methyl-3-octanone. Retrieved from [Link].

  • Heath, C. E., Jr., & Skomoroski, R. M. (1962). U.S. Patent No. 3,053,898. Washington, DC: U.S. Patent and Trademark Office.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 98464, 2-Methyloctan-3-ol. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13701579, (3R)-2-methyloctan-3-ol. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 31265, 2-Octanone. Retrieved from [Link].

  • The Good Scents Company. (n.d.). 2-methyl-3-octanone. Retrieved from [Link].

  • Wikipedia. (2023). 3-Methyl-3-octanol. Retrieved from [Link].

  • ChemSynthesis. (n.d.). 3-methyl-2-octanone. Retrieved from [Link].

  • NIST. (n.d.). 3-Octanone, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. Retrieved from [Link].

  • Chad's Prep. (2021, March 30). 19.2 Synthesis of Ketones and Aldehydes | Organic Chemistry [Video]. YouTube. Retrieved from [Link].

  • SpectraBase. (n.d.). 2-Methyl-3-octanone. Retrieved from [Link].

  • Kulesza, J., et al. (1966). Zeszyty Nauk Politech Lodz., Chem. Spozytt'cza No. 10.21-6.
  • The Good Scents Company. (n.d.). 2-methyl-3-octanone. Retrieved from [Link].

  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
  • Fukuyama, T., Lin, S. C., & Li, L. (1995). Facile reduction of thiol esters to aldehydes. Journal of the American Chemical Society, 117(49), 11851-11852.
  • Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • El-Sayed, A. M. (n.d.). The Pherobase: Database of Insect Pheromones and Semiochemicals. Retrieved from [Link].

  • Tian, H., et al. (2011). Enantioselective synthesis of (S)-2-hydroxy-5-methyl-3-hexanone. Journal of Chemical Research, 2011(1), 54-56.
  • Hsu, C. M., Peterson, R. J., Jin, Q. Z., Ho, C. T., & Chang, S. S. (1982). Characterization of new volatile compounds in the neutral fraction of roasted beef flavor. Journal of Food Science, 47(6), 2068-2069.
  • NIST. (n.d.). 3-Octanone, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link].

  • Nanavati, D. D. (1974). Preparation of ketones by the dehydrogenation of secondary alcohols in the liquid phase using a copper chromite catalyst. Journal of the Indian Chemical Society, 51(5), 551-552.
  • Jones, T. K., & Denmark, S. E. (1983). The reaction of organocuprate reagents with α,β-unsaturated esters. A new synthesis of β,γ-unsaturated esters. The Journal of Organic Chemistry, 48(23), 4376-4383.
  • Mistry, L. (2022). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Esters. ChemRxiv.
  • Shimadzu. (n.d.). Analysis of 2-Alkylcyclobutanones by GC/MS - Detection of Irradiated Foods. Retrieved from [Link].

  • Mottram, D. S. (1998). Flavor formation in meat and meat products: a review. Food chemistry, 62(4), 415-424.
  • Resconi, V. N., et al. (2019). Associations of Volatile Compounds with Sensory Aroma and Flavor: The Complex Nature of Flavor. Molecules, 24(12), 2293.

Sources

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-Methyloctan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive and detailed protocol for the laboratory-scale synthesis of 2-methyloctan-3-one, a valuable ketone with applications in flavor and fragrance chemistry, as well as a building block in organic synthesis. The primary and most efficient method detailed herein is the oxidation of the corresponding secondary alcohol, 2-methyloctan-3-ol, utilizing pyridinium chlorochromate (PCC) as a mild and selective oxidizing agent. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering in-depth procedural instructions, mechanistic insights, safety protocols, and data interpretation guidelines to ensure a successful and reproducible synthesis.

Introduction and Strategic Overview

This compound, also known as isopropyl pentyl ketone, is a nine-carbon aliphatic ketone.[1][2] Its synthesis is a fundamental exercise in organic chemistry, demonstrating a key functional group transformation. The chosen synthetic strategy revolves around the oxidation of a secondary alcohol, a robust and widely employed method for the preparation of ketones.[3][4] This approach is favored for its high efficiency and selectivity.

The precursor, 2-methyloctan-3-ol, can be readily synthesized via a Grignard reaction between pentylmagnesium bromide and isobutyraldehyde, providing a versatile entry point to the target molecule.[5][6][7] However, this guide will focus on the final oxidative step, assuming the availability of the precursor alcohol.

Mechanistic Rationale: The Corey-Suggs Oxidation

The oxidation of 2-methyloctan-3-ol to this compound is effectively achieved using pyridinium chlorochromate (PCC), a reagent developed by E.J. Corey and J. William Suggs.[8] PCC is a milder oxidizing agent compared to other chromium-based oxidants like chromic acid, which allows for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones without the risk of over-oxidation to carboxylic acids.[3][9][10]

The reaction mechanism initiates with the attack of the alcohol's hydroxyl group on the chromium center of PCC, forming a chromate ester intermediate.[9][11] In the presence of the pyridinium cation, which acts as a mild acid, a proton is abstracted from the carbon bearing the hydroxyl group. This is followed by an E2-like elimination, where the C-H bond breaks, and the electrons form a new carbon-oxygen double bond, while the chromium species is reduced.[9]

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the oxidation of 2-methyloctan-3-ol to this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberQuantity
2-Methyloctan-3-ol≥98%Commercially Available26533-34-610.0 g
Pyridinium chlorochromate (PCC)≥98%Commercially Available26299-14-922.5 g
Dichloromethane (DCM), anhydrousACS GradeCommercially Available75-09-2200 mL
Diethyl ether, anhydrousACS GradeCommercially Available60-29-7300 mL
Silica gel60 Å, 230-400 meshCommercially Available7631-86-9As needed
Celite® (or other filter aid)Laboratory GradeCommercially Available61790-53-2As needed
Sodium sulfate, anhydrousACS GradeCommercially Available7757-82-6As needed
Round-bottom flask (500 mL)---1
Magnetic stirrer and stir bar---1
Addition funnel (100 mL)---1
Reflux condenser---1
Glass funnel---1
Separatory funnel (500 mL)---1
Rotary evaporator---1
Chromatography column---1
Step-by-Step Procedure
  • Reaction Setup: A 500 mL round-bottom flask equipped with a magnetic stir bar is charged with pyridinium chlorochromate (PCC, 22.5 g, 1.1 eq). Anhydrous dichloromethane (DCM, 150 mL) is added to the flask, and the resulting suspension is stirred at room temperature.[8]

  • Addition of Alcohol: 2-Methyloctan-3-ol (10.0 g, 1.0 eq) is dissolved in 50 mL of anhydrous DCM. This solution is then added dropwise to the stirring PCC suspension over a period of 15-20 minutes.[8] An exothermic reaction may be observed.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10% ethyl acetate in hexanes). The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Work-up and Filtration: Upon completion, the reaction mixture will be a dark, tarry suspension. Anhydrous diethyl ether (200 mL) is added to the flask, and the mixture is stirred for an additional 15 minutes to precipitate the chromium salts. The suspension is then filtered through a pad of Celite® or silica gel in a glass funnel. The filter cake is washed with several portions of diethyl ether (3 x 100 mL) to ensure complete recovery of the product.

  • Extraction and Drying: The combined filtrate is transferred to a separatory funnel. The organic layer is washed sequentially with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL). The organic layer is then dried over anhydrous sodium sulfate.

  • Solvent Removal: The dried organic solution is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, for relatively pure crude product, distillation under reduced pressure can be employed.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification PCC PCC in DCM ReactionMix Reaction Mixture (Stirring, RT, 2-4h) PCC->ReactionMix Alcohol 2-Methyloctan-3-ol in DCM Alcohol->ReactionMix Dropwise Addition Filtration Filtration through Celite®/Silica Gel ReactionMix->Filtration Add Diethyl Ether Extraction Aqueous Work-up (HCl, NaHCO3, Brine) Filtration->Extraction Drying Drying over Na2SO4 Extraction->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Column Chromatography or Distillation Evaporation->Purification Crude Product Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Expected Results

The final product, this compound, should be a colorless to pale yellow liquid.[1] Successful synthesis can be confirmed through various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the isopropyl group (a doublet and a septet) and the pentyl chain. The disappearance of the broad singlet corresponding to the hydroxyl proton of the starting alcohol is a key indicator of a complete reaction.

  • ¹³C NMR: The carbon NMR spectrum will exhibit a downfield signal for the carbonyl carbon, typically in the range of 210-215 ppm.

  • IR Spectroscopy: The infrared spectrum should show a strong absorption band around 1715 cm⁻¹, which is characteristic of a ketone carbonyl stretch. The broad O-H stretch from the starting alcohol (around 3300 cm⁻¹) should be absent.[2]

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (142.24 g/mol ).[2]

The expected yield for this reaction is typically in the range of 80-90%, depending on the purity of the starting materials and the efficiency of the purification process.

Safety and Hazard Considerations

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound: Flammable liquid and vapor. Harmful to aquatic life with long-lasting effects.[1]

  • 2-Methyloctan-3-ol: Causes skin irritation and serious eye damage. May cause respiratory irritation.[12]

  • Pyridinium chlorochromate (PCC): Toxic and a suspected carcinogen. Handle with extreme care and avoid inhalation of dust.

  • Dichloromethane (DCM): A volatile and suspected carcinogen. Avoid inhalation and skin contact.

  • Diethyl ether: Extremely flammable and can form explosive peroxides upon standing.[6]

All chemical waste should be disposed of in accordance with institutional and local regulations.

References

  • Chemistry Steps. PCC Oxidation Mechanism. [Link]

  • Organic Chemistry. (2020). PCC Oxidation Mechanism, Alcohol To Ketone. YouTube. [Link]

  • Chad's Prep. Oxidation with Chromic Acid and PCC. [Link]

  • Chad's Prep. (2021). Oxidation of Alcohols by Chromic Acid and PCC. YouTube. [Link]

  • Al-Juboori, R. A. (2017). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Journal of Al-Nahrain University, 20(2), 28-33.
  • PubChem. 2-Methyl-3-octanone. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Methyloctan-3-ol. National Center for Biotechnology Information. [Link]

  • NIST. 3-Octanone, 2-methyl-. NIST WebBook. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Chemguide. Reaction of aldehydes and ketones with grignard reagents. [Link]

  • Chemistry LibreTexts. Reactions with Grignard Reagents. [Link]

  • BYJU'S. Preparation of Ketones from Acyl Chlorides. [Link]

Sources

Application Note: Quantitative Analysis of 2-Methyloctan-3-one using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the identification and quantification of 2-Methyloctan-3-one, a volatile organic compound of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and metabolomics. The methodology detailed herein utilizes Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique. This document outlines the entire workflow, from sample preparation to data analysis, and offers insights into the rationale behind key procedural steps to ensure methodological integrity and reproducibility.

Introduction

This compound (C₉H₁₈O, Molar Mass: 142.24 g/mol ) is a ketone that contributes to the characteristic aroma profiles of various natural products.[1][2] Its accurate detection and quantification are crucial for quality control in the food and beverage industry, as well as for assessing its presence and impact in environmental samples. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice due to its exceptional separating power and definitive identification capabilities.[3][4][5] This note details a validated protocol for the analysis of this compound, designed for researchers, scientists, and professionals in drug development and related fields.

Experimental Workflow

The analytical workflow for this compound is a multi-step process that begins with meticulous sample preparation to isolate the analyte from the sample matrix, followed by instrumental analysis and data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction/Headspace Sample->Extraction Matrix Isolation Concentration Concentration (N₂ Blowdown) Extraction->Concentration Analyte Enrichment Injection GC Injection Concentration->Injection Sample Introduction Separation Chromatographic Separation Injection->Separation Vaporization Ionization Electron Ionization (EI) Separation->Ionization Elution Detection Mass Detection Ionization->Detection m/z Analysis TIC Total Ion Chromatogram Detection->TIC Data Acquisition MassSpectrum Mass Spectrum Analysis TIC->MassSpectrum Peak Identification Quantification Quantification MassSpectrum->Quantification Calibration Curve

Sources

Application Note: Comprehensive NMR-Based Structural Elucidation of 2-Methyloctan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of 2-Methyloctan-3-one, an aliphatic ketone. It serves as a comprehensive resource for researchers and chemists in academia and the pharmaceutical industry, offering both theoretical insights and robust, field-proven protocols. The note covers fundamental principles of ¹H and ¹³C NMR, advanced techniques such as DEPT, step-by-step methodologies for sample preparation and data acquisition, and a systematic approach to spectral interpretation for unambiguous structure confirmation.

Introduction and Scientific Context

This compound (C₉H₁₈O) is an aliphatic ketone whose structural characterization serves as an excellent model for understanding the application of NMR spectroscopy to acyclic organic molecules.[1] The precise assignment of proton and carbon signals is critical for quality control, reaction monitoring, and the identification of novel compounds in drug discovery and development. NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of such molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices to empower the scientist with a deeper understanding. We will establish a self-validating workflow, from sample preparation to final data analysis, ensuring the integrity and reproducibility of the results.

Foundational Principles of NMR for Ketone Analysis

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating distinct energy levels. The application of a radiofrequency pulse can excite these nuclei to a higher energy state, and the subsequent relaxation process emits a signal that is detected as a Free Induction Decay (FID). A Fourier Transform (FT) converts this time-domain signal into the familiar frequency-domain NMR spectrum.

¹H NMR Spectroscopy: Probing the Proton Environment

For a molecule like this compound, ¹H NMR provides three key pieces of information:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the proton. The electron-withdrawing nature of the carbonyl group (C=O) in ketones causes significant "deshielding" of adjacent protons. Protons on carbons alpha to the carbonyl typically resonate in the 2.1–2.6 ppm range, a downfield shift compared to standard alkyl protons which appear between 0.9-1.8 ppm.[2][3][4][5]

  • Integration: The area under each signal is directly proportional to the number of protons it represents. This allows for a quantitative count of the protons in each unique environment.

  • Spin-Spin Coupling (J-coupling): This phenomenon, observed as the splitting of a signal into multiple lines (a multiplet), arises from the influence of neighboring, non-equivalent protons.[6][7] The splitting pattern is described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons. The magnitude of this interaction, the coupling constant (J, measured in Hz), is distance and angle-dependent and provides direct evidence of atomic connectivity through bonds.[8]

¹³C NMR and DEPT Spectroscopy: Mapping the Carbon Skeleton

While ¹³C has a low natural abundance (~1.1%), modern NMR spectrometers can readily acquire its spectrum. In a standard broadband-decoupled ¹³C spectrum, each unique carbon atom typically appears as a single sharp line, providing a direct count of non-equivalent carbons.

  • Chemical Shift (δ): The carbonyl carbon of a ketone is highly deshielded due to the double bond and the electronegativity of oxygen, causing it to appear far downfield, typically in the 190–220 ppm region.[2] Aliphatic carbons resonate much further upfield (10-50 ppm).[2][5]

  • DEPT (Distortionless Enhancement by Polarization Transfer): This powerful technique is used to differentiate carbon signals based on the number of attached protons.[9][10][11][12] A typical DEPT experiment provides two key spectra:

    • DEPT-90: Shows only signals from CH (methine) carbons.

    • DEPT-135: Shows CH and CH₃ (methyl) carbons as positive peaks, while CH₂ (methylene) carbons appear as negative (inverted) peaks. Quaternary carbons (including the carbonyl carbon) are absent from both DEPT spectra.[9][10][11]

Experimental Workflow and Protocols

Achieving high-quality, reproducible NMR data is critically dependent on meticulous sample preparation and systematic data acquisition.

Visualization of the Experimental Workflow

The following diagram outlines the logical flow from sample preparation to data acquisition.

G Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Solvent (0.6-0.7 mL CDCl₃) weigh->dissolve standard 3. Add Internal Standard (TMS) dissolve->standard filter 4. Filter into NMR Tube standard->filter cap 5. Cap & Label filter->cap insert 6. Insert Sample into Magnet cap->insert lock 7. Lock on Solvent Signal insert->lock shim 8. Shim Magnetic Field lock->shim acquire 9. Acquire Spectra (¹H, ¹³C, DEPT) shim->acquire

A step-by-step workflow for NMR sample preparation and data acquisition.
Protocol: Sample Preparation

This protocol is designed for a standard 5 mm NMR tube.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃, 99.8%+)

  • Tetramethylsilane (TMS) internal standard

  • High-quality 5 mm NMR tube and cap, cleaned and dried[13]

  • Pasteur pipette with a small cotton or glass wool plug

  • Vial and analytical balance

Procedure:

  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial. For a quicker ¹³C NMR acquisition, a higher concentration is recommended.[14][15]

  • Solvent Selection: this compound is a nonpolar aliphatic ketone, making deuterated chloroform (CDCl₃) an excellent solvent choice due to its high dissolving power for such compounds and its relative chemical inertness.[16]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[17] Add one drop of TMS. TMS is the universally accepted internal reference for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[18][19][20][21] It is chemically inert and volatile, allowing for easy removal if sample recovery is needed.[18][21]

  • Filtration: Gently swirl the vial to ensure the sample is fully dissolved. Draw the solution into a Pasteur pipette containing a small plug of cotton or glass wool. Carefully transfer the filtered solution into the NMR tube. This step is critical to remove any particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.[14][17]

  • Final Check: Ensure the sample height in the tube is between 4.5-5.0 cm.[15] This positions the sample optimally within the spectrometer's detection coils.[22]

  • Capping: Securely cap the NMR tube and label it clearly.

Protocol: Data Acquisition

The following are general parameters for a 400 MHz spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer.

  • Locking and Shimming: Initiate the automatic lock command to stabilize the spectrometer using the deuterium signal from the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical lock signal. Poor shimming results in broad, distorted NMR peaks.[22]

  • Acquisition Parameters: Set up the desired experiments using the parameters in the table below as a starting point.

Parameter ¹H Experiment ¹³C {¹H} Experiment DEPT-135 Experiment
Pulse Program zg30zgpg30dept135
Spectral Width 12-16 ppm220-240 ppm220-240 ppm
Number of Scans (NS) 8-16256-1024128-512
Relaxation Delay (D1) 1-2 s2 s2 s
Acquisition Time (AQ) 2-4 s1-2 s1-2 s

Data Processing and Structural Interpretation

Data Processing Workflow

Raw FID data must be processed to generate an interpretable spectrum. Modern NMR software automates much of this process.[23]

G NMR Data Processing Workflow fid Raw FID Data ft Fourier Transform (FT) fid->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing (to TMS) baseline->reference integrate Integration & Peak Picking reference->integrate analysis Structural Analysis integrate->analysis

The standard workflow for processing raw NMR data.

Processing Steps:

  • Fourier Transformation: Converts the FID from the time domain to the frequency domain.[24][25]

  • Phase Correction: Adjusts the phase of the signals to ensure all peaks are purely absorptive (pointing upwards).[24][25]

  • Baseline Correction: Corrects any rolling or distortion in the baseline of the spectrum.[24][25]

  • Referencing: Calibrates the x-axis by setting the TMS peak to 0.0 ppm.

  • Integration & Peak Picking: For ¹H spectra, integrate the signals to determine proton ratios. For all spectra, identify the precise chemical shift of each peak.

Predicted NMR Data for this compound

To interpret the spectra, we first analyze the molecule's structure to predict the expected signals.

Structure of this compound with atom numbering for NMR assignment.

Table 1: Predicted ¹H NMR Assignments

Position Protons Predicted δ (ppm) Multiplicity Integration Coupling To
1CH₃~1.1Doublet (d)3HH-2
2aCH₃~1.1Doublet (d)3HH-2
2CH~2.6Septet (sept)1HH-1, H-2a
4CH₂~2.4Triplet (t)2HH-5
5CH₂~1.6Sextet2HH-4, H-6
6CH₂~1.3Multiplet (m)2HH-5, H-7
7CH₂~1.3Multiplet (m)2HH-6, H-8
8CH₃~0.9Triplet (t)3HH-7
  • Rationale: The protons at C2 and C4 are alpha to the carbonyl and are the most deshielded.[4][26] The two methyl groups at C1 and C2a are equivalent and split by the single proton at C2 into a doublet. The C2 proton is split by the six equivalent protons of the two methyl groups into a septet. The signals for the methylene groups (C5, C6, C7) become progressively more shielded as their distance from the carbonyl group increases. The terminal methyl group at C8 is the most shielded proton.

Table 2: Predicted ¹³C NMR and DEPT Assignments

Position Carbon Type Predicted δ (ppm) DEPT-90 DEPT-135
3C=O~212-215AbsentAbsent
2CH~40-45PositivePositive
4CH₂~35-40AbsentNegative
5CH₂~25-30AbsentNegative
6CH₂~22-26AbsentNegative
7CH₂~30-35AbsentNegative
8CH₃~14AbsentPositive
1CH₃~18AbsentPositive
2aCH₃~18AbsentPositive
  • Rationale: The carbonyl carbon (C3) is significantly downfield, as expected for a ketone.[2] The DEPT-135 spectrum will clearly distinguish the CH/CH₃ signals (positive) from the CH₂ signals (negative), confirming the assignments of the aliphatic chain. The single CH group at C2 will be the only signal present in the DEPT-90 spectrum.[10][11]

Conclusion

This application note has detailed a systematic and robust workflow for the complete NMR-based structural elucidation of this compound. By combining meticulous sample preparation with a multi-pronged data acquisition strategy (¹H, ¹³C, and DEPT), researchers can confidently assign every proton and carbon signal. The principles and protocols outlined herein are broadly applicable to a wide range of small organic molecules, providing a foundational methodology for chemists in quality control, synthesis, and drug development to ensure the structural integrity of their compounds.

References

  • University of Ottawa. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Available at: [Link]

  • Western University. (2013). NMR Sample Preparation. Available at: [Link]

  • Bruker. (n.d.). NMR Sample Preparation. Available at: [Link]

  • University of California, Riverside. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Scribd. (n.d.). Advantages of TMS To Use As Internal Reference. Available at: [Link]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. Available at: [Link]

  • The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Available at: [Link]

  • NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry. Available at: [Link]

  • John Wiley & Sons, Ltd. (2011). NMR Data Processing. Available at: [Link]

  • Nature. (2022). NMR data processing, visualization, analysis and structure calculation with NMRFx. Available at: [Link]

  • ResearchGate. (2016). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. Available at: [Link]

  • Stack Exchange. (2016). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. Available at: [Link]

  • OpenOChem Learn. (n.d.). Ketones. Available at: [Link]

  • American Chemical Society. (2021). Tetramethylsilane. Available at: [Link]

  • ACS Publications. (2007). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. Available at: [Link]

  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Available at: [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Available at: [Link]

  • JoVE. (2024). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Available at: [Link]

  • Columbia University. (n.d.). DEPT | NMR Core Facility. Available at: [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Ketones. Available at: [Link]

  • INIS-IAEA. (n.d.). Carbon-14 NMR of some aliphatic ketones. Available at: [Link]

  • Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • Oregon State University. (2020). CH 336: Ketone Spectroscopy. Available at: [Link]

  • Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • University of Tokyo. (n.d.). How to select NMR solvent. Available at: [Link]

  • PubChem. (n.d.). 2-Methyl-3-octanone. Available at: [Link]

  • Canadian Science Publishing. (n.d.). Determination of pKBH+ for aliphatic ketones from nuclear magnetic resonance chemical shift data. Available at: [Link]

  • ResearchGate. (1975). A 13C nuclear magnetic resonance study of aliphatic ketone protonation in sulfuric acid solutions. Available at: [Link]

  • PubChem. (n.d.). 2-Methyloctan-3-ol. Available at: [Link]

  • Chemistry LibreTexts. (2020). 18.2: Spectroscopy of Ketones and Aldehydes. Available at: [Link]

  • University of Wisconsin. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Available at: [Link]

  • Wiley Online Library. (2018). Homonuclear J‐Coupling Spectroscopy at Low Magnetic Fields using Spin‐Lock Induced Crossing. Available at: [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Available at: [Link]

  • Wikipedia. (n.d.). J-coupling. Available at: [Link]

  • Weizmann Institute of Science. (n.d.). V J-Coupling. Available at: [Link]

Sources

Application Note: Identification of 2-Methyloctan-3-one using Infrared (IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyloctan-3-one is an aliphatic ketone with applications in various chemical syntheses and as a flavoring agent. Accurate and rapid identification of this compound is crucial for quality control in production processes and for purity assessment in research and development. Infrared (IR) spectroscopy provides a powerful, non-destructive analytical technique for the structural elucidation and identification of organic molecules.[1][2][3] This application note details the principles, protocols, and spectral interpretation for the positive identification of this compound using Fourier Transform Infrared (FTIR) spectroscopy, particularly with the Attenuated Total Reflectance (ATR) sampling technique.

Principles of Infrared Spectroscopy

Infrared spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds.[1][2] When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, leading to a change in the vibrational state. This absorption is detected by the spectrometer and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

The vibrational frequency of a bond is determined by the masses of the bonded atoms and the strength of the bond, which can be modeled by Hooke's Law.[4] Therefore, different functional groups, which are collections of specific bonds, absorb at characteristic frequencies. For a vibration to be IR active, it must cause a change in the dipole moment of the molecule.[3][5] The resulting IR spectrum serves as a unique "molecular fingerprint," allowing for the identification of the compound.[2][6]

Experimental Protocol: ATR-FTIR Analysis of this compound

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy for the analysis of liquid and solid samples.[7] It offers the advantage of minimal to no sample preparation. This protocol outlines the steps for analyzing a neat liquid sample of this compound.

Instrumentation and Materials
  • FTIR Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal)

  • This compound sample (liquid)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Step-by-Step Protocol
  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

    • Allow the instrument to warm up according to the manufacturer's specifications to ensure stable operation.

  • Background Spectrum Acquisition:

    • Before analyzing the sample, a background spectrum must be collected. This spectrum accounts for any environmental interferences, such as atmospheric water and carbon dioxide, as well as the absorbance of the ATR crystal itself.

    • Ensure the ATR crystal surface is clean and dry.

    • Collect a background spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small drop (1-2 drops) of the liquid this compound sample directly onto the center of the ATR crystal.[8] Ensure the crystal surface is completely covered by the sample.

  • Data Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 16 or 32 scans at 4 cm⁻¹ resolution) over the mid-IR range (typically 4000-400 cm⁻¹).[9]

  • Cleaning:

    • After the measurement, thoroughly clean the ATR crystal surface using a lint-free wipe dampened with a suitable solvent like isopropanol.[7] Ensure all sample residue is removed to prevent cross-contamination of subsequent measurements.

Workflow Diagram

FTIR_Workflow ATR-FTIR Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis Instrument_Prep Instrument Preparation & Warm-up Background_Scan Acquire Background Spectrum Instrument_Prep->Background_Scan Ensures clean baseline Sample_Application Apply Liquid Sample to ATR Crystal Background_Scan->Sample_Application Ready for sample Data_Acquisition Acquire Sample Spectrum Sample_Application->Data_Acquisition Collect data Spectral_Processing Data Processing (e.g., Baseline Correction) Data_Acquisition->Spectral_Processing Prepare for analysis Interpretation Spectral Interpretation & Identification Spectral_Processing->Interpretation Identify compound Cleaning Clean ATR Crystal Interpretation->Cleaning Prepare for next sample

Caption: Workflow for this compound identification via ATR-FTIR.

Spectral Interpretation of this compound

The structure of this compound (C₉H₁₈O) contains a carbonyl group (C=O) characteristic of a ketone, as well as methyl (CH₃) and methylene (CH₂) groups within its alkyl chains. These functional groups give rise to distinct absorption bands in the IR spectrum.

Key Characteristic Absorption Bands

The identification of this compound relies on the presence of the following key absorption bands:

  • C=O Stretch (Ketone): The most prominent and diagnostic peak for a ketone is the strong absorption band due to the C=O stretching vibration. For a saturated aliphatic ketone like this compound, this band is expected to appear in the range of 1700-1725 cm⁻¹ .[10][11] Its high intensity is due to the large change in dipole moment during the vibration.

  • sp³ C-H Stretch (Alkane): The molecule contains numerous sp³ hybridized C-H bonds in its methyl and methylene groups. These give rise to strong, sharp absorption bands in the region of 2850-3000 cm⁻¹ .[6] Specifically, asymmetric and symmetric stretching of CH₃ and CH₂ groups appear in this range.[12]

  • C-H Bending Vibrations:

    • Methyl (CH₃) Bending: A characteristic bending vibration for methyl groups results in an absorption band around 1375 cm⁻¹ .[6][13]

    • Methylene (CH₂) Scissoring: The scissoring vibration of methylene groups is typically observed near 1465 cm⁻¹ .[6][12]

Expected IR Absorption Data for this compound
Wavenumber Range (cm⁻¹)Vibrational ModeIntensityFunctional Group
2850-3000C-H Stretch (sp³)StrongAlkane (CH₃, CH₂)
1700-1725C=O StretchStrongKetone
~1465C-H Bend (CH₂ Scissoring)MediumAlkane
~1375C-H Bend (CH₃ Symmetric Bending)MediumAlkane
The Fingerprint Region

The region below 1500 cm⁻¹ is known as the fingerprint region.[13] It contains a complex series of absorption bands arising from various bending, rocking, and stretching vibrations of the entire molecule. While individual peaks in this region can be difficult to assign, the overall pattern is unique to a specific compound.[6] By comparing the fingerprint region of the acquired spectrum with a reference spectrum of this compound, a definitive identification can be made.

Protocol Validation and Troubleshooting

  • Validation: To validate the identification, the acquired spectrum should be compared against a reference spectrum from a reputable database (e.g., NIST, SDBS). The positions and relative intensities of all major peaks should match.

  • Troubleshooting:

    • Broad Peak around 3200-3600 cm⁻¹: This indicates the presence of O-H stretching, likely from water contamination. Ensure the sample is dry and the ATR crystal is cleaned and dried thoroughly before analysis.

    • Baseline Drift: An unstable or sloping baseline can result from an improperly collected background spectrum or a dirty ATR crystal. Re-acquire the background and ensure the crystal is clean.

    • Weak Signal: A weak signal may be due to insufficient sample on the ATR crystal or poor contact between the sample and the crystal. Ensure the crystal is fully covered.

Conclusion

Infrared spectroscopy, particularly with the ATR-FTIR technique, is a rapid, reliable, and straightforward method for the identification of this compound. By recognizing the characteristic absorption bands of the ketone carbonyl group and the alkane C-H bonds, and by comparing the unique fingerprint region to a reference spectrum, researchers and professionals can confidently verify the identity and purity of this compound.

References

  • Berkeley Learning Hub. (2024, October 27). Ketone IR Spectroscopy Analysis.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones.
  • Aryal, S. (2022, January 8). Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. Microbe Notes.
  • TMP Chem. (2023, May 19). Infrared (IR) Spectroscopy 1: Principles and Theory. YouTube.
  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.
  • Surplus Solutions. (2025, January 30). What Is the Basic Principle of IR Spectroscopy? [+Applications].
  • BYJU'S. (n.d.). IR (infrared) spectroscopy.
  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Shimadzu. (2020, October 6). Principles of infrared spectroscopy (1) Molecular vibrations and infrared absorption.
  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkanes.
  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • Chemistry LibreTexts. (2021, July 31). 9.8: Infrared (Rovibrational) Spectroscopy.
  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons.
  • National Institute of Standards and Technology. (n.d.). 3-Octanone, 2-methyl-. NIST Chemistry WebBook.

Sources

Title: A Validated Approach for the Quantification of 2-Methyloctan-3-one in Complex Matrices Using Sorptive Extraction and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the sensitive and accurate quantification of 2-Methyloctan-3-one, a volatile ketone relevant in food chemistry and potentially other fields, from complex sample matrices. The inherent volatility of the analyte and the potential for matrix interference necessitate robust sample preparation and highly selective analytical techniques. This application note details two primary workflows centered around Gas Chromatography-Mass Spectrometry (GC-MS), leveraging advanced sorptive extraction techniques: Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE). We provide a thorough examination of the underlying principles, detailed step-by-step protocols, and a complete method validation strategy based on current ICH and FDA guidelines to ensure data integrity and trustworthiness.

Introduction: The Analytical Challenge

This compound is a C9-ketone that can contribute to the aroma profile of various natural products, including beef fat.[1] Its analysis is often complicated by its presence at trace levels within chemically intricate environments such as food, beverages, or biological fluids. The primary analytical challenges are twofold:

  • Efficient Isolation: The analyte must be effectively separated from non-volatile and interfering matrix components (e.g., fats, proteins, sugars) that can contaminate the analytical system and suppress the signal.

  • Sensitive & Selective Detection: The analytical method must be able to distinguish this compound from structurally similar compounds and quantify it with high precision and accuracy.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive technique for this application, offering superior separation for volatile compounds and unambiguous identification through mass fragmentation patterns.[2][3] However, the success of any GC-MS analysis is critically dependent on the preceding sample preparation step. This guide focuses on solvent-less, equilibrium-based extraction techniques that are both efficient and environmentally friendly.

Analyte Profile: this compound

A foundational understanding of the analyte's physicochemical properties is essential for designing an effective analytical method.

PropertyValueSource
IUPAC Name This compoundPubChem[4]
Synonyms Isopropyl pentyl ketone, n-Amyl isopropyl ketonePubChem[4], MOLBASE[5]
CAS Number 923-28-4PubChem[4]
Molecular Formula C₉H₁₈OPubChem[4]
Molecular Weight 142.24 g/mol PubChem[4]
Boiling Point ~175-177 °C (Predicted)N/A
Nature Volatile Organic Compound (VOC)N/A

Principle of Analysis: A Two-Stage Approach

The quantification strategy is built upon two core stages: Extraction & Concentration followed by Separation & Detection .

  • Extraction & Concentration: This stage leverages the principle of partitioning. The analyte is encouraged to move from the sample matrix (e.g., an aqueous solution) into a different phase—a sorbent polymer. This isolates the analyte from matrix interferents and simultaneously concentrates it, thereby increasing the sensitivity of the subsequent analysis. We will explore two powerful sorptive techniques:

    • Headspace Solid-Phase Microextraction (HS-SPME): Ideal for volatile analytes. The analyte partitions from the sample's headspace (the gas above the sample) onto a coated fiber.[6] This avoids direct contact between the fiber and the complex matrix, prolonging fiber life and reducing contamination.

    • Stir Bar Sorptive Extraction (SBSE): Offers a significantly larger volume of the sorptive phase (polydimethylsiloxane, PDMS) compared to SPME, resulting in higher analyte recovery and superior sensitivity, especially for trace-level analysis.[7][8][9]

  • Separation & Detection (GC-MS): After extraction, the sorptive phase is thermally desorbed in the hot GC inlet. The released analytes are then separated based on their boiling points and interaction with the GC column's stationary phase. The mass spectrometer detects and quantifies the target analyte based on its unique mass-to-charge ratio.[10]

Logical Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Matrix Complex Sample Matrix (e.g., Food Homogenate, Beverage) SPME Headspace Solid-Phase Microextraction (HS-SPME) Matrix->SPME Volatiles SBSE Stir Bar Sorptive Extraction (SBSE) Matrix->SBSE Trace Levels LLE Liquid-Liquid Extraction (LLE) (Alternative Method) Matrix->LLE Traditional GCMS GC-MS System (Separation & Detection) SPME->GCMS Thermal Desorption SBSE->GCMS Thermal Desorption LLE->GCMS Liquid Injection Data Data Acquisition & Processing GCMS->Data Signal Output

Caption: Overview of analytical workflows for this compound quantification.

Detailed Protocols & Methodologies

Sample Preparation: HS-SPME Protocol

HS-SPME is a robust choice for routine analysis of volatiles in matrices like fruit juices, alcoholic beverages, or aqueous extracts of solid foods. The choice of fiber is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad selectivity for volatile compounds.[11]

Rationale: By sampling from the headspace, we protect the fiber from direct exposure to sugars, proteins, and fats, which can irreversibly bind to the coating and degrade performance. Heating the sample vial increases the vapor pressure of semi-volatile analytes like this compound, driving more of it into the headspace and improving extraction efficiency.[12]

Protocol Workflow: HS-SPME

G A 1. Sample Preparation Place 5 mL of liquid sample or 5 g of homogenized solid into a 20 mL headspace vial. B 2. Matrix Modification Add 1.5 g NaCl and internal standard (e.g., 2-Heptanone). Cap tightly. A->B C 3. Incubation & Equilibration Incubate vial at 60°C for 15 min with agitation (500 rpm). B->C D 4. Headspace Extraction Expose a conditioned DVB/CAR/PDMS SPME fiber to the headspace for 30 min while maintaining temperature and agitation. C->D E 5. Thermal Desorption Retract fiber and immediately insert into the GC inlet at 250°C for 5 min (splitless mode). D->E F 6. Analysis Start GC-MS acquisition run. E->F

Caption: Step-by-step HS-SPME workflow for volatile compound analysis.

Step-by-Step Instructions:

  • Sample Aliquoting: Place 5.0 g of the homogenized sample (or 5.0 mL for liquid samples) into a 20 mL glass headspace vial.

  • Internal Standard Spiking: Spike the sample with an internal standard (IS) to correct for variability. 2-Heptanone or a labeled version of the analyte are suitable choices.

  • Matrix Modification (Salting Out): Add sodium chloride (NaCl) to approximately 30% w/v. Causality: Adding salt increases the ionic strength of the aqueous phase, which decreases the solubility of nonpolar organic compounds like this compound, effectively "pushing" them into the headspace and enhancing extraction efficiency.[12]

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum cap.

  • Equilibration: Place the vial in an autosampler tray with an agitator and heater. Allow the sample to equilibrate at 60°C for 15 minutes with agitation.

  • Extraction: Expose the pre-conditioned SPME fiber to the sample headspace for 30 minutes under the same temperature and agitation conditions.

  • Desorption and Analysis: The autosampler then injects the fiber into the hot GC inlet (250°C) for 5 minutes to desorb the trapped analytes onto the GC column.

Sample Preparation: SBSE Protocol

SBSE is the preferred method for achieving the lowest detection limits. The stir bar is coated in a thick film of PDMS, which can extract a much larger mass of the analyte from the sample.[13]

Rationale: SBSE is an exhaustive extraction technique based on the partitioning equilibrium of the analyte between the sample and the PDMS coating.[9] The large phase ratio (PDMS volume vs. sample volume) allows for very high analyte recovery. It is performed by placing the PDMS-coated stir bar directly into the liquid sample.

Step-by-Step Instructions:

  • Sample Aliquoting: Place 10 mL of the liquid sample into a 20 mL glass vial.

  • Internal Standard Spiking: Spike the sample with the chosen internal standard.

  • Extraction: Add a PDMS-coated stir bar (e.g., Gerstel Twister™) to the vial.

  • Stirring: Place the vial on a magnetic stir plate and stir at 1000 rpm for 60-120 minutes at room temperature.

  • Stir Bar Removal: After extraction, remove the stir bar with clean forceps, briefly rinse with deionized water to remove any matrix residue, and gently dry with a lint-free wipe.

  • Desorption and Analysis: Place the dried stir bar into a thermal desorption tube. The tube is then placed in a thermal desorption unit (TDU) connected to the GC-MS for automated desorption and injection.

Instrumental Analysis: GC-MS Parameters

The following parameters are a robust starting point for the analysis of this compound.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentN/A
MS System Agilent 5977B MSD or equivalentN/A
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of volatile and semi-volatile compounds.
Inlet Temperature 250°CEnsures rapid and complete thermal desorption of the analyte from the SPME fiber or SBSE stir bar.
Injection Mode Splitless (for SPME/SBSE)Maximizes the transfer of analyte to the column for trace-level detection.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas standard for GC-MS.
Oven Program 40°C (hold 2 min), ramp to 200°C @ 10°C/min, then to 280°C @ 25°C/min (hold 5 min)The initial low temperature helps focus analytes at the head of the column. The ramps are designed to separate compounds by their boiling points.
MS Source Temp. 230°CStandard temperature for electron ionization.
MS Quad Temp. 150°CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces repeatable fragmentation patterns for library matching.
Acquisition Mode Selected Ion Monitoring (SIM) & Full ScanStart with Full Scan (m/z 40-300) to confirm analyte identity and retention time. For quantification, switch to SIM mode for maximum sensitivity.
SIM Ions Quantifier: 71 m/z, Qualifiers: 43, 99 m/z (Ions from PubChem MS)Using a quantifier ion for measurement and qualifier ions for identity confirmation provides high selectivity and reduces the chance of false positives.

Method Validation for a Self-Validating System

To ensure the trustworthiness of the results, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[14][15][16][17] A validated method is a self-validating system, demonstrating it is fit for its intended purpose.

ParameterPurposeAcceptance Criteria (Typical)
Specificity/Selectivity To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or other related compounds.Peak purity analysis via MS; baseline separation of analyte from nearest eluting peaks. No significant peaks at the analyte's retention time in blank matrix samples.
Linearity & Range To establish the concentration range over which the method provides results that are directly proportional to the analyte concentration.A minimum of 5 concentration levels. Correlation coefficient (r²) ≥ 0.995. The y-intercept should not be significantly different from zero.
Accuracy (as % Recovery) To determine the closeness of the test results to the true value. Assessed by spiking a blank matrix with known analyte concentrations.Recovery should be within 80-120% for each level (low, mid, high QC).
Precision (as %RSD) To measure the degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (%RSD) should be ≤ 15%. For LOQ, ≤ 20% is often acceptable.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) of ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.S/N ratio of ≥ 10. Accuracy and precision must meet acceptance criteria at this concentration.

Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards in a clean solvent or a surrogate matrix (matrix-matching) spanning the expected concentration range of the samples. Spike each standard with the same amount of internal standard.

  • Response Ratio: Analyze the standards using the validated GC-MS method. For each point, calculate the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area).

  • Linear Regression: Plot the peak area ratio (y-axis) against the known concentration of the analyte (x-axis). Apply a linear regression to the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Sample Quantification: Analyze the unknown samples. Calculate the peak area ratio for each sample and use the regression equation to determine the concentration of this compound.

    Concentration = (Peak Area Ratio - y-intercept) / slope

Conclusion

This application note provides two robust, validated protocols for the quantification of this compound in complex matrices. The choice between HS-SPME and SBSE depends on the required sensitivity, with SBSE offering superior performance for trace-level detection. By adhering to the detailed methodologies and implementing a thorough validation strategy as outlined, researchers can generate highly accurate, precise, and defensible data. The principles discussed herein are broadly applicable to the analysis of other volatile and semi-volatile compounds in challenging sample environments.

References

  • MDPI. (n.d.). Simultaneous Quantification of 16 Bisphenol Analogues in Food Matrices. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-3-octanone. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyloctan-3-ol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CID 160885332. PubChem Compound Database. Retrieved from [Link]

  • LCGC. (2020, April 1). Overview of Methods and Considerations for Handling Complex Samples. Retrieved from [Link]

  • ACS Publications. (n.d.). Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Stir Bar Sorptive Extraction: A New Way to Extract Off-Flavor Compounds in the Aquatic Environment Application. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • PubMed. (n.d.). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Retrieved from [Link]

  • IISTE. (2021, January 31). Stir Bar Sorption Extraction (SBSE) and Its Application for Analysis of Organic Compounds in Aqueous Samples. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl-3-octanone. Retrieved from [Link]

  • Separation Science. (n.d.). Sample Preparation for Fatty and Complex Food Matrices. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-Phase Microextraction for the Analysis of Aromas and Flavors. Retrieved from [Link]

  • ACS Publications. (2018, June 25). Recent Developments of Stir Bar Sorptive Extraction for Food Applications: Extension to Polar Solutes. Retrieved from [Link]

  • MDPI. (n.d.). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 11). 7.7: Liquid-Liquid Extractions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyloctan-3-amine. PubChem Compound Database. Retrieved from [Link]

  • JoVE. (2015, March 4). Video: Solid-Liquid Extraction: Principle, Procedure, Applications. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • IntechOpen. (2023, March 24). Chapter 6: Stir Bar Sorptive Extraction: A Versatile, Sensitive and Robust Technique for Targeted and Untargeted Analyses. Retrieved from [Link]

  • Scirp.org. (n.d.). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Retrieved from [Link]

  • ScienceDirect. (n.d.). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Retrieved from [Link]

  • MDPI. (n.d.). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. Retrieved from [Link]

  • MOLBASE. (n.d.). This compound price & availability. Retrieved from [Link]

  • PubMed. (n.d.). Solid-phase microextraction method development for headspace analysis of volatile flavor compounds. Retrieved from [Link]

  • LCGC International. (n.d.). Stir Bar Sorptive Extraction (SBSE) and Headspace Sorptive Extraction (HSSE): An Overview. Retrieved from [Link]

  • Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]

  • American Association for Clinical Chemistry. (n.d.). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction of organic and inorganic compounds from aqueous solutions using hollow fibre liquidliquid contactor. Retrieved from [Link]

  • ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published. Retrieved from [Link]

Sources

Application Note: Enantioselective Synthesis of 2-Methyloctan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The enantioselective synthesis of chiral ketones is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and agrochemical industries. The stereochemical configuration of a molecule can dramatically influence its biological activity, making access to enantiomerically pure compounds a critical objective. 2-Methyloctan-3-one is a chiral aliphatic ketone that serves as a valuable building block and intermediate in the synthesis of more complex molecules. This application note provides a detailed guide for researchers, scientists, and drug development professionals on a robust and efficient method for the enantioselective synthesis of this compound, focusing on an organocatalytic approach.

Theoretical Framework: The Power of Enamine Catalysis

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. For the enantioselective α-functionalization of carbonyl compounds, chiral secondary amines, such as proline, have proven to be exceptionally effective. The catalytic cycle proceeds through the formation of a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enolate and reacts with an electrophile in a highly stereocontrolled manner. The steric environment created by the chiral catalyst directs the approach of the electrophile to one face of the enamine, leading to the preferential formation of one enantiomer. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the enantioenriched α-substituted ketone.

This approach is particularly advantageous due to its operational simplicity, the use of environmentally benign and readily available catalysts, and the avoidance of toxic heavy metals.

Enamine_Catalysis Ketone Heptan-3-one Enamine Chiral Enamine Intermediate Ketone->Enamine + (S)-Proline - H₂O Proline (S)-Proline Iminium Iminium Ion Enamine->Iminium + MeI Iminium->Proline Regenerates Catalyst Product (R)-2-Methyloctan-3-one Iminium->Product + H₂O MeI Methyl Iodide (Electrophile) Water H₂O (Hydrolysis)

Caption: The catalytic cycle of proline-catalyzed asymmetric α-methylation.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
Heptan-3-one≥98%Sigma-Aldrich
(S)-Proline≥99%Sigma-Aldrich
Methyl Iodide≥99%, stabilizedSigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl EtherAnhydrous, ≥99%Sigma-Aldrich
Saturated aq. NH₄Cl
Saturated aq. NaHCO₃
Brine (Saturated aq. NaCl)
Anhydrous MgSO₄
Round-bottom flask50 mL
Magnetic stirrer and stir bar
Syringes and needles
Argon or Nitrogen source
Rotary evaporator
Silica gel for column chromatography60 Å, 230-400 mesh
Chiral HPLC columne.g., Chiralcel OD-H or equivalent

Experimental Protocol: Organocatalytic α-Methylation

This protocol details the asymmetric α-methylation of heptan-3-one using (S)-proline as the organocatalyst. This method provides a direct route to enantioenriched this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add (S)-proline (173 mg, 1.5 mmol, 30 mol%).

    • Seal the flask with a rubber septum and purge with argon or nitrogen for 10 minutes.

    • Add anhydrous N,N-dimethylformamide (DMF) (10 mL) via syringe.

    • Stir the mixture at room temperature until the proline is fully dissolved.

  • Addition of Reactants:

    • Add heptan-3-one (0.57 g, 5.0 mmol, 1.0 equiv) to the catalyst solution via syringe.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add methyl iodide (1.06 g, 7.5 mmol, 1.5 equiv) dropwise over 5 minutes. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood.

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at 0 °C for 24-48 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots from the reaction mixture.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep 1. Add (S)-Proline to flame-dried flask Purge 2. Purge with Argon/Nitrogen Prep->Purge Add_Solvent 3. Add anhydrous DMF Purge->Add_Solvent Add_Ketone 4. Add Heptan-3-one Add_Solvent->Add_Ketone Cool 5. Cool to 0 °C Add_Ketone->Cool Add_MeI 6. Add Methyl Iodide Cool->Add_MeI Stir 7. Stir for 24-48h Add_MeI->Stir Quench 8. Quench with aq. NH₄Cl Stir->Quench Extract 9. Extract with Diethyl Ether Quench->Extract Wash 10. Wash and Dry Extract->Wash Purify 11. Purify by Column Chromatography Wash->Purify Analysis 12. Analyze by Chiral HPLC Purify->Analysis

Caption: Experimental workflow for the enantioselective synthesis of this compound.

Expected Results

ParameterExpected Outcome
Yield 70-85%
Enantiomeric Excess (ee) 85-95%
Stereochemistry (R)-enantiomer (when using (S)-proline)
Appearance Colorless oil

Discussion and Troubleshooting

  • Causality of Experimental Choices: The use of an anhydrous solvent like DMF is crucial to prevent the hydrolysis of the enamine intermediate and the iminium ion, which would lead to reduced yields and enantioselectivity. A stoichiometric excess of the methylating agent is used to ensure complete conversion of the starting material. The reaction is conducted at low temperature (0 °C) to enhance the stereoselectivity of the alkylation step.

  • Self-Validation and Controls: To validate the role of the chiral catalyst, a control experiment without (S)-proline should be performed, which is expected to yield a racemic mixture of the product. Additionally, using (R)-proline as the catalyst should result in the formation of the (S)-enantiomer of this compound.

  • Troubleshooting:

    • Low Yield: Incomplete reaction may be due to insufficient reaction time or deactivation of the catalyst by moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous.

    • Low Enantioselectivity: The reaction temperature may be too high. Maintaining a consistent low temperature is critical for achieving high enantiomeric excess. The purity of the (S)-proline is also important; use a high-purity grade.

    • Side Reactions: Over-alkylation (dimethylation) can occur if the reaction is left for an extended period or at higher temperatures. Monitor the reaction closely to determine the optimal reaction time.

Alternative Synthetic Strategy: Asymmetric Conjugate Addition

An alternative and equally powerful method for the synthesis of chiral this compound is the asymmetric conjugate addition of a methyl group equivalent to an α,β-unsaturated ketone. This approach involves the reaction of an organometallic reagent, such as a methyl Grignard reagent or dimethylzinc, with 1-octen-3-one in the presence of a chiral catalyst.

Commonly used catalytic systems for this transformation include copper(I) or copper(II) salts in combination with chiral phosphine ligands, such as those derived from BINAP or other privileged chiral backbones. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the addition of the methyl group to one of the enantiotopic faces of the enone.

This method is particularly useful for constructing chiral centers at the β-position to a carbonyl group and can provide excellent yields and enantioselectivities. The choice between organocatalytic α-alkylation and asymmetric conjugate addition may depend on the availability of starting materials and the specific requirements of the synthetic route.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Methyl iodide is a toxic and volatile substance and should be handled with extreme care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615–1621. [Link]

  • Feringa, B. L., Pineschi, F., Arnold, L. A., Imbos, R., & de Vries, A. H. M. (1997). Highly Enantioselective Catalytic Conjugate Addition and Tandem Conjugate Addition–Aldol Reactions of Organozinc Reagents. Angewandte Chemie International Edition in English, 36(23), 2620–2623. [Link]

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]

  • Wikipedia contributors. (2023). Proline organocatalysis. In Wikipedia, The Free Encyclopedia. [Link]

Applications of 2-Methyloctan-3-one in Flavor Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive overview of 2-methyloctan-3-one, addressing its chemical properties, and potential, though currently unestablished, role in flavor chemistry. Crucially, this guide will also address the regulatory status of this compound and provide detailed protocols for the evaluation of novel flavor ingredients, using this compound as a theoretical model.

Introduction to this compound

This compound is an aliphatic ketone with the molecular formula C₉H₁₈O.[1] Its structure features a nine-carbon chain with a ketone group at the third position and a methyl group at the second. While it has been identified as naturally occurring in beef fat, its application as an intentionally added flavoring ingredient is not established.[2]

Crucial Regulatory Note: As of the latest available information, this compound is not listed as a FEMA GRAS (Generally Recognized as Safe) substance. The Flavor and Extract Manufacturers Association (FEMA) Expert Panel reviews substances for their safety for use as flavoring ingredients. The absence of a FEMA GRAS status for this compound indicates that it has not undergone this rigorous safety assessment and is therefore not approved for use in food products in the United States.[3][4][5][6] One supplier database explicitly states "not for flavor use" for this compound.[2] Therefore, the following sections on application are presented from a research and development perspective for the evaluation of a novel, unapproved ingredient.

The Role of Ketones in Flavor Chemistry

Ketones are a significant class of volatile compounds that contribute to the aroma profiles of a wide variety of foods.[7][8][9] They are particularly important in the development of characteristic flavors in cooked meats, dairy products, and some fruits.[10][11]

In cooked meat, ketones are primarily formed through two major pathways:

  • Lipid Oxidation: The thermal degradation of fatty acids produces a range of volatile compounds, including ketones.[8]

  • Maillard Reaction: This complex series of reactions between amino acids and reducing sugars is responsible for the browning and flavor development in cooked foods. Ketones are among the myriad of flavor compounds generated through this pathway.[8][9]

The flavor character of ketones can vary significantly based on their molecular structure, including chain length and the position of the carbonyl group and any branching. They can impart notes described as fruity, floral, cheesy, fatty, and even spicy.[7][9][12]

Analysis of Structurally Similar Flavoring Agents

While this compound itself is not used as a flavoring, several structurally related ketones are, and their properties can offer insights into the potential sensory characteristics of this compound.

CompoundFEMA No.Typical Flavor DescriptorsCommon Applications
2-Heptanone 2544Fruity, cheesy, spicyDairy flavors (especially blue cheese), fruit flavors
3-Heptanone 3583Fruity, herbaceous, slightly fattyFruit and savory flavors
2-Octanone 2802Fruity (apple, pear), floral, cheesyDairy flavors, fruit flavors, cooked meat flavors[12]
3-Octanone 2803Earthy, mushroom, hay-like, fruityMushroom, earthy, and savory flavors
2-Nonanone 2785Floral, citrus, fatty, waxyCitrus and fat flavors
2-Methylheptan-3-one 4000Information not widely available[13]Information not widely available

This table illustrates that even minor changes in structure, such as the position of the ketone group or the length of the carbon chain, can have a profound impact on the perceived flavor.

Protocols for Evaluation of a Novel Flavor Compound

The following protocols outline the standard procedures for evaluating a new chemical entity for its potential use as a flavoring ingredient.

Protocol for Sensory Evaluation

Objective: To determine the odor and flavor detection threshold of this compound and to develop a descriptive profile of its sensory characteristics.

Methodology:

  • Panelist Training: A panel of at least 10-15 trained sensory analysts is required. Panelists should be familiar with basic taste and aroma descriptors.

  • Threshold Determination (ASTM E679):

    • Prepare a series of dilutions of this compound in a neutral medium (e.g., deodorized water or refined vegetable oil).

    • Present the dilutions to the panelists in a randomized, ascending order of concentration.

    • For each dilution, panelists are asked to identify the sample that is different from two blanks (triangle test).

    • The detection threshold is calculated as the geometric mean of the last concentration missed and the first concentration correctly identified.

  • Descriptive Analysis (Quantitative Descriptive Analysis - QDA®):

    • Panelists are presented with a supra-threshold concentration of the compound.

    • In a group session, panelists develop a consensus vocabulary of aroma and flavor descriptors.

    • Panelists then individually rate the intensity of each descriptor on a linear scale (e.g., 0-15).

    • The data is statistically analyzed to generate a sensory profile (e.g., a spider plot).

Diagram of Sensory Evaluation Workflow:

Sensory_Evaluation cluster_prep Preparation cluster_thresh Threshold Testing cluster_desc Descriptive Analysis Prep Prepare Dilutions of This compound Threshold Present Samples to Panel (Ascending Concentration) Prep->Threshold Supra_Thresh Present Supra-Threshold Sample Prep->Supra_Thresh Triangle Triangle Test (vs. Blanks) Threshold->Triangle Calc_Thresh Calculate Detection Threshold Triangle->Calc_Thresh Develop_Vocab Develop Consensus Vocabulary Supra_Thresh->Develop_Vocab Rate_Intensity Individual Intensity Rating Develop_Vocab->Rate_Intensity Analyze_Data Statistical Analysis & Profile Generation Rate_Intensity->Analyze_Data

Caption: Workflow for sensory evaluation of a novel flavor compound.

Protocol for Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the specific aroma character of this compound as it elutes from a gas chromatograph.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane).

  • Instrumentation: A gas chromatograph equipped with a sniffing port at the column outlet, in parallel with a standard detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS).

  • Analysis:

    • Inject the sample into the GC.

    • A trained analyst sniffs the effluent from the sniffing port and records the time, duration, and a descriptor for each odor perceived.

    • The olfactometry data is then aligned with the chromatogram from the detector to correlate the odor with the corresponding chemical peak.

Diagram of GC-O Analysis Workflow:

GCO_Workflow cluster_instrument GC-O System cluster_process Analysis Process GC Gas Chromatograph Splitter Column Effluent Splitter GC->Splitter FID_MS Detector (FID/MS) Splitter->FID_MS 50% Sniff_Port Sniffing Port Splitter->Sniff_Port 50% Detect Simultaneous Detection (FID/MS) FID_MS->Detect Sniff Analyst Sniffs Effluent & Records Descriptors Sniff_Port->Sniff Inject Inject Sample Inject->GC Correlate Correlate Odor Events with Chromatographic Peaks Sniff->Correlate Detect->Correlate

Caption: Schematic of a Gas Chromatography-Olfactometry (GC-O) system and workflow.

Synthesis and Analytical Protocols

Representative Synthesis of a Methyl Alkyl Ketone

Objective: To synthesize a methyl alkyl ketone via the oxidation of the corresponding secondary alcohol. This is a generalizable method.

Reaction: Oxidation of 2-Methyloctan-3-ol to this compound.

Materials:

  • 2-Methyloctan-3-ol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Dissolve 2-methyloctan-3-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add PCC (1.5 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by flash column chromatography if necessary.

Protocol for Quantitative Analysis by GC-MS

Objective: To determine the concentration of this compound in a solution or food matrix extract.

Methodology:

  • Sample Preparation:

    • For a simple solution, dilute an accurately weighed sample in a suitable solvent.

    • For a food matrix, perform a solvent extraction (e.g., with dichloromethane or diethyl ether) or a headspace solid-phase microextraction (SPME).

  • Internal Standard: Add a known concentration of a suitable internal standard (e.g., 2-nonanone) to all samples and calibration standards.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of this compound and a fixed concentration of the internal standard.

  • GC-MS Analysis:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-Wax).

    • Injection: Split or splitless injection.

    • Oven Program: A temperature gradient suitable for separating the analyte from other matrix components (e.g., 40°C for 2 min, ramp to 250°C at 10°C/min).

    • MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 40-300. Use Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring characteristic ions of this compound and the internal standard.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of this compound in the samples by interpolation from the calibration curve.

Conclusion

While this compound is a naturally occurring ketone, its role and safety as an added flavoring ingredient have not been established, as evidenced by its absence from the FEMA GRAS list. For researchers in flavor chemistry, understanding the regulatory landscape is as critical as understanding the chemical and sensory properties of a compound. The protocols provided herein offer a robust framework for the systematic evaluation of any novel compound for its potential flavor applications, from sensory characterization to quantitative analysis. Further research into the sensory properties of this compound could be of academic interest, but its application in food remains contingent on a thorough safety evaluation and subsequent regulatory approval.

References

  • PubChem. 2-Methyl-3-octanone. National Center for Biotechnology Information. [Link]

  • Mottram, D. S. (1998). Flavor formation in meat and meat products: a review. Food chemistry, 62(4), 415-424.
  • Shahidi, F. (Ed.). (2005).
  • Belitz, H. D., Grosch, W., & Schieberle, P. (2009). Food chemistry. Springer science & business media.
  • Legako, J. F., Dinh, T. T., Miller, M. F., & Brooks, J. C. (2015). Effects of USDA quality grade and cooking on beef flavor.
  • The Good Scents Company. 2-methyl-3-octanone. [Link]

  • Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Flavoring Substances 24. [Link]

  • Flavor and Extract Manufacturers Association (FEMA). About the FEMA GRAS™ Program. [Link]

  • Flavor and Extract Manufacturers Association (FEMA). 2-METHYLHEPTAN-3-ONE. [Link]

Sources

Application Notes and Protocols for the Use of 2-Methyloctan-3-one as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 2-Methyloctan-3-one in Quantitative Analysis

In the landscape of modern analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS), the precision and accuracy of quantitative measurements are paramount. The use of an internal standard (IS) is a powerful strategy to mitigate variability inherent in sample preparation and instrumental analysis.[1][2] An ideal internal standard should be a compound that is chemically similar to the analyte of interest but is not naturally present in the sample matrix.[3][4] this compound, a nine-carbon ketone, presents itself as a suitable candidate for an internal standard in the analysis of various medium-chain ketones and other volatile to semi-volatile organic compounds.

This comprehensive guide provides detailed protocols and technical insights for the effective utilization of this compound as an internal standard. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to enhance the robustness and reliability of their quantitative analytical workflows.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is crucial for its appropriate application. These properties dictate its behavior during sample preparation and chromatographic separation.

PropertyValueSource
Molecular Formula C₉H₁₈O[5]
Molecular Weight 142.24 g/mol [5]
Boiling Point 140-144 °C[6]
Density 0.714 g/mL at 20 °C[6]
Synonyms Isopropyl pentyl ketone, 2-Methyl-3-octanone[5][7]
CAS Number 923-28-4[7][8][9][10]

Experimental Workflow for Using this compound as an Internal Standard

The following diagram illustrates the general workflow for employing this compound as an internal standard in a quantitative analysis.

workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification A Prepare Stock Solution of This compound (IS) B Prepare Calibration Standards (Analyte + IS) A->B C Prepare Sample (Spike with IS) A->C D GC-MS Analysis B->D C->D E Peak Integration (Analyte and IS) D->E F Calculate Response Factor (RF) E->F G Construct Calibration Curve F->G H Quantify Analyte in Sample G->H

Caption: General workflow for quantitative analysis using an internal standard.

Detailed Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound that will be used to create working solutions for calibration standards and for spiking samples.

Materials:

  • This compound (≥98% purity)

  • High-purity solvent (e.g., methanol, ethyl acetate, or hexane, chosen based on analyte solubility and compatibility with the analytical method)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Pipettes (calibrated)

Procedure:

  • Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.

  • Record the exact weight.

  • Dissolve the this compound in a small amount of the chosen solvent.

  • Once dissolved, bring the flask to volume with the solvent.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Calculate the exact concentration of the stock solution in mg/mL.

  • Store the stock solution in a tightly sealed, labeled container at 4°C. Protect from light.

Causality: Preparing a concentrated stock solution minimizes weighing errors and provides a stable source for preparing more dilute solutions. The choice of a high-purity solvent is critical to avoid introducing interfering contaminants.

Protocol 2: Preparation of Calibration Standards

Objective: To prepare a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard.

Materials:

  • Analyte of interest

  • This compound stock solution (from Protocol 1)

  • High-purity solvent

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

Procedure:

  • Label a series of volumetric flasks (e.g., five flasks for a five-point calibration curve).

  • Prepare a working stock solution of the analyte.

  • Into each volumetric flask, pipette the appropriate volume of the analyte working stock solution to achieve the desired concentration range for the calibration curve.

  • To each flask, add a constant, known volume of the this compound stock solution. The final concentration of the internal standard should be similar to the expected concentration of the analyte in the samples.[4]

  • Bring each flask to volume with the solvent.

  • Cap and invert each flask to ensure thorough mixing.

  • These standards are now ready for GC-MS analysis.

Causality: A multi-point calibration curve is essential for demonstrating the linearity of the detector response over a range of concentrations.[11] Maintaining a constant concentration of the internal standard across all calibration levels allows for the accurate calculation of relative response factors.

Protocol 3: Sample Preparation and Analysis by GC-MS

Objective: To prepare the unknown sample for analysis and perform the GC-MS measurement.

Materials:

  • Unknown sample

  • This compound stock solution (from Protocol 1)

  • Appropriate extraction/dilution solvents and materials

  • GC-MS system with a suitable column (e.g., a mid-polar capillary column)

Procedure:

  • Accurately measure a known amount of the unknown sample (e.g., volume or weight).

  • Perform any necessary sample preparation steps (e.g., extraction, derivatization, dilution).

  • Prior to the final volume adjustment, spike the prepared sample with the same constant, known amount of the this compound stock solution as used in the calibration standards.

  • Bring the sample to a final known volume.

  • Inject a known volume of the prepared sample and each calibration standard into the GC-MS system.

  • Acquire the data in full scan or selected ion monitoring (SIM) mode.

GC-MS Parameters (Example):

ParameterSetting
Injection Volume 1 µL
Injector Temperature 250°C
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Oven Program 40°C (1 min hold), then ramp at 8°C/min to 200°C
Carrier Gas Helium, 1 mL/min
MS Source Temp 230°C
MS Quad Temp 150°C
Scan Range m/z 40-200

Note: These parameters are a starting point and should be optimized for the specific analyte and instrument.[12]

Causality: Spiking the sample with the internal standard before any significant volume changes or potential loss steps helps to correct for variability in sample handling and injection.[13] The chromatographic conditions are chosen to ensure good separation and peak shape for both the analyte and this compound.

Data Analysis and Quantification

The quantification of the analyte is based on the principle that the ratio of the analyte response to the internal standard response is proportional to the concentration of the analyte.

data_analysis A Integrate Peak Areas (Analyte & IS) B Calculate Response Ratio (Area_Analyte / Area_IS) A->B C Plot Response Ratio vs. Analyte Concentration B->C D Perform Linear Regression (y = mx + c) C->D F Calculate Analyte Concentration using Calibration Curve D->F E Determine Response Ratio in Unknown Sample E->F

Caption: Data analysis workflow for internal standard quantification.

  • Peak Integration: Integrate the chromatographic peak areas for both the analyte and this compound in all calibration standards and samples.

  • Calculate Response Ratio: For each injection, calculate the response ratio: Response Ratio = (Peak Area of Analyte) / (Peak Area of this compound)

  • Construct Calibration Curve: Plot the response ratio (y-axis) versus the known concentration of the analyte in the calibration standards (x-axis).[14]

  • Linear Regression: Perform a linear regression on the calibration data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.

  • Quantify Analyte: Calculate the response ratio for the unknown sample. Use the equation from the linear regression to determine the concentration of the analyte in the sample.

Method Validation

To ensure the reliability of the analytical method, it is essential to perform a validation study in accordance with guidelines from bodies like the International Council for Harmonisation (ICH).[1][15] Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This involves analyzing blank matrix samples to ensure no interfering peaks are present at the retention times of the analyte and this compound.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is assessed from the calibration curve.

  • Accuracy: The closeness of the test results to the true value. This can be determined by analyzing samples with known concentrations of the analyte (e.g., spiked matrix samples) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) of a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

The use of an internal standard like this compound can significantly improve the accuracy and precision of an analytical method by compensating for variations in sample preparation and instrument response.[1]

Safety and Handling

This compound is a flammable liquid and vapor.[5][16] It may be harmful if it comes into contact with skin.[16] It is also harmful to aquatic life with long-lasting effects.[5][16]

  • Handling: Work in a well-ventilated area, preferably in a fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[6][16]

References

  • This compound (C9H18O) - PubChemLite. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • 2-Methyl-3-octanone | C9H18O | CID 70209. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. (n.d.). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]

  • Ketone-Testing-Chapter-8-American-Association-for-Clinical-Chemistry.pdf. (n.d.). AACC. Retrieved January 16, 2026, from [Link]

  • Quantitative and Qualitative GC and GC-MS. (2022, September 12). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • 2-Methyloctan-3-ol | C9H20O | CID 98464. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • KETONES I 2555. (n.d.). CDC. Retrieved January 16, 2026, from [Link]

  • How to Prepare Multi-Component Internal Standards for GC Calibration. (2024, September 16). Environics. Retrieved January 16, 2026, from [Link]

  • (3R)-2-methyloctan-3-ol | C9H20O | CID 13701579. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • 2-Methyloctan-3-amine | C9H21N | CID 21714468. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • CID 160885332 | C18H36O2. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • When Should an Internal Standard be Used? (n.d.). LCGC International. Retrieved January 16, 2026, from [Link]

  • 3-Octanone, 2-methyl-. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved January 16, 2026, from [Link]

  • Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. (2020, August 11). NIH. Retrieved January 16, 2026, from [Link]

  • Method for the determination fo aldehydes and ketones in ambient air using HPLC. (n.d.). EPA. Retrieved January 16, 2026, from [Link]

  • For sample preparation for GC-MS analysis is it compulsory to add internal standards..? (2024, April 23). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Ketones: Reference Range, Interpretation, Collection and Panels. (2025, October 23). eMedicine. Retrieved January 16, 2026, from [Link]

  • Method of analysis of aldehyde and ketone by mass spectrometry. (n.d.). Google Patents.
  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). Ellutia. Retrieved January 16, 2026, from [Link]

  • 3-Octanone, 2-methyl-. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

  • 3-Octanone, 2-methyl-. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

  • 3-Octanone, 2-methyl-. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

Sources

Application Note: Advanced Sample Preparation Techniques for the Analysis of 2-Methyloctan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed overview of advanced and fundamental sample preparation techniques for the quantitative and qualitative analysis of 2-Methyloctan-3-one, a volatile ketone significant in flavor, fragrance, and metabolic research. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system. This document is intended for researchers and drug development professionals seeking to develop robust, accurate, and reproducible analytical methods, primarily for gas chromatography-mass spectrometry (GC-MS).

Introduction: The Analytical Challenge of this compound

This compound (also known as Isopropyl pentyl ketone) is a volatile organic compound (VOC) with characteristic aroma properties, making it a key component in the food and fragrance industries.[1] Its presence or absence can be a critical quality marker. Furthermore, as a ketone, it can be a metabolic byproduct, offering potential as a biomarker in life sciences research.

The primary analytical challenge lies in its volatility and its frequent presence in complex matrices (e.g., food products, biological fluids). Effective sample preparation is therefore the most critical step, designed to isolate and concentrate the analyte from interfering matrix components, ensuring the resulting data is both reliable and precise.[2][3] This note details four principal techniques: Headspace Solid-Phase Microextraction (HS-SPME), Solvent-Assisted Flavor Evaporation (SAFE), Liquid-Liquid Extraction (LLE), and chemical derivatization.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, highly sensitive equilibrium-based extraction technique ideal for volatile and semi-volatile compounds like this compound.[4][5][6] It concentrates analytes from the headspace of a sample onto a coated fiber, which is then directly desorbed into the GC inlet.[5]

Causality & Expertise: The choice of HS-SPME is driven by its ability to minimize matrix interference while maximizing sensitivity.[5] The equilibrium nature of the technique means that method parameters must be strictly controlled to ensure reproducibility. The key to a successful HS-SPME method is optimization.[5][6]

HS-SPME Workflow Diagram

cluster_prep Sample Preparation cluster_extraction Extraction & Desorption cluster_analysis Analysis Sample 1. Sample Aliquot Place sample (e.g., 5g) into a 20 mL headspace vial. InternalStd 2. Add Internal Standard Spike with internal standard (e.g., 2-methyl-3-heptanone). Sample->InternalStd Salt 3. Matrix Modification (Optional) Add NaCl to increase ionic strength and promote analyte partitioning into headspace. InternalStd->Salt Seal 4. Seal Vial Immediately seal with a magnetic crimp cap. Salt->Seal Incubate 5. Incubation & Equilibration Place vial in agitator at optimized temperature (e.g., 60°C) for a set time (e.g., 20 min). Seal->Incubate Transfer to Autosampler ExposeFiber 6. Expose SPME Fiber Expose the fiber to the vial's headspace for the optimized extraction time (e.g., 40 min). Incubate->ExposeFiber RetractFiber 7. Retract Fiber Retract the fiber into the needle assembly. ExposeFiber->RetractFiber Desorb 8. Thermal Desorption Insert into GC inlet at high temperature (e.g., 250°C) to desorb analytes. RetractFiber->Desorb GCMS 9. GC-MS Analysis Chromatographic separation and mass spectrometric detection. Desorb->GCMS Analyte Transfer

Caption: HS-SPME workflow for this compound analysis.

Protocol: HS-SPME for this compound
  • Sample Preparation: Place a precisely weighed or measured sample aliquot (e.g., 5 g of a food homogenate or 5 mL of a liquid sample) into a 20 mL headspace vial.

  • Internal Standard: Spike the sample with a known concentration of an appropriate internal standard (e.g., 2-methyl-3-heptanone) to correct for variability.[7]

  • Matrix Modification: Add a salt (e.g., NaCl, 1 g) to aqueous samples. This increases the ionic strength, reducing the solubility of organic analytes and promoting their transfer into the headspace—a phenomenon known as the "salting-out" effect.

  • Equilibration: Seal the vial and place it in a heated agitator. Allow the sample to equilibrate at a controlled temperature (e.g., 60°C) for a set time (e.g., 20 minutes) to allow for consistent partitioning of this compound between the sample and the headspace.[7]

  • Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 40 minutes) while maintaining the temperature and agitation.[7]

  • Desorption: Immediately transfer the fiber to the heated GC inlet (e.g., 250°C) for thermal desorption of the captured analytes onto the analytical column.

Data Table: HS-SPME Optimization Parameters
ParameterRange/OptionsRationale & Expert Insight
Fiber Coating DVB/CAR/PDMS, PDMS/DVB, CAR/PDMSDVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) is a tri-phase fiber excellent for general screening of volatile and semi-volatile compounds of mixed polarity, making it a strong starting point.[5][6]
Extraction Temp. 40 - 80°CHigher temperatures increase analyte volatility but can degrade the sample or affect the equilibrium. An optimal temperature (e.g., 47.54°C) balances these factors.[6]
Extraction Time 20 - 60 minThis is the time the fiber is exposed to the headspace. Equilibrium may not be reached, but a consistent, optimized time (e.g., 33.63 min) is crucial for reproducibility.[6]
Incubation Time 10 - 30 minEnsures the sample reaches thermal equilibrium before the fiber is exposed, critical for consistent partitioning.[5]
Ionic Strength 0 - 30% (w/v) NaCl"Salting out" can significantly increase the extraction efficiency for polar and moderately polar compounds from aqueous matrices.

Solvent-Assisted Flavor Evaporation (SAFE)

SAFE is a specialized high-vacuum distillation technique designed for the gentle isolation of volatile compounds from complex matrices without the risk of thermal degradation or artifact formation.[8]

Causality & Expertise: Unlike traditional steam distillation, which can induce chemical changes in thermally labile compounds, SAFE operates at low temperatures (e.g., 40-50°C).[4][8] This makes it the gold standard for isolating the "true" aroma profile of a sample. It is particularly advantageous over HS-SPME when a larger, concentrated solvent extract is required for further analysis or sensory evaluation.[9]

SAFE Workflow Diagram

cluster_prep Sample Preparation cluster_distillation SAFE Distillation cluster_post Post-Processing & Analysis Sample 1. Sample Homogenization Blend solid sample or use liquid sample directly. Solvent 2. Solvent Extraction Stir sample with a low-boiling point solvent (e.g., dichloromethane) for 2h. Sample->Solvent Filter 3. Filtration Filter the mixture to remove solid matrix components. Solvent->Filter Introduce 4. Introduce Extract Drip the filtered extract slowly into the heated (40°C) SAFE apparatus under high vacuum. Filter->Introduce Evap 5. Co-distillation Volatiles and solvent evaporate instantly, leaving non-volatiles behind. Introduce->Evap Condense 6. Cryogenic Trapping Volatiles are condensed and collected in receiving flasks cooled with liquid nitrogen. Evap->Condense Dry 7. Dry Extract Dry the collected extract over anhydrous sodium sulfate. Condense->Dry Concentrate 8. Concentrate Carefully concentrate the extract using a Vigreux column. Dry->Concentrate GCMS 9. GC-MS Analysis Inject the final concentrated extract. Concentrate->GCMS

Caption: SAFE workflow for isolating volatile compounds.

Protocol: SAFE for this compound
  • Initial Extraction: Homogenize the sample (if solid) and extract it with a suitable, low-boiling-point solvent (e.g., dichloromethane) for 1-2 hours with stirring.[8]

  • Filtration: Filter the extract to remove solid residues.

  • SAFE Distillation: Introduce the filtered extract dropwise into the SAFE apparatus, which is maintained under high vacuum and gentle heat (e.g., 40°C).

  • Cryogenic Trapping: The volatile compounds, along with the solvent, evaporate and are then condensed and collected in a series of cold traps cooled with liquid nitrogen. Non-volatile matrix components remain in the distillation flask.

  • Drying and Concentration: The collected distillate is dried using anhydrous sodium sulfate to remove residual water. It is then carefully concentrated to a small volume (e.g., 1 mL) using a Vigreux column before GC-MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[2]

Causality & Expertise: LLE is a foundational, albeit less sophisticated, technique. Its main advantage is its applicability to liquid samples and scalability. The choice of extraction solvent is critical and is based on analyte polarity, immiscibility with the sample matrix, and a low boiling point for easy removal.[10] For this compound, a relatively nonpolar ketone, solvents like ethyl acetate or dichloromethane are effective.[10][11]

LLE Workflow Diagram

cluster_extraction Extraction cluster_post Post-Processing & Analysis Start 1. Combine Sample & Solvent Place aqueous sample and immiscible organic solvent (e.g., ethyl acetate) in a separatory funnel. Shake 2. Shake & Vent Shake vigorously to maximize surface area, venting frequently to release pressure. Start->Shake Settle 3. Allow Phases to Separate Let the funnel stand until two distinct layers form. Shake->Settle Drain 4. Collect Organic Layer Drain the lower layer, then collect the organic layer containing the analyte. Settle->Drain Repeat 5. Repeat Extraction Repeat steps 1-4 on the aqueous phase 2-3 times with fresh solvent to maximize recovery. Drain->Repeat Combine 6. Combine Extracts Pool all collected organic fractions. Repeat->Combine Dry 7. Dry Extract Dry over anhydrous sodium sulfate. Combine->Dry Concentrate 8. Concentrate Evaporate solvent under a gentle stream of nitrogen or via rotary evaporator. Dry->Concentrate GCMS 9. GC-MS Analysis Reconstitute in a suitable solvent and inject. Concentrate->GCMS

Caption: LLE workflow for extracting analytes from aqueous samples.

Protocol: LLE for this compound
  • Preparation: Place the liquid sample into a separatory funnel.

  • Extraction: Add a volume of an appropriate organic solvent (e.g., ethyl acetate). Seal the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Separation: Allow the layers to fully separate. Drain and collect the organic layer.

  • Repeat: Perform the extraction two more times on the original aqueous layer using fresh portions of the organic solvent.

  • Post-processing: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to the desired final volume before analysis.

Chemical Derivatization for Ketone Analysis

Derivatization is the process of chemically modifying an analyte to enhance its analytical properties.[2][12] For GC-MS analysis of ketones like this compound, derivatization can improve thermal stability, enhance chromatographic peak shape, and produce more structurally informative mass spectra.[12][13]

Causality & Expertise: The carbonyl group in ketones can sometimes exhibit poor chromatographic behavior. A common and highly effective strategy is a two-step process: methoximation followed by silylation .[14] Methoximation protects the carbonyl group, preventing tautomerization into enol forms which can lead to multiple peaks for a single analyte.[14] Subsequent silylation of any other active hydrogens (if present) increases volatility and thermal stability.[14][15]

Derivatization Workflow Diagram

Caption: Two-step derivatization workflow for carbonyl compounds.

Protocol: Two-Step Derivatization
  • Drying: Ensure the concentrated sample extract is completely anhydrous, as silylation reagents are moisture-sensitive. This can be achieved by evaporating the solvent to dryness under nitrogen and re-dissolving in a dry solvent like pyridine.

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Seal the vial and heat at 37°C for 90 minutes.[14] This step converts the carbonyl group to a methoxime.

  • Silylation: Cool the sample, then add 100 µL of a silylation agent such as MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide). Seal and heat at 37°C for 30 minutes.[14]

  • Analysis: The sample is now ready for direct injection into the GC-MS system.

Method Validation: The Trustworthiness Pillar

Regardless of the chosen preparation technique, the entire analytical method must be validated to ensure it is fit for its intended purpose.[16][17][18] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound in your specific sample matrix.[19][20]

Key validation parameters to assess include:

  • Accuracy: Closeness of results to the true value, often assessed with spike-recovery experiments.[16]

  • Precision: Agreement between replicate measurements (repeatability and reproducibility).[16]

  • Linearity & Range: The concentration range over which the method gives a linear response.[18][19]

  • Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.

  • Limit of Quantitation (LOQ): The lowest concentration of analyte that can be accurately quantified.[16]

  • Selectivity: The ability to measure the analyte without interference from other matrix components.[16]

Conclusion and Recommendations

The optimal sample preparation technique for this compound analysis is dictated by the sample matrix, the required sensitivity, and available instrumentation.

  • For high sensitivity and clean, solvent-free analysis of volatile profiles, HS-SPME is the recommended starting point.

  • For isolating the most authentic flavor/aroma profile from complex matrices without thermal artifacts, SAFE is the superior choice.

  • For simple liquid matrices where high throughput is not a primary concern, LLE remains a viable and cost-effective option.

  • When chromatographic issues like peak tailing or multiple peaks arise, chemical derivatization is a powerful tool to improve method robustness.

Each of these techniques, when properly optimized and validated, can provide the high-quality data required by researchers, scientists, and drug development professionals.

References

  • Structural Analysis of 2-Methyl-3-(methylamino)butan-2-ol: A Technical Guide. Benchchem.
  • GC Derivatization. Regis Technologies.
  • Sample Preparation: A Comprehensive Guide. Organomation.
  • Guidelines for the Validation of Chemical Methods for the Foods Program. U.S. Food and Drug Administration (FDA).
  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA).
  • Solvent solutions: comparing extraction methods for edible oils and proteins in a changing regulatory landscape. Part 1: Physical-properties. OCL Journal.
  • Development in extraction techniques and their application to analysis of volatiles in foods. ResearchGate.
  • Analytical method validation: A brief review. ResearchGate.
  • Derivatization for GC-MS analysis? ResearchGate.
  • VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. FAO Knowledge Repository.
  • Understanding Method Validation in Food Testing Laboratories. Food Safety Institute.
  • Comparison of Different Volatile Extraction Methods for the Identification of Fishy Off-Odor in Fish By-Products. PMC - NIH.
  • Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. MDPI.
  • Analysis of Volatiles in Food Products. ResearchGate.
  • MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. U.S. Environmental Protection Agency.
  • Comparison of Three Extraction Techniques for the Determination of Volatile Flavor Components in Broccoli. MDPI.
  • Derivatization of metabolites for GC-MS via methoximation+silylation. JoVE.
  • Headspace solid-phase microextraction method for the study of the volatility of selected flavor compounds. PubMed.
  • How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? ResearchGate.
  • Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. PMC - NIH.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
  • Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents. MDPI.
  • Headspace Solid Phase Microextraction (HS-SPME) and Analysis of Geotrichum fragrans Volatiles. Natural Volatiles & Essential Oils.
  • 2-Methyl-3-octanone. PubChem.
  • Headspace solid-phase microextraction comprehensive 2D gas chromatography-time of flight mass spectrometry (HS-SPME-GC × GC-TOFMS) for origin traceability of the genus Hymenaea resinites. RSC Publishing.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Methyloctan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Methyloctan-3-one (CAS 923-28-4). We will address common challenges, provide detailed troubleshooting in a question-and-answer format, and present validated protocols to achieve high purity. Our approach is grounded in fundamental chemical principles to empower you to make informed decisions during your purification workflow.

Section 1: Initial Assessment & Understanding Common Impurities

Effective purification begins with understanding the composition of your crude material. The synthetic route used to prepare this compound is the primary determinant of the impurity profile.

Frequently Asked Questions

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile is highly dependent on the synthetic method. A frequent route to ketones involves the reaction of an organometallic reagent (like a Grignard reagent) with a nitrile or carboxylic acid derivative.[1][2][3]

Common Impurities Include:

  • Unreacted Starting Materials: Such as hexanoyl chloride, isobutyronitrile, or Grignard reagents and their precursors.

  • Side-Reaction Products: The most common side product is the corresponding secondary alcohol, 2-Methyloctan-3-ol . This can form from the reduction of the ketone by certain Grignard reagents or during workup.[1][4] Aldol condensation products can also form if the Grignard reagent acts as a base, deprotonating the alpha-carbon of the ketone.[5]

  • Workup Residues: Acidic or basic compounds remaining from the reaction quench and initial extraction steps.

To devise an effective purification strategy, it is critical to compare the physical properties of your target compound with those of potential impurities.

Table 1: Physical Properties of this compound and Potential Impurities

CompoundIUPAC NameMolecular Weight ( g/mol )Boiling Point (°C)Notes
Target Product This compound142.24~180-182 °C (atm)The target ketone.[6][7]
Alcohol Impurity 2-Methyloctan-3-ol144.25~185-190 °C (atm)Very close boiling point to the ketone, making simple distillation difficult.[8][9]
Amine Impurity 2-Methyloctan-3-amine143.27~175-180 °C (atm)Potential impurity from nitrile synthesis routes; can be removed by acid wash.[10]
Section 2: Purification Strategy & Troubleshooting

A multi-step approach is often necessary. The general workflow involves an initial extractive workup to remove gross acidic or basic impurities, followed by distillation or chromatography for final purification.

G cluster_0 Purification Workflow crude Crude this compound extraction Acid-Base Extraction crude->extraction Remove acidic/basic impurities distillation Distillation extraction->distillation Remove solvent & low/high boilers analysis Purity Analysis (GC, NMR) distillation->analysis chromatography Column Chromatography pure Pure Product (>98%) chromatography->pure analysis->chromatography Impurities remain (e.g., alcohol) analysis->pure Purity OK

Caption: General purification workflow for this compound.

Frequently Asked Questions & Troubleshooting

Part 2.1: Liquid-Liquid Extraction

Acid-base extraction is a powerful first step to remove ionic impurities from an organic solution.[11][12] The principle lies in converting acidic or basic organic compounds into their corresponding water-soluble salts, which can then be washed away.[13][14][15]

Q2: My crude product has a strong acidic or basic character. How do I remove these impurities?

You should perform a series of aqueous washes on your crude product dissolved in an immiscible organic solvent like diethyl ether or ethyl acetate.

G start Crude Product in Organic Solvent (Ketone, Acidic Impurity, Basic Impurity) wash1 Wash with dilute HCl (aq) Basic impurity moves to aqueous layer as R₃NH⁺Cl⁻ start->wash1 wash2 Wash with dilute NaHCO₃ (aq) Acidic impurity moves to aqueous layer as RCOO⁻Na⁺ wash1->wash2 final Organic Layer (Contains Neutral Ketone) wash2->final

Caption: Flowchart for acid-base extraction.

Q3: I'm getting a persistent emulsion at the solvent interface. What should I do?

Emulsions are common and can be resolved.

  • Causality: Emulsions are stabilized by surfactants or fine particulates at the interface.

  • Solution: Add a saturated aqueous solution of sodium chloride (brine).[14] This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the organic solvent. Let the mixture stand for 10-20 minutes. If the emulsion persists, filtering the entire mixture through a pad of Celite can help break it up.

Q4: Can I use a sodium bisulfite wash to purify my ketone?

While bisulfite extraction is an excellent technique for purifying many aldehydes and unhindered ketones, it is not recommended for this compound.[16][17][18][19]

  • Causality: The reaction involves the nucleophilic attack of the bisulfite ion on the carbonyl carbon. This compound has an isopropyl group adjacent to the carbonyl, which provides significant steric hindrance, making this reaction unfavorably slow or preventing it altogether.[17]

Part 2.2: Distillation

Q5: Should I use simple, fractional, or vacuum distillation?

The choice depends on the boiling points of the impurities.

  • Simple Distillation: Only effective if impurities are non-volatile (e.g., salts) or have boiling points that differ by more than 40-50 °C.

  • Fractional Distillation: Recommended for separating the target ketone from the corresponding alcohol (2-Methyloctan-3-ol), as their boiling points are very close.[20] A fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) is necessary.

  • Vacuum Distillation: Highly Recommended. this compound has a relatively high boiling point (~180 °C). Distilling at this temperature risks thermal decomposition. Applying a vacuum lowers the boiling point, allowing for a safer and cleaner distillation.

Q6: My distillation is proceeding very slowly, and the yield is low. What's wrong?

  • Check for Leaks: A poor vacuum is the most common cause. Ensure all joints are properly sealed with vacuum grease and that the vacuum pump is functioning correctly.

  • Insufficient Heating: Ensure the heating mantle is set to a temperature ~20-30 °C above the liquid's boiling point at the given pressure. Use a magnetic stir bar for even heating.

  • Improper Insulation: Wrap the distillation head and fractionating column with glass wool or aluminum foil to prevent premature condensation and maintain the temperature gradient required for efficient separation.

Part 2.3: Column Chromatography

Q7: Distillation did not fully remove the alcohol impurity. What is the next step?

Flash column chromatography is the preferred method for removing impurities with very similar boiling points.[21]

  • Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent). The slightly more polar alcohol will interact more strongly with the polar silica gel and elute more slowly than the less polar ketone.

Q8: My ketone appears to be decomposing on the silica gel column. How can I prevent this?

Silica gel can be slightly acidic, which can catalyze side reactions like enolization or aldol reactions for some ketones.[22]

  • Solution 1: Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine, such as triethylamine (~1% v/v), added to the eluent. This neutralizes the acidic sites.

  • Solution 2: Use a different stationary phase, such as neutral alumina, which is less acidic than silica gel.

Section 3: Validated Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Workup
  • Dissolve the crude oil in 5-10 volumes of a suitable organic solvent (e.g., diethyl ether).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1 M HCl (aq) (2 x 1/4 volume of the organic layer) to remove basic impurities.

  • Wash with saturated NaHCO₃ (aq) (2 x 1/4 volume) to remove acidic impurities. Caution: Vent the funnel frequently to release CO₂ gas.

  • Wash with saturated NaCl (brine) (1 x 1/4 volume) to break any emulsions and begin the drying process.[14]

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

Protocol 2: Vacuum Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.

  • Charge the Flask: Add the crude, extracted material to the distillation flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly apply vacuum to the system and monitor the pressure with a gauge.

  • Heating: Begin gentle heating with constant stirring.

  • Collect Fractions:

    • Collect any low-boiling forerun (solvents, volatile impurities) in a separate receiving flask.

    • As the temperature stabilizes at the expected boiling point of the product at the measured pressure, switch to a new, pre-weighed receiving flask.

    • Collect the main fraction over a narrow temperature range (e.g., 2-3 °C).

    • Stop the distillation before the flask goes to dryness to prevent the formation of peroxides or charring of high-boiling residues.

  • Analysis: Analyze the purity of the collected main fraction by GC-MS or NMR spectroscopy.

Protocol 3: Flash Column Chromatography
  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will give the ketone an Rf value of ~0.3-0.4 and show good separation from the alcohol impurity (which will have a lower Rf).

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the column, avoiding air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, applying positive pressure (flash). Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC.

  • Combine & Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Section 4: Purity Assessment

Q9: How do I confirm the purity and identity of my final product?

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides an excellent measure of purity (% area) and confirms the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the molecule and can be used to detect and quantify impurities. The absence of a broad singlet corresponding to the -OH proton and the characteristic C-H signal of the alcohol in the ¹H NMR spectrum is a good indicator of purity.

  • Infrared (IR) Spectroscopy: The presence of a strong C=O stretch (around 1715 cm⁻¹) and the absence of a broad O-H stretch (around 3300 cm⁻¹) indicates a successful purification from the alcohol impurity.

References
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl-3-octanone. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]

  • University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]

  • Taylor & Francis Online. (2008). DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyloctan-3-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyloctan-3-amine. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-3-octanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To - Recrystallization. Retrieved from [Link]

  • Reddit. (2022). r/chemistry - Grignard side reactions. Retrieved from [Link]

  • Physics Forums. (2011). Column Chromatography ketone/silica. Retrieved from [Link]

  • ResearchGate. (2008). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3-Octanone, 2-methyl-. Retrieved from [Link]

  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]

  • YouTube. (2020). Experiment IV - Fractional Distillation of 2-Methylpentane and Cyclohexane. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Co-elution in 2-Methyloctan-3-one GC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for gas chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with co-elution, specifically in the analysis of 2-Methyloctan-3-one. As Senior Application Scientists, we have structured this resource to provide not just solutions, but a foundational understanding of the chromatographic principles at play.

Frequently Asked Questions (FAQs)

Q1: What is co-elution in the context of GC analysis?

A: Co-elution is a common chromatographic problem where two or more compounds elute from the GC column at the same time, resulting in a single, overlapping peak.[1][2][3] This phenomenon compromises both qualitative and quantitative analysis, as it becomes impossible to accurately identify or measure the individual components within the merged peak.[2]

Q2: Why is co-elution a specific concern for this compound analysis?

A: this compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers.[4] These enantiomers have identical physical properties, such as boiling point, making them prone to co-eluting on standard, achiral GC columns.[4] Furthermore, samples may contain structural isomers (other nonanones) or impurities with similar volatility that can also co-elute, complicating the analysis.

Q3: How can I identify a co-elution issue in my chromatogram?

A: Detecting co-elution requires careful data inspection. Key indicators include:

  • Peak Asymmetry: Look for peaks that are not perfectly symmetrical. A "shoulder" on the side of a peak is a strong indicator of a hidden component underneath.[1][2]

  • Mass Spectrometry (MS) Data: If you are using a GC-MS system, the mass spectrum can provide definitive proof. A pure peak will have a consistent mass spectrum across its entire width. If the spectra at the beginning, apex, and end of the peak are different, it confirms that multiple components are co-eluting.[5] Modern chromatography data systems often have "peak purity" functions that automate this check.[2]

Q4: What are the fundamental causes of co-elution in a GC system?

A: Co-elution arises from insufficient resolution between two compounds. The resolution is governed by three main factors:

  • Column Efficiency (N): A measure of the column's ability to produce narrow peaks. Low efficiency leads to broader peaks, increasing the chance of overlap.

  • Retention/Capacity Factor (k'): This relates to how long an analyte is retained on the column. If analytes elute too quickly (low k'), they don't have enough time to separate.[1][2]

  • Selectivity (α): This is the most critical factor and describes the column's ability to differentiate between two analytes based on their chemical properties. If the selectivity is 1, the two compounds cannot be separated, regardless of column efficiency.[2][3][6]

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during your analysis of this compound. Each answer explains the scientific reasoning behind the proposed solution.

Q5: My peak for this compound looks symmetrical, but my quantitative results are inconsistent. Could this be "perfect" co-elution?

A: Yes, it is possible for two compounds to co-elute so perfectly that the resulting peak shows no obvious distortion.[1][2] This is particularly common with enantiomers on an achiral column. The inconsistency in your quantitative results could be due to a varying ratio of the co-eluting compounds between samples.

Solution: Mass Spectral Deconvolution

If you are using a GC-MS system, this is the most powerful tool for diagnosing and potentially resolving perfect co-elution.

  • Step 1: Scrutinize the Mass Spectrum. Carefully examine the mass spectrum at multiple points across the peak (the upslope, the apex, and the downslope). Even minor differences in the relative abundance of ions can indicate the presence of more than one compound.

  • Step 2: Use Extracted Ion Chromatograms (EICs). Identify fragment ions that are unique to this compound and any suspected co-eluting impurity. Ketones often undergo alpha-cleavage. For this compound, cleavage can occur on either side of the carbonyl group, leading to characteristic ions.[7][8] By plotting the chromatograms for these specific ions, you may be able to visualize the two distinct, overlapping peaks.

  • Step 3: Employ Deconvolution Software. Many modern mass spectrometry software packages include algorithms that can mathematically separate overlapping peaks based on subtle differences in their mass spectra.[9][10] These tools can provide an estimated chromatogram and mass spectrum for each individual component.

Q6: I suspect a structural isomer is co-eluting with my target analyte. How do I modify my method to separate them?

A: Separating structural isomers, which often have very similar boiling points, is a classic challenge that hinges on improving the selectivity (α) of your chromatographic system.[5] This is primarily achieved by optimizing the stationary phase and the temperature program.

Solution 1: Change the GC Column (Optimize Selectivity)

The choice of stationary phase is the most critical factor for achieving selectivity.[11][12] Non-polar columns separate compounds primarily based on their boiling points. Since isomers have similar boiling points, a non-polar phase is often insufficient.[13]

Recommended Action: Switch to a stationary phase with a different polarity to introduce alternative separation mechanisms, such as dipole-dipole interactions.[14]

Column TypeStationary Phase ChemistrySeparation Principle & Rationale for Isomers
Non-Polar 100% Dimethylpolysiloxane (e.g., DB-1, HP-1)Primarily separates by boiling point (Van der Waals forces). Low selectivity for isomers.
Mid-Polar 50% Phenyl / 50% Methylpolysiloxane (e.g., DB-17, HP-50+)Introduces π-π interactions. Can offer improved selectivity for aromatic or unsaturated isomers.
Polar Polyethylene Glycol (PEG) (e.g., DB-WAX, HP-INNOWAX)Strong dipole-dipole and hydrogen bonding interactions. Highly recommended for separating ketones and other polar compounds based on subtle structural differences.[15]
High-Polarity Biscyanopropyl Polysiloxane (e.g., SP-2340, HP-88)Very strong dipole interactions. Excellent for separating cis/trans isomers and positional isomers.[15]

Solution 2: Optimize the Oven Temperature Program

The temperature program directly influences retention and selectivity.[16][17] A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, providing more opportunity for separation to occur.[15]

Experimental Protocol: Optimizing the Temperature Ramp

  • Initial Scouting Run: Begin with a generic "scouting" gradient, such as holding at 40 °C for 1 minute, then ramping at 10 °C/min to the column's maximum temperature.[18] This provides a general overview of the elution profile.

  • Determine Elution Temperature: Note the temperature at which the co-eluting pair elutes in the scouting run.

  • Refine the Program: Design a new program with a much slower ramp rate around the elution temperature of interest. For example, if the peaks elute at 150 °C, try a program that ramps at 2-3 °C/min from 130 °C to 170 °C.

  • Introduce a Hold (If Necessary): If a slow ramp is still insufficient, you can introduce an isothermal hold just before the elution of the critical pair to maximize resolution in that specific region.[17]

Workflow for Resolving Achiral Co-elution

G start Co-elution Suspected (Poor Peak Shape / MS Data) check_ms Analyze MS Data Across Peak (Peak Purity / EICs) start->check_ms is_pure Is MS Spectrum Consistent? check_ms->is_pure sub_workflow Optimize Chromatographic Method is_pure->sub_workflow No resolved Peaks Resolved is_pure->resolved Yes (Issue is not co-elution) change_column Step 1: Change Column Phase (e.g., Non-polar to Polar WAX) sub_workflow->change_column optimize_temp Step 2: Optimize Temp Program (Slower Ramp Rate: e.g., 2-5°C/min) change_column->optimize_temp optimize_flow Step 3: Adjust Carrier Gas Flow (Optimize for Efficiency) optimize_temp->optimize_flow optimize_flow->resolved not_resolved Still Co-eluting optimize_flow->not_resolved

Caption: Troubleshooting workflow for achiral co-elution.

Q7: I need to separate the (R)- and (S)-enantiomers of this compound. They are completely co-eluting on my standard column. What is the solution?

A: The separation of enantiomers is a specialized application of GC that is impossible without a Chiral Stationary Phase (CSP) .[4] Enantiomers have identical physical properties in an achiral environment, so a standard column cannot differentiate between them. A CSP creates a chiral environment within the column, allowing for transient, diastereomeric complexes to form with the enantiomers. These complexes have different energies of formation and stability, which leads to different retention times and, thus, separation.[19]

Solution: Employ a Chiral GC Column

For volatile compounds like ketones, the most effective CSPs are typically based on derivatized cyclodextrins.[20][21] Cyclodextrins are chiral, bucket-shaped molecules that can include the analyte within their cavity, leading to separation based on the "fit" of each enantiomer.[20]

Recommended Chiral Columns for Ketone Enantioseparation

CSP TypeCommon Commercial NamesRationale for Use
Derivatized β-Cyclodextrin Rt-βDEXsm, BGB-176, Chiraldex B-DMThese are versatile phases with proven efficacy for a wide range of chiral compounds, including alcohols and ketones.[4] The specific derivatives create unique selectivities.
Derivatized γ-Cyclodextrin Chiraldex G-TAThe larger cavity of gamma-cyclodextrin can sometimes provide better selectivity for bulkier molecules compared to beta-cyclodextrin.

Experimental Protocol: Chiral Method Development

  • Column Selection: Install a cyclodextrin-based chiral column (e.g., a derivatized Beta-DEX column) of standard dimensions (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Initial Temperature Program: Chiral separations are highly sensitive to temperature.[19] A lower oven temperature often results in better resolution because it enhances the stability of the transient diastereomeric interactions. Start with a low initial temperature (e.g., 60 °C) and a slow ramp rate (e.g., 2 °C/min).

  • Systematic Optimization: If initial separation is poor, systematically lower the starting temperature and/or the ramp rate in small increments. Unlike achiral separations where selectivity changes are modest with temperature, in chiral separations, even a few degrees can be the difference between co-elution and baseline resolution.

Decision Tree for Column Selection

G start What is the Separation Goal? goal Separating Enantiomers (R/S Isomers)? start->goal chiral_path Use Chiral Stationary Phase (CSP) goal->chiral_path Yes achiral_path Separating Structural Isomers or Impurities goal->achiral_path No chiral_col Select Cyclodextrin-based Column (e.g., Beta-DEX) chiral_path->chiral_col achiral_col Select Column Based on Polarity achiral_path->achiral_col achiral_detail Start with a Polar Column (e.g., WAX phase) to maximize selectivity achiral_col->achiral_detail

Caption: Decision tree for selecting an appropriate GC column.

References

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • MtoZ Biolabs. (n.d.). How to Remove the Solvent Peak in Gas Chromatography So That It Does Not Display in the Chromatogram. [Link]

  • Axion Labs. (2022, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2021, September 11). 12.4: Gas Chromatography. [Link]

  • Greyhound Chromatography. (n.d.). GC Column Selection Guide. [Link]

  • Agilent. (n.d.). Chiral GC Columns | Gas Chromatography. [Link]

  • Hope, J. L., et al. (2015). Global analysis of multiple gas chromatography-mass spectrometry (GC/MS) data sets: A method for resolution of co-eluting components with comparison to MCR-ALS. ResearchGate. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Various Authors. (2015, March 4). How can I improve the resolution of the peaks in gas chromatography? ResearchGate. [Link]

  • Wallace Watson, D. (2017, August 1). The Secrets of Successful Temperature Programming. LCGC International. [Link]

  • Dhandapani, R., & Tackett, B. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Phenomenex. (2025). Temperature Programming for Better GC Results. [Link]

  • Daszykowski, M., et al. (2021). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. PMC - NIH. [Link]

  • Chromacuity. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. [Link]

  • Dworkin, J. P. (n.d.). Chromatographic Co-elution Chromatography. ResearchGate. [Link]

  • de Zeeuw, J. (n.d.). Impact of GC Parameters on The Separation. Restek. [Link]

  • PubChem. (n.d.). 2-Methyl-3-octanone. National Center for Biotechnology Information. [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Technical Support Center: Synthesis of 2-Methyloctan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Methyloctan-3-one. This resource is designed for chemistry professionals engaged in research and development. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying chemical principles to empower your experimental design and execution.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using the common Grignard-based routes.

Question: My yield of this compound is consistently low (<40%) when using a Grignard reaction between pentylmagnesium bromide and 2-methylpropanenitrile. What are the likely causes and how can I fix this?

Answer:

Low yields in this Grignard synthesis are a frequent issue, often stemming from a few critical areas. The primary reaction involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, forming a magnesium salt of a ketimine, which is then hydrolyzed to the desired ketone. However, several side reactions and procedural missteps can compromise the outcome.

Potential Causes & Solutions:

  • Grignard Reagent Quality: The potency of your Grignard reagent is paramount. It is highly sensitive to moisture and atmospheric oxygen.

    • Troubleshooting: Ensure all glassware is rigorously oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents (diethyl ether or THF), preferably freshly distilled or from a solvent purification system. If preparing the Grignard reagent in-house, ensure the magnesium turnings are fresh and activated. Commercial Grignard solutions should be titrated before use to determine their exact molarity.

  • Side Reactions: The highly basic nature of the Grignard reagent can lead to unwanted side reactions.

    • α-Deprotonation of the Nitrile: The primary competing reaction is the deprotonation of the nitrile at the α-carbon, forming a carbanion. This is especially problematic if the Grignard addition is slow or if there is steric hindrance. This pathway does not lead to the desired ketone.

    • Double Addition: Although less common with nitriles compared to esters, a second equivalent of the Grignard reagent can potentially react with the intermediate ketimine, leading to a tertiary amine after hydrolysis.

    • Solution: Maintain a low reaction temperature (e.g., 0 °C to -10 °C) during the addition of the nitrile to the Grignard reagent. This favors the desired nucleophilic addition over α-deprotonation. Adding the nitrile solution dropwise to a stirred solution of the Grignard reagent (inverse addition) can also help maintain a low concentration of the enolizable substrate, minimizing deprotonation.

  • Ineffective Hydrolysis: The intermediate ketimine must be carefully hydrolyzed to the ketone.

    • Troubleshooting: The hydrolysis step is typically performed with an acidic aqueous solution (e.g., 10% H₂SO₄ or aqueous NH₄Cl). This step is often exothermic; maintain cooling in an ice bath to prevent side reactions. Vigorous stirring is essential to ensure complete mixing of the organic and aqueous phases for efficient hydrolysis. A prolonged hydrolysis time at low pH can sometimes lead to degradation of the product. Using a milder acid like aqueous ammonium chloride can sometimes be beneficial.

Workflow for Diagnosing Low Yield:

Below is a systematic workflow to diagnose and resolve low-yield issues in the Grignard synthesis of this compound.

G start Low Yield (<40%) Detected check_grignard 1. Verify Grignard Reagent Quality start->check_grignard titrate Titrate Grignard Reagent. Is Molarity as expected? check_grignard->titrate Action remake_grignard Prepare fresh Grignard reagent using anhydrous techniques. titrate->remake_grignard No check_conditions 2. Review Reaction Conditions titrate->check_conditions Yes remake_grignard->check_conditions temp_control Was temperature kept low (e.g., 0 °C) during addition? check_conditions->temp_control Action adjust_temp Implement cooling bath and slow, dropwise addition. temp_control->adjust_temp No check_hydrolysis 3. Examine Hydrolysis Step temp_control->check_hydrolysis Yes adjust_temp->check_hydrolysis hydrolysis_protocol Was hydrolysis performed with cooling and vigorous stirring? check_hydrolysis->hydrolysis_protocol Action adjust_hydrolysis Ensure proper cooling (ice bath) and high-speed stirring during acid quench. hydrolysis_protocol->adjust_hydrolysis No success Yield Improved hydrolysis_protocol->success Yes adjust_hydrolysis->success

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Question: What are the most viable synthetic routes for preparing this compound on a laboratory scale?

Answer:

Several effective methods exist for the synthesis of this compound. The choice often depends on the availability of starting materials, desired scale, and safety considerations. Below is a comparison of three common routes.

Synthetic Route Starting Materials Typical Yield Advantages Disadvantages
Grignard Reaction Pentylmagnesium bromide & 2-Methylpropanenitrile50-70%Readily available starting materials; robust reaction.Highly sensitive to water and air; potential for side reactions.
Oxidation of Alcohol 2-Methyloctan-3-ol>90%High yield and selectivity; clean reaction.Requires the precursor alcohol, which may need to be synthesized separately.
Friedel-Crafts Acylation Heptane & 2-Methylpropanoyl chloride40-60%One-step process.Requires a strong Lewis acid catalyst (e.g., AlCl₃); can produce isomeric byproducts; not commonly used for aliphatic substrates.

Recommended Protocol: Synthesis via Grignard Reaction

This protocol is often favored for its balance of accessibility and efficiency.

Step-by-Step Methodology:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Grignard Formation (if not using commercial): Place magnesium turnings (1.2 eq) in the flask. Add a small portion of anhydrous diethyl ether and a crystal of iodine to initiate the reaction. Add a solution of 1-bromopentane (1.0 eq) in anhydrous ether dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional 30 minutes.

  • Reaction: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 2-methylpropanenitrile (1.1 eq) in anhydrous ether dropwise from the addition funnel over 30-45 minutes. Maintain the temperature at 0 °C.

  • Quench & Hydrolysis: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Cool the mixture again to 0 °C and slowly add 10% aqueous sulfuric acid. Stir vigorously for 20 minutes until two clear layers form.

  • Workup & Purification: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

General Reaction Scheme:

G Grignard Pentyl-MgBr Ketimine Ketimine Intermediate Grignard->Ketimine 1. Et₂O, 0°C Nitrile 2-Methylpropanenitrile Nitrile->Ketimine H3O H₃O⁺ (Workup) Ketone This compound H3O->Ketone Ketimine->Ketone 2. Acidic Hydrolysis

Caption: Grignard synthesis of this compound.

Question: How can I effectively purify the final product, and what are the key analytical techniques to confirm its identity and purity?

Answer:

Purification and characterization are critical steps to ensure the final product meets the required specifications.

Purification Strategy:

For this compound, which is a moderately volatile liquid, vacuum distillation is the most effective method for purification on a laboratory scale. It efficiently removes non-volatile impurities (like magnesium salts from the workup) and lower-boiling solvents.

  • Boiling Point: The reported boiling point of this compound is approximately 173-174 °C at atmospheric pressure. Under vacuum, the boiling point will be significantly lower, reducing the risk of thermal decomposition. For example, at ~20 mmHg, the boiling point would be in the range of 70-80 °C.

  • Fractional Distillation: If you suspect the presence of impurities with boiling points close to that of your product, using a short fractionating column (e.g., a Vigreux column) is recommended to improve separation.

Analytical Characterization:

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic methods should be employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive technique.

    • GC: Provides purity information. A single, sharp peak indicates a pure compound. The retention time is a characteristic of the molecule under the specific GC conditions.

    • MS: Provides structural information. The mass spectrum will show the molecular ion peak (M⁺) at m/z = 142.24 g/mol . Key fragmentation patterns, such as the loss of an ethyl or isobutyl group, will confirm the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the different protons in the molecule, including the distinct septet for the CH group at the 2-position and the triplet for the terminal methyl group of the pentyl chain.

    • ¹³C NMR: Will show a characteristic peak for the carbonyl carbon (C=O) in the range of 210-215 ppm, along with other peaks corresponding to the aliphatic carbons.

  • Infrared (IR) Spectroscopy:

    • A strong, sharp absorption band in the region of 1710-1725 cm⁻¹ is a clear indicator of the C=O (ketone) stretch, confirming the presence of the desired functional group.

By combining these techniques, you can confidently verify the successful synthesis and high purity of your this compound.

References

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: John Wiley & Sons URL: [Link]

  • Title: Grignard Reagents: New Developments Source: Wiley Online Library URL: [Link]

  • Title: Comprehensive Organic Synthesis: Oxidation Source: ScienceDirect URL: [Link]

  • Title: Purification of Laboratory Chemicals Source: Elsevier URL: [Link]

Stability issues of 2-Methyloctan-3-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyloctan-3-one. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during your work with this compound, offering potential causes and actionable solutions.

Issue 1: Inconsistent or decreasing concentrations of this compound in solution over time.

  • Potential Cause A: Keto-Enol Tautomerism. Like other ketones, this compound can exist in equilibrium with its enol tautomers.[1][2][3] This is a reversible process where a proton migrates from an alpha-carbon to the carbonyl oxygen, forming a carbon-carbon double bond. The formation of the enol form can be influenced by the solvent, pH, and temperature.[4][5] While this doesn't represent degradation, the presence of multiple forms in solution can lead to analytical inconsistencies if your method is not optimized to measure all tautomers.

    Solution:

    • Analytical Method Validation: Ensure your analytical method, such as HPLC or GC, is capable of accurately quantifying this compound in the presence of its potential enol forms. This may involve adjusting chromatographic conditions to resolve the different forms or using a detection method that is less sensitive to the tautomeric state.

    • Control of pH: Maintain a consistent pH in your solutions. Both acid and base can catalyze the keto-enol tautomerization.[3][5] Buffering your solution can help to stabilize the equilibrium.

  • Potential Cause B: Base-Catalyzed Aldol Condensation. In the presence of a base, this compound can form an enolate, which is a potent nucleophile.[1][2] This enolate can then react with another molecule of this compound in an aldol condensation reaction, leading to the formation of higher molecular weight impurities and a decrease in the concentration of the starting material.[6][7]

    Solution:

    • Avoid Basic Conditions: Whenever possible, avoid strongly basic conditions (pH > 8). If your experimental protocol requires a basic pH, use the mildest base and the lowest temperature feasible to minimize the rate of aldol condensation.

    • Work at Low Concentrations: The rate of this bimolecular reaction is dependent on the concentration of the ketone. Working with more dilute solutions can help to slow down the rate of condensation.

  • Potential Cause C: Acid-Catalyzed Degradation. Strongly acidic conditions can also promote degradation, potentially through mechanisms like acid-catalyzed aldol condensation or other rearrangement reactions.[6][7]

    Solution:

    • Use Moderate pH: If acidic conditions are necessary, aim for a moderately acidic pH rather than strongly acidic conditions.

    • Temperature Control: Keep the temperature as low as is practical for your experiment, as higher temperatures will accelerate acid-catalyzed reactions.

  • Potential Cause D: Photodegradation. Aliphatic ketones can be susceptible to photodegradation, particularly upon exposure to UV light. This can occur through Norrish Type I and Type II reactions, which involve cleavage of the carbon-carbon bonds adjacent to the carbonyl group.

    Solution:

    • Protect from Light: Store solutions of this compound in amber vials or protect them from light by wrapping containers in aluminum foil.[8]

    • Minimize Exposure: During experimental manipulations, minimize the exposure of the solution to direct light sources.

Issue 2: Appearance of unexpected peaks in chromatograms.

  • Potential Cause A: Formation of Degradation Products. As discussed above, aldol condensation, acid-catalyzed reactions, or photodegradation can lead to the formation of new chemical entities that will appear as extra peaks in your analytical runs.

    Solution:

    • Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies.[8][9][10] This involves intentionally exposing your compound to harsh conditions (e.g., high/low pH, high temperature, strong light, oxidizing agents) to generate the degradants. These can then be characterized by techniques like LC-MS to aid in their identification in your experimental samples.

    • Review Handling Procedures: Re-evaluate your solution preparation and storage procedures to eliminate potential causes of degradation as outlined in Issue 1.

  • Potential Cause B: Reaction with Solvents. While less common with relatively inert ketones, there is a possibility of reaction with certain solvents, particularly under harsh conditions or with reactive impurities in the solvent.

    Solution:

    • Use High-Purity Solvents: Always use high-purity, analytical grade solvents to minimize the presence of reactive impurities.

    • Solvent Compatibility Check: If you suspect a reaction with the solvent, prepare a solution of this compound in the solvent and monitor it over time under your experimental conditions to see if any new peaks appear.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in common laboratory solvents at room temperature?

Based on the general stability of aliphatic ketones, this compound is expected to be relatively stable in neutral, aprotic solvents such as acetonitrile, hexane, and dichloromethane when protected from light. In protic solvents like ethanol and methanol, the potential for keto-enol tautomerism is higher. In aqueous solutions, the stability will be highly dependent on the pH.

Stability of this compound Under Various Conditions (General Guidance)

ConditionExpected StabilityPrimary Concerns
Neutral pH (6-8) GoodKeto-enol tautomerism
Acidic pH (3-6) ModerateAcid-catalyzed enolization and potential for subsequent reactions
Strongly Acidic pH (<3) LowAccelerated degradation
Basic pH (8-10) ModerateBase-catalyzed enolization and aldol condensation
Strongly Basic pH (>10) LowRapid aldol condensation and other base-catalyzed reactions
Elevated Temperature DecreasedIncreased rates of all degradation pathways
UV/Visible Light LowPhotodegradation (Norrish reactions)
Oxidizing Agents Moderate to LowPotential for oxidation at the alpha-carbon

Q2: How can I monitor the stability of my this compound solution?

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.

  • Methodology:

    • Develop an HPLC method that provides a sharp, well-resolved peak for this compound.

    • To demonstrate that the method is stability-indicating, perform forced degradation studies.

    • Analyze the stressed samples and ensure that the degradation products do not co-elute with the main peak. Peak purity analysis using a photodiode array (PDA) detector can be valuable here.

    • Once the method is validated, you can use it to assay the concentration of this compound in your solutions over time and under different storage conditions.

Q3: Can you explain the keto-enol tautomerism of this compound in more detail?

This compound has two different alpha-carbons with protons, meaning it can form two different enol tautomers. The formation of these enols is an equilibrium process that can be catalyzed by either acid or base.

G cluster_keto Keto Form cluster_enol1 Enol Form 1 cluster_enol2 Enol Form 2 Keto This compound Enol1 (Z)-2-methyloct-2-en-3-ol Keto->Enol1 Acid or Base Catalysis Enol2 (E)-2-methyloct-3-en-3-ol Keto->Enol2 Acid or Base Catalysis

Caption: Keto-enol tautomerism of this compound.

The relative amounts of the keto and enol forms at equilibrium depend on their relative stabilities, which are influenced by factors like solvent polarity and the potential for intramolecular hydrogen bonding.[1][2]

Q4: What is the likely mechanism for the base-catalyzed degradation of this compound?

The most probable degradation pathway in the presence of a base is an aldol condensation. This involves the formation of an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of another molecule of this compound.

G cluster_workflow Base-Catalyzed Aldol Condensation A This compound B Enolate Formation (Deprotonation at α-carbon) A->B Base (e.g., OH-) C Nucleophilic Attack (Enolate attacks another ketone molecule) A->C B->C D Aldol Adduct C->D E Dehydration (Loss of water) D->E Heat F Aldol Condensation Product (α,β-Unsaturated Ketone) E->F

Caption: Aldol condensation pathway.

This process leads to the formation of a β-hydroxy ketone (the aldol adduct), which can then dehydrate, especially with heating, to form an α,β-unsaturated ketone. These products are often colored and can be readily detected by chromatography.[6][7]

References

  • Enolate Chemistry. (n.d.). University of Bath. Retrieved January 16, 2026, from [Link]

  • Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved January 16, 2026, from [Link]

  • Regioselective Formation of Enolates. (2023, April 30). JoVE. Retrieved January 16, 2026, from [Link]

  • Enolization of Aldehydes and Ketones. (2021, July 31). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • Enolates & Enamines I. Basic Principles. (n.d.). Wipf Group, University of Pittsburgh. Retrieved January 16, 2026, from [Link]

  • Davis, W. (1947). The Gas-phase Photochemical Decomposition of the Simple Aliphatic Ketones. Chemical Reviews, 40(2), 201–250.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. Retrieved January 16, 2026, from [Link]

  • Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. (2020, March 25). The Journal of Physical Chemistry A. Retrieved January 16, 2026, from [Link]

  • Various Types and Mechanisms of Degradation Reactions. (2012, September 25). In Drug-like Properties: Concepts, Structure Design and Methods. Retrieved January 16, 2026, from [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014, April 15). PharmaTutor. Retrieved January 16, 2026, from [Link]

  • forced degradation products: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 16, 2026, from [Link]

  • N.M.R. Study of Reversible Hydration of Aliphatic Aldehydes and Ketones. (n.d.). RSC Publishing. Retrieved January 16, 2026, from [Link]

  • Reactivity of Aldehydes & Ketones. (2023, January 22). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (2017). Research Journal of Pharmacy and Technology, 10(5), 1599-1607.
  • Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved January 16, 2026, from [Link]

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019, August 9). ACS Omega. Retrieved January 16, 2026, from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 16, 2026, from [Link]

  • What is stability of aldehyde and ketone? (2016, November 2). Quora. Retrieved January 16, 2026, from [Link]

  • Mechanism of acid-catalyzed enolization of ketones. (1968). Journal of the American Chemical Society, 90(24), 6771–6775.
  • Selective photodegradation of ketone-based polymers. (2025, June 13). ChemRxiv. Retrieved January 16, 2026, from [Link]

  • Photodegradation Pathways of Aliphatic Polyamide through Conical Intersection between Ground and Excited States. (2024, October 2). The Journal of Physical Chemistry A. Retrieved January 16, 2026, from [Link]

  • Reactions of the common functional groups Part III: Aldehydes and ketones. (n.d.). University of Manitoba. Retrieved January 16, 2026, from [Link]

  • Determining Reactions of Aldehydes and Ketones. (2023, December 26). Owlcation. Retrieved January 16, 2026, from [Link]

  • Aldehydes And Ketones Important Reactions. (n.d.). Jack Westin. Retrieved January 16, 2026, from [Link]

  • Method and device for ketone measurement. (n.d.). Google Patents.
  • The Aldol Reaction and Condensation of Ketones and Aldehydes. (2020, May 30). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • Aliphatic Ketone Claisen Rearrangement: Troubleshooting the Transetherification Step by Identifying a Stable Acid Catalyst. (2024). Chemistry – A European Journal, 30(33).
  • Investigation of Behavior of Aliphatic Polyketone under the Effects of Recycling and UV. (2025, May 19). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Properties of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • Ketones and Ketone Urine Test: Purpose, Procedure, Results. (2025, October 10). WebMD. Retrieved January 16, 2026, from [Link]

  • Synthesis and Degradation of Ketone Bodies Pathway. (n.d.). NCBI. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Matrix Effects in 2-Methyloctan-3-one Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the accurate quantification of 2-Methyloctan-3-one. This resource is designed for researchers, analytical scientists, and quality control professionals who are working with complex sample matrices and encountering challenges in achieving reliable and reproducible results. As a volatile ketone, this compound presents unique analytical hurdles, primarily stemming from matrix effects in chromatographic systems, especially Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3]

This guide provides a structured approach to understanding, diagnosing, and mitigating these effects through a combination of frequently asked questions (FAQs) and in-depth troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts of matrix effects as they pertain to the analysis of this compound.

Q1: What are matrix effects and why are they a concern for this compound analysis?

A1: The term "matrix" refers to all components in a sample other than the analyte of interest (this compound).[4] Matrix effects are the alteration of the analytical signal of the target analyte due to the co-eluting components from the sample matrix.[5] In GC-MS, this typically manifests as a "matrix-induced signal enhancement," where co-extracted matrix components protect the analyte from thermal degradation or adsorption at active sites within the GC inlet and column.[1][5][6][7][8] This leads to a higher signal response compared to a standard prepared in a clean solvent, resulting in an overestimation of the this compound concentration.[7][8] Conversely, signal suppression can also occur, though it is less common in GC-MS.[2][3]

Q2: My calibration curve is linear when using solvent-based standards, but my sample results are inconsistent. Could this be a matrix effect?

A2: Absolutely. A well-behaved calibration curve in a clean solvent demonstrates that your instrument is performing correctly under ideal conditions. However, when a real sample is injected, non-volatile or semi-volatile matrix components can accumulate in the GC inlet liner and the head of the analytical column.[1] These components can create active sites that may degrade or adsorb the analyte, or they can have a protective effect.[7][9] This discrepancy between how the analyte behaves in a clean solvent versus the sample matrix is a classic indicator of matrix effects.[5]

Q3: What are the most effective strategies to compensate for matrix effects?

A3: There are three primary strategies to effectively manage matrix effects:

  • Sample Preparation: Employing techniques to remove interfering matrix components is a crucial first step. For a volatile compound like this compound, Headspace (HS) or Solid-Phase Microextraction (SPME) are highly effective as they isolate volatiles from the non-volatile matrix.[10][11][12][13]

  • Calibration Strategy: The choice of calibration method is critical. Instead of using solvent-based standards, techniques like Matrix-Matched Calibration [14][15][16][17][18] or the Standard Addition Method [19][20][21][22][23] are superior for compensating for matrix effects.

  • Use of Internal Standards: The most robust approach is the use of a stable isotope-labeled internal standard in a technique called Isotope Dilution Analysis (IDA) .[24][25][26][27] This method is considered the gold standard for accuracy in mass spectrometry.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[28] However, this strategy is only viable if the concentration of this compound in your sample is high enough to remain well above the instrument's limit of quantification (LOQ) after dilution. For trace-level analysis, dilution may cause the analyte signal to be lost in the baseline noise.[28]

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues encountered during the quantification of this compound.

Problem: Inconsistent Quantitative Results and Poor Reproducibility

You observe significant variability in the calculated concentration of this compound across replicate injections of the same sample or between different samples of the same type.

Potential Cause: Matrix-induced signal enhancement or suppression is occurring inconsistently. This can be due to variations in the matrix composition from sample to sample or the buildup of non-volatile residues in the GC system.[1][29]

Solution Workflow:

Caption: Troubleshooting workflow for inconsistent quantitative results.

Experimental Protocols

Here are detailed, step-by-step methodologies for the key experiments and workflows cited in this guide.

This protocol is designed to create calibration standards that mimic the sample matrix, thereby ensuring that both standards and samples are subject to the same matrix effects.[15][16]

Objective: To create a calibration curve where the standards experience the same signal enhancement or suppression as the analyte in the actual samples.

Materials:

  • Blank matrix extract (a sample of the same type you are analyzing, confirmed to be free of this compound).

  • Certified standard of this compound.

  • Appropriate solvent (e.g., methanol, hexane).

  • Volumetric flasks and pipettes.

  • GC-MS system.

Procedure:

  • Prepare a Blank Matrix Extract: Process a sample known to be free of this compound using your standard sample preparation method (e.g., QuEChERS, liquid-liquid extraction). This resulting extract is your "blank matrix."

  • Prepare a High-Concentration Stock Standard: Dissolve a known amount of the this compound certified standard in a suitable solvent to create a concentrated stock solution (e.g., 1000 µg/mL).

  • Create Calibration Standards:

    • Label a series of volumetric flasks (e.g., 5 levels: 10, 25, 50, 100, 250 ng/mL).

    • To each flask, add a fixed volume of the blank matrix extract (e.g., 500 µL).

    • Using the stock standard, perform serial dilutions to spike each flask with the appropriate amount of this compound to achieve the desired final concentrations.

    • Bring each flask to final volume with the same solvent used for the stock standard.

  • Analysis: Analyze the prepared matrix-matched standards on the GC-MS.

  • Construct the Calibration Curve: Plot the peak area of this compound against the corresponding concentration for each standard. Use this curve to quantify the this compound in your unknown samples.

Data Interpretation:

Calibration TypeExpected SlopeR² ValueAccuracy for Samples
Solvent-BasedLower>0.99Potentially Inaccurate (Under/Overestimation)
Matrix-MatchedHigher (due to enhancement)>0.99High

This method is particularly useful when a blank matrix is unavailable or when the matrix composition varies significantly between samples.[20][23] It creates a unique calibration curve within each sample, perfectly accounting for its specific matrix effects.[20]

Objective: To determine the concentration of this compound in a sample by adding known amounts of a standard to aliquots of that sample.

Materials:

  • Sample containing an unknown concentration of this compound.

  • Certified standard of this compound.

  • Volumetric flasks (at least 4).

  • GC-MS system.

Procedure:

  • Aliquot the Sample: Pipette equal volumes of the unknown sample into at least four separate volumetric flasks.

  • Spike the Aliquots:

    • Flask 1: Add no standard (this is the unspiked sample).

    • Flask 2: Add a known amount of the standard (e.g., to increase the expected concentration by 50%).

    • Flask 3: Add a larger known amount of the standard (e.g., to increase the expected concentration by 100%).

    • Flask 4: Add an even larger amount (e.g., to increase the expected concentration by 150%).

  • Dilute to Volume: Bring all flasks to the final volume with a suitable solvent.

  • Analysis: Analyze each of the prepared solutions by GC-MS and record the peak area for this compound.

  • Data Analysis:

    • Plot the measured peak area (y-axis) against the concentration of the added standard (x-axis).

    • Perform a linear regression on the data points.

    • Extrapolate the line back to the x-axis (where the peak area is zero). The absolute value of the x-intercept is the concentration of this compound in the original, unspiked sample.[21]

Visualization of Standard Addition:

Caption: Workflow for the Standard Addition Method.

References
  • PubMed. (n.d.). Solid-phase microextraction method development for headspace analysis of volatile flavor compounds. Retrieved from [Link]

  • MDPI. (n.d.). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Retrieved from [Link]

  • LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]

  • Shimadzu (Europe). (n.d.). Analysis results of GC. Retrieved from [Link]

  • Technology Networks. (n.d.). Matrix enhancement effect: A blessing or curse for gas chromatography?. Retrieved from [Link]

  • DOI. (n.d.). Alternative calibration techniques for counteracting the matrix effects in GC–MS-SPE pesticide residue analysis – A statistical approach. Retrieved from [Link]

  • Hilaris Publisher. (2015). Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of. Retrieved from [Link]

  • MDPI. (n.d.). Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds. Retrieved from [Link]

  • WelchLab. (2024). Understanding the Standard Addition Method in Quantitative Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Standard Addition Method. Retrieved from [Link]

  • A review. (2025). Matrix enhancement effect: A blessing or a curse for gas chromatography?. Retrieved from [Link]

  • Separation Science. (n.d.). Calibration Curves – Standard Addition. Retrieved from [Link]

  • MDPI. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Retrieved from [Link]

  • Wikipedia. (n.d.). Standard addition. Retrieved from [Link]

  • MDPI. (n.d.). Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. Retrieved from [Link]

  • PubMed. (n.d.). Determination of ketone body turnover in vivo with stable isotopes, utilizing gas chromatography/mass spectrometry. Retrieved from [Link]

  • OneLab. (2024). Matrix-Matched Pesticide Standard Curve Preparation - Protocol. Retrieved from [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Science.gov. (n.d.). matrix-matched standard calibration: Topics by Science.gov. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]

  • Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • YouTube. (2022). How to Troubleshoot and Improve your GC/MS. Retrieved from [Link]

  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-3-octanone. Retrieved from [Link]

  • The Power of Stable Isotope Dilution Assays in Brewing. (2025). Retrieved from [Link]

  • TTB. (n.d.). Quantitation of Flavoring Agents in Complex Matrices. Retrieved from [Link]

  • MDPI. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 2-Methyloctan-3-ol. Retrieved from [Link]

  • PubMed. (n.d.). Combination of analyte protectants to overcome matrix effects in routine GC analysis of pesticide residues in food matrixes. Retrieved from [Link]

  • Thoreauchem. (n.d.). This compound-923-28-4. Retrieved from [Link]

  • PubChem. (n.d.). CID 160885332. Retrieved from [Link]

  • American Laboratory. (2007). Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Chiral Separation of 2-Methyloctan-3-one Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chiral separation of 2-Methyloctan-3-one. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving this specific pair of enantiomers. As a volatile ketone, this compound presents unique challenges and opportunities for separation via both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This document provides in-depth, field-proven insights in a direct question-and-answer format to address common issues and streamline your method development process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a successful chiral separation strategy for this compound.

Q1: Which primary analytical technique, GC or HPLC, is recommended for separating this compound enantiomers?

A1: Both GC and HPLC are viable, but the choice depends on your specific laboratory setup, sample matrix, and analytical goals.

  • Gas Chromatography (GC): Given that this compound is a volatile ketone, GC is often the more direct and efficient method.[1] It typically offers high resolution and sensitivity for such compounds without the need for extensive solvent use. Chiral separations in GC are well-established for volatile molecules like ketones.[2]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is also a powerful technique and offers great versatility. It is particularly useful if the sample is already in a solution that is incompatible with GC injection, or if you need to scale up the separation for preparative purposes. Polysaccharide-based chiral stationary phases (CSPs) used in HPLC have a broad recognition capability for a wide range of compounds, including ketones.[3][4]

Recommendation: Start with Chiral GC due to the compound's volatility. If GC methods do not yield the desired results or if preparative scale-up is the goal, then proceed with Chiral HPLC .

Q2: What type of chiral stationary phase (CSP) is the best starting point for this separation?

A2: The selection of the CSP is the most critical factor in achieving chiral separation.[4] The choice is empirical, but based on the chemical nature of this compound (a ketone), we can make educated recommendations.

  • For Gas Chromatography (GC): Derivatized cyclodextrin-based CSPs are the industry standard and have demonstrated excellent enantioselectivity for ketones.[2][5] A good starting point would be a column with a permethylated beta-cyclodextrin phase. Different derivatives offer unique selectivity, so screening multiple cyclodextrin columns is advisable if the first choice is unsuccessful.[2]

  • For High-Performance Liquid Chromatography (HPLC): Polysaccharide-based CSPs are highly recommended due to their versatility and proven success in separating a wide array of enantiomers, including ketones.[3][6] Specifically, start with columns based on amylose or cellulose derivatives , such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate).[6] These phases can be used in normal phase, reversed-phase, or polar organic modes, offering great flexibility.[4]

Q3: My enantiomers are not separating at all. What is the first parameter I should adjust?

A3: If you observe a single sharp peak with no hint of separation, the primary issue is a lack of enantioselectivity under the current conditions. Before making drastic changes, the most impactful parameter to adjust is temperature .

  • In GC: Lower the initial oven temperature and slow down the temperature ramp rate. This increases the residence time of the enantiomers on the CSP, allowing for more effective chiral recognition.[7]

  • In HPLC: Decrease the column temperature. Lower temperatures generally enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, which often leads to better chiral selectivity.[8]

If temperature adjustment does not induce any separation, the next step is to screen a different CSP with a fundamentally different chiral selector.[4][9]

Section 2: Troubleshooting Guide

This guide is structured by common problems encountered during method development.

Problem 1: Poor or No Resolution (Resolution, Rs < 1.5)

Poor resolution is the most common challenge in chiral separations. The goal is to achieve baseline resolution (Rs ≥ 1.5) for accurate quantification.

Potential Cause Scientific Rationale & Troubleshooting Steps
Inappropriate CSP The CSP may not possess the necessary chiral recognition sites (e.g., hydrogen bonding, π-π interactions, steric hindrance) for this compound. The "three-point interaction model" dictates that multiple simultaneous interactions are needed for differentiation.[10]Solution: 1. Screen a CSP with a different selector. For GC, if a beta-cyclodextrin column fails, try an alpha- or gamma-cyclodextrin derivative. For HPLC, if an amylose-based column fails, screen a cellulose-based one.[4]
Suboptimal Temperature Temperature affects the thermodynamics of the chiral recognition process. While lower temperatures often improve selectivity, this is not a universal rule.[8]Solution: 1. Systematically decrease the temperature in 5 °C increments (e.g., from 30°C down to 10°C for HPLC; from 80°C down to 50°C for GC initial temp).[8]2. If resolution worsens, try increasing the temperature, as this can sometimes improve peak efficiency and, in rare cases, selectivity.
Incorrect Mobile Phase (HPLC) The mobile phase composition directly influences the interactions between the analyte and the CSP. The type and concentration of the alcohol modifier are critical in normal phase mode.[11]Solution: 1. Change the alcohol modifier: Switch from isopropanol (IPA) to ethanol or vice-versa. These alcohols have different hydrogen bonding capabilities and can significantly alter selectivity.2. Vary the modifier concentration: Adjust the percentage of the alcohol modifier in the hexane mobile phase (e.g., screen 5%, 10%, 15%, 20% IPA).
Incorrect Carrier Gas Flow Rate (GC) The linear velocity of the carrier gas affects both efficiency and the time available for interaction with the CSP.[5]Solution: 1. Optimize the carrier gas (Helium or Hydrogen) linear velocity. While conventional GC has a specific optimum, some chiral separations benefit from slightly lower or higher flow rates to maximize resolution.[5]
Problem 2: Peak Tailing or Fronting

Asymmetrical peaks compromise resolution and integration accuracy.

Potential Cause Scientific Rationale & Troubleshooting Steps
Column Overload Chiral stationary phases have a limited sample capacity. Exceeding this capacity leads to peak distortion, most commonly tailing or fronting.[5]Solution: 1. Dilute the sample significantly (e.g., by a factor of 10 or 100) and reinject. For many chiral GC applications, on-column amounts of 50 ng or less are recommended to maintain good peak shape.[5]
Secondary Interactions / Active Sites Unwanted interactions with active sites (e.g., exposed silanols on the silica support or contamination in the GC inlet) can cause peak tailing.[5]Solution: 1. GC: Replace the injector liner and septum. If necessary, trim 5-10 cm from the column inlet to remove non-volatile residues.[5]2. HPLC (Normal Phase): Add a small amount of a competing agent to the mobile phase. For a neutral compound like a ketone, adding 0.1% of a polar solvent like ethanol can sometimes help passivate active sites.
Poor Sample Solubility (HPLC) If the sample solvent is much stronger than the mobile phase, it can cause peak distortion upon injection.[12]Solution: 1. Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase whenever possible.
Problem 3: Inconsistent Retention Times & Poor Reproducibility

Shifting retention times make peak identification and quantification unreliable.

Potential Cause Scientific Rationale & Troubleshooting Steps
Insufficient Equilibration Chiral columns, especially in HPLC, can require extended equilibration times to ensure the stationary phase surface is saturated with the mobile phase, leading to stable interactions.Solution: 1. Equilibrate the column with at least 10-20 column volumes of the new mobile phase before the first injection. For some phases, this can take up to an hour.2. In GC, ensure the oven temperature is stable at the initial setpoint for several minutes before injection.[7]
"Column Memory" Effect Traces of modifiers or previous analytes can adsorb onto the CSP and alter its selectivity in subsequent runs, a phenomenon particularly noted in chiral separations.[13]Solution: 1. Dedicate a column specifically for this analysis.2. If a column must be used for multiple methods, implement a rigorous flushing procedure with a strong, compatible solvent (e.g., isopropanol for polysaccharide phases) between method changes.[12]
Temperature Fluctuations Chiral separations are highly sensitive to temperature. Minor fluctuations in the column oven can cause significant shifts in retention and selectivity.[8]Solution: 1. Ensure the column oven is functioning correctly and can maintain the set temperature to within ±0.1 °C.2. Allow the entire system to reach thermal stability before starting a sequence.

Section 3: Experimental Protocols & Data Tables

The following are starting point protocols for method development. Optimization will be required.

Protocol 1: Chiral Gas Chromatography (GC-FID)

This protocol provides a robust starting point for separating this compound enantiomers.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 100 ppm solution of racemic this compound in a suitable solvent like hexane or MTBE.

  • GC System Setup:

    • Install a chiral GC column (specifications in Table 1).

    • Set gas flows and temperatures as outlined in Table 1.

    • Condition the column according to the manufacturer's instructions.

  • Injection: Inject 1 µL of the sample solution using a split injection mode.

  • Data Acquisition: Run the temperature program and acquire the chromatogram.

  • Optimization:

    • If resolution is poor, decrease the initial oven temperature to 60°C and reduce the ramp rate to 1°C/min.

    • If peaks are too broad, optimize the carrier gas flow rate.

Table 1: Recommended Starting GC Conditions

ParameterRecommended SettingRationale
Column Rt-βDEXsm or similar (30 m x 0.25 mm ID, 0.25 µm film)Cyclodextrin phases are highly effective for separating chiral ketones.[2]
Carrier Gas Helium or HydrogenProvides good efficiency.
Linear Velocity ~35 cm/sec (Helium)A standard starting point for good efficiency. Optimize as needed.
Injection Port Temp. 220 °CEnsures complete vaporization without thermal degradation.
Injection Mode Split (Ratio 50:1)Prevents column overload and ensures sharp peaks.
Oven Program 70 °C (hold 2 min), ramp at 2 °C/min to 150 °CA slow ramp is critical for enhancing interaction with the CSP.
Detector Flame Ionization Detector (FID)Universal and sensitive detector for organic compounds.
Detector Temp. 250 °CPrevents condensation of analytes.
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC-UV)

This protocol uses a normal phase approach, which is common for chiral separations on polysaccharide CSPs.[3]

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase as specified in Table 2. Filter and degas thoroughly.

  • Sample Preparation: Dissolve racemic this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • HPLC System Setup:

    • Install the chiral HPLC column (specifications in Table 2).

    • Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 5 µL of the sample solution.

  • Data Acquisition: Run the isocratic method and detect the eluting peaks via UV detector.

  • Optimization:

    • If resolution is poor, decrease the column temperature to 15°C.

    • Adjust the percentage of IPA in the mobile phase. A lower percentage generally increases retention and may improve resolution.

    • Try switching the modifier to ethanol.

Table 2: Recommended Starting HPLC Conditions

ParameterRecommended SettingRationale
Column Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica (e.g., CHIRALPAK® IA) (250 x 4.6 mm)A versatile polysaccharide CSP with broad applicability for ketones.[6]
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)Standard normal phase conditions for polysaccharide CSPs.[3]
Mode IsocraticIsocratic mode is common for chiral separations to ensure stable interactions.[13]
Flow Rate 0.8 mL/minLower flow rates often benefit chiral separations by maximizing efficiency.
Column Temp. 25 °CA controlled temperature is crucial for reproducibility.[8]
Detection UV at 220 nmKetones typically have a UV absorbance in the low UV range.

Section 4: Mandatory Visualizations & Workflows

Diagrams help visualize the logical steps in method development and troubleshooting.

Chiral_Troubleshooting_Workflow start Initial Analysis: Poor Resolution (Rs < 1.5) temp Adjust Temperature GC: Lower initial temp/ramp HPLC: Decrease temp start->temp eval1 Resolution Improved? temp->eval1 csp Screen Different CSP GC: Different cyclodextrin HPLC: Amylose vs. Cellulose eval2 Resolution Improved? csp->eval2 mobile_phase Optimize Mobile Phase (HPLC) - Change alcohol (IPA vs. EtOH) - Vary % modifier eval3 Resolution Improved? mobile_phase->eval3 flow_rate Optimize Flow Rate GC: Adjust linear velocity HPLC: Lower flow rate eval4 Resolution Improved? flow_rate->eval4 eval1->csp No optimize Fine-Tune & Validate Method eval1->optimize Yes eval2->mobile_phase No (HPLC) eval2->flow_rate No (GC) eval2->optimize Yes eval3->flow_rate No eval3->optimize Yes eval4->optimize Yes

Caption: A logical workflow for troubleshooting poor enantiomeric resolution.

Section 5: Calculating Enantiomeric Excess (ee)

Once separation is achieved, you can determine the purity of a non-racemic sample. Enantiomeric excess (ee) is a measure of the purity of a chiral substance.[14]

Formula:

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.[14]

ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| × 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Alternatively, if you calculate the percentage of each enantiomer first:

% Enantiomer₁ = [Area₁ / (Area₁ + Area₂)] × 100 % Enantiomer₂ = [Area₂ / (Area₁ + Area₂)] × 100

Then:

ee (%) = |% Enantiomer₁ - % Enantiomer₂|

Example Calculation:

  • A chromatogram of a sample of this compound shows two peaks.

  • Peak 1 (R-enantiomer) has an integrated area of 8500 units.

  • Peak 2 (S-enantiomer) has an integrated area of 1500 units.

  • Calculate the percentages:

    • Total Area = 8500 + 1500 = 10000 units

    • % R-enantiomer = (8500 / 10000) × 100 = 85%

    • % S-enantiomer = (1500 / 10000) × 100 = 15%

  • Calculate the enantiomeric excess:

    • ee (%) = |85% - 15%| = 70%

This means the sample is 70% enriched in the R-enantiomer.

References

  • Phenomenex Inc. (n.d.). Chiral HPLC Column.
  • Phenomenex Inc. (n.d.). Chiral HPLC Separations.
  • Chromatography Today. (2020, May 20). Trouble with chiral separations.
  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • PharmaGuru. (2025, June 17). How To Calculate Enantiomeric Excess: Learn Quickly.
  • PubChem. (n.d.). 2-Methyl-3-octanone.
  • Regis Technologies. (2023, September 25). Getting Started with Chiral Method Development Part Three: Method Development Optimization.
  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Benchchem. (n.d.). Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
  • LCGC International. (n.d.). Troubleshooting GC Selectivity, Resolution, and Baseline Issues.
  • Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development.

Sources

Technical Support Center: Synthesis and Purification of 2-Methyloctan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-methyloctan-3-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this ketone. The following question-and-answer format addresses specific experimental issues, providing not just solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis-Related Issues

Question 1: I am attempting to synthesize this compound via a Grignard reaction between a pentylmagnesium halide and isobutyryl chloride, but my yield is low and I'm isolating a significant amount of a higher-boiling impurity. What is likely happening?

This is a classic issue when synthesizing ketones using Grignard reagents and acyl chlorides. The primary byproduct is likely the tertiary alcohol, 3-methyloctan-3-ol .

  • Causality: The Grignard reagent is a highly reactive nucleophile. After the initial addition to the isobutyryl chloride to form this compound, a second equivalent of the pentylmagnesium halide can attack the ketone carbonyl. This second addition is often faster than the initial reaction because ketones are generally more reactive than acyl chlorides towards Grignard reagents. This leads to the formation of a tertiary alcohol after acidic workup.[1][2]

  • Troubleshooting Protocol:

    • Inverse Addition: Instead of adding the Grignard reagent to the acyl chloride, slowly add the isobutyryl chloride to a solution of the pentylmagnesium halide at a low temperature (e.g., -78 °C). This maintains a low concentration of the acyl chloride, minimizing the formation of the ketone in the presence of a large excess of the Grignard reagent.

    • Temperature Control: Maintain a very low reaction temperature throughout the addition of the acyl chloride to decrease the rate of the second addition to the ketone.

    • Use of a Less Reactive Organometallic: Consider using a Gilman reagent (a lithium dialkylcuprate) instead of a Grignard reagent. Gilman reagents are softer nucleophiles and are known to react with acyl chlorides to form ketones without the subsequent addition to form a tertiary alcohol.[3]

Question 2: I am trying an aldol condensation approach with 2-hexanone and isobutyraldehyde, but my final product is a complex mixture of isomers. How can I improve the selectivity?

Mixed aldol condensations, where two different carbonyl compounds are used, can indeed produce a mixture of up to four different products if both reactants can form an enolate and act as an electrophile.[4]

  • Causality: In a basic medium, both 2-hexanone and isobutyraldehyde can be deprotonated at their α-carbon to form enolates. These enolates can then react with either of the starting carbonyl compounds, leading to a mixture of self-condensation and cross-condensation products.[5]

  • Troubleshooting Protocol:

    • Directed Aldol Reaction: A more controlled approach is to pre-form the enolate of one carbonyl compound and then add the second carbonyl. In this case, you would want to selectively form the enolate of 2-hexanone. A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) is ideal for this purpose. Once the enolate of 2-hexanone is formed, isobutyraldehyde can be added slowly. This ensures that 2-hexanone acts as the nucleophile and isobutyraldehyde acts as the electrophile.

    • Use of a Non-enolizable Aldehyde: While isobutyraldehyde is enolizable, using a non-enolizable aldehyde as one of the reaction partners can simplify the product mixture. However, for the synthesis of this compound, this is not an option.

Purification-Related Issues

Question 3: My crude this compound from the oxidation of 2-methyloctan-3-ol contains unreacted starting material. What is the most effective way to separate them?

The most common method for separating a ketone from its corresponding secondary alcohol is fractional distillation , taking advantage of their different boiling points.[6][7][8]

  • Causality: The presence of the hydroxyl group in 2-methyloctan-3-ol allows for intermolecular hydrogen bonding, which significantly increases its boiling point compared to the ketone, this compound, which only has dipole-dipole interactions.

  • Data-Driven Approach:

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compoundC₉H₁₈O142.24~175-177
2-Methyloctan-3-olC₉H₂₀O144.25~184-186[9]
  • Experimental Protocol: Fractional Distillation

    • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Procedure:

      • Place the crude mixture in the round-bottom flask with a few boiling chips or a magnetic stir bar.

      • Heat the flask gently. The more volatile this compound will begin to vaporize first.

      • Monitor the temperature at the distillation head. Collect the fraction that distills over at a stable temperature corresponding to the boiling point of this compound.

      • The higher-boiling 2-methyloctan-3-ol will remain in the distillation flask.

Question 4: I have aldehydic impurities in my final product. How can these be removed?

Aldehydic impurities, such as unreacted isobutyraldehyde from an aldol reaction, can often be removed by a chemical workup using a sodium bisulfite wash.

  • Causality: Aldehydes and some sterically unhindered ketones react with a saturated aqueous solution of sodium bisulfite to form a solid adduct.[10] This adduct is typically soluble in the aqueous layer and can be separated from the organic layer containing the desired ketone.

  • Experimental Protocol: Sodium Bisulfite Wash

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously.

    • Separate the aqueous layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

Visual Workflows

Purification of this compound via Fractional Distillation

G crude Crude Product (this compound + 2-Methyloctan-3-ol) distillation Fractional Distillation Apparatus crude->distillation heating Gentle Heating distillation->heating vaporization Vaporization heating->vaporization separation Separation in Fractionating Column vaporization->separation condensation Condensation separation->condensation residue 2-Methyloctan-3-ol (Higher Boiling Point Residue) separation->residue collection Collection of Fractions condensation->collection product Pure this compound (Lower Boiling Point Fraction) collection->product

Caption: Workflow for the purification of this compound from its corresponding alcohol.

Removal of Aldehydic Impurities

G start Crude Product in Organic Solvent sep_funnel Transfer to Separatory Funnel start->sep_funnel wash Wash with Saturated Sodium Bisulfite Solution sep_funnel->wash separate_layers Separate Aqueous and Organic Layers wash->separate_layers organic_layer Organic Layer (contains this compound) separate_layers->organic_layer aqueous_layer Aqueous Layer (contains Aldehyde-Bisulfite Adduct) separate_layers->aqueous_layer wash_water Wash Organic Layer with Water and Brine organic_layer->wash_water dry Dry Organic Layer (e.g., MgSO4) wash_water->dry evaporate Evaporate Solvent dry->evaporate final_product Purified This compound evaporate->final_product

Caption: Chemical workup procedure for the removal of aldehyde impurities.

References

  • - Discloses the dehydration of 2-methyl-2,4-pentanediol.

  • - Principles of fractional distillation.

  • - Properties of 2-Methyloctan-3-ol.

  • - Properties of 2-Hexanone.

  • - Overview of Grignard reagents.

  • - Synthesis of isobutyryl chloride.

  • - Properties of a similar secondary alcohol.

  • - Industrial preparation of Grignard reagents.

  • - Overview of the aldol condensation.

  • - Synthetic applications of aldol reactions.

  • - Comparison of Grignard and Gilman reagents.

  • - Purification of a structurally similar alcohol.

  • - General principles of organic chemistry.

  • - Properties of a tertiary alcohol.

  • - Further details on Grignard reagent synthesis.

  • - Use of PCC in alcohol oxidation.

  • - Detailed mechanism of aldol reactions.

  • - Practical guide to fractional distillation.

  • - Properties of this compound.

  • - Protocol for bisulfite washing.

  • - Advanced applications of Grignard reactions.

  • - Thermochemical data for 2-methyloctan-3-ol.

  • - Study on Grignard reaction selectivity.

  • - Properties of 2-Hexanone.

  • - Educational resource on fractional distillation.

  • - Comprehensive review of aldol reactions.

  • - Video lesson on alcohol oxidation.

  • - Information on a stereoisomer of 2-methyloctan-3-ol.

  • - Detailed information on PCC.

  • - Discussion of mixed aldol reactions.

  • - Thermochemical data for 2-hexanone.

  • - Research paper on PCC oxidation.

  • - Video explaining the mechanism of Grignard addition to acid chlorides.

  • - Database entry for 2-hexanone.

  • - Patent on a related synthesis.

  • - Detailed explanation of the reaction.

  • - Information on isobutyryl chloride.

Sources

Technical Support Center: Troubleshooting Peak Tailing for Ketones in Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As researchers, scientists, and drug development professionals, achieving sharp, symmetrical peaks in your gas chromatography (GC) analyses is paramount for accurate quantification. Ketones, due to their polarity, can be particularly challenging, often exhibiting frustrating peak tailing. This guide is designed to provide you with a logical, in-depth approach to diagnosing and resolving this common issue. We will move beyond simple checklists to explore the underlying chemical and physical causes, empowering you to make informed, effective troubleshooting decisions.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing, and why are my ketone peaks specifically affected?

A: Peak tailing is the asymmetrical distortion of a chromatographic peak, where the back half of the peak is drawn out, creating a "tail." This occurs when a subset of analyte molecules is delayed in its passage through the column compared to the main analyte band.

Ketones are particularly susceptible to this issue due to their chemical structure. The carbonyl group (C=O) in a ketone is polar and possesses a lone pair of electrons on the oxygen atom. This makes ketones prone to strong, undesirable interactions—specifically hydrogen bonding—with "active sites" within the GC system.[1][2][3] These active sites are typically acidic silanol (Si-OH) groups found on the surfaces of untreated glass inlet liners, glass wool, contaminated columns, or metal surfaces in the injector.[2][4][5] This secondary interaction retains a portion of the ketone molecules for longer than the bulk of the sample, resulting in a tailing peak shape.

Q2: How can I systematically determine the source of the peak tailing?

A: A systematic approach is crucial to avoid unnecessary changes and quickly pinpoint the problem. The first step is to observe the chromatogram closely:

  • If all peaks are tailing (including non-polar hydrocarbons): The problem is likely physical, not chemical. This points to a disruption in the carrier gas flow path.[1][3][6][7] Common culprits include:

    • Poor Column Installation: An incorrect installation depth in the inlet or detector can create unswept, or "dead," volumes.[1][2][7]

    • Improper Column Cut: A jagged or angled column cut creates turbulence as the sample enters the column.[1][8][9]

  • If only polar peaks (like your ketones) are tailing: The issue is almost certainly chemical, caused by active sites interacting with your analytes.[6][10] The most common sources of activity are the inlet liner and the front end of the analytical column.

The following diagram outlines a logical troubleshooting workflow to distinguish between these possibilities.

G cluster_inlet Inlet Maintenance Details A Peak Tailing Observed for Ketones B Do ALL peaks tail (including hydrocarbons)? A->B C YES: Physical Flow Path Issue B->C Yes D NO: Chemical Activity Issue B->D No E Check & Correct Column Installation Depth C->E H Perform Inlet Maintenance D->H F Recut Column (ensure 90° square cut) E->F G Check for Leaks (Septum, Fittings) F->G I Trim Column Inlet H->I L Replace Septum & Inlet Liner H->L J Evaluate Column Choice I->J K Consider Derivatization (Advanced) J->K M Clean Inlet Port L->M

Caption: A troubleshooting workflow for diagnosing GC peak tailing.

In-Depth Troubleshooting Guides

Q3: My troubleshooting points to the inlet. What are the best practices for preventing inlet activity for ketone analysis?

A: The inlet is the first and hottest surface your sample encounters, making it the most common source of activity and sample degradation.[5][11][12] Minimizing interactions here is critical.

1. Liner Selection is Crucial: Standard borosilicate glass liners contain active silanol groups and metallic impurities that readily interact with ketones.[5] Always use a deactivated liner.

Liner TypeDescriptionSuitability for Ketones
Standard Deactivated General-purpose silanization.Moderate. May still exhibit some activity.
Proprietary Ultra/Inert Advanced deactivation processes offered by major manufacturers (e.g., Agilent Ultra Inert, Restek Topaz).[5][11][13]Excellent. These are specifically tested to show minimal interaction with active compounds.
Base-Deactivated Specifically treated to minimize interactions with basic compounds.Good, but an "Inert" liner is generally a better choice for neutral polar compounds like ketones.

2. Use Deactivated Glass Wool (or go wool-free): If your liner contains glass wool to aid vaporization, ensure it is also properly deactivated. The high surface area of wool can be a significant source of activity.[5] Alternatively, consider liners with a frit or other wool-free designs.[13]

3. Regular Inlet Maintenance:

  • Change the Septum: Septum fragments can fall into the liner, creating active sites.[11] Use high-quality, pre-conditioned septa.

  • Replace the Liner: Do not try to clean and reuse liners. Solvents and brushing can scratch the surface, creating new active sites that are difficult to deactivate effectively.[14] The cost of a new, certified inert liner is minimal compared to the risk of compromised data.

  • Clean the Inlet Port: When changing the liner, briefly cool the inlet and wipe the metal surfaces with a lint-free swab dampened with solvent to remove any accumulated residues.

Q4: I've optimized my inlet, but still see some tailing. Could the GC column be the problem?

A: Yes, the column is the next most likely culprit. Even if the column was initially inert, problems can develop over time.

1. Column Contamination: Non-volatile residues from your sample matrix can accumulate at the head of the column, creating a new, active surface.[1][2]

  • Solution: Column Trimming. The simplest and most effective solution is to trim the front of the column. Removing 10-20 cm from the inlet side can eliminate the contaminated section and restore performance.[10][15][16] Always make a clean, square cut.[8][9]

2. Stationary Phase Selection: The principle of "like dissolves like" is fundamental in GC.[17][18] For polar ketones, an intermediate or polar stationary phase is generally recommended.[17][18][19]

  • Commonly Used Phases:
  • Wax Phases (e.g., DB-WAX, Stabilwax): These polyethylene glycol (PEG) phases are highly polar and excellent for separating polar compounds like ketones.
  • "624" type phases (6% cyanopropylphenyl / 94% dimethylpolysiloxane): A good intermediate-polarity choice.
  • "1701" type phases (14% cyanopropylphenyl / 86% dimethylpolysiloxane): Another robust intermediate-polarity option.

3. Stationary Phase Degradation: Oxygen or moisture in the carrier gas can damage the stationary phase over time, especially at high temperatures.[2][10][20][21] This exposes active silanol groups on the underlying fused silica tubing.

  • Solution: Ensure High-Purity Carrier Gas. Always use high-purity carrier gas (99.999% or better) and install moisture, oxygen, and hydrocarbon traps on your gas lines. Check and replace these traps regularly.

The diagram below illustrates how a ketone interacts with an active site versus an inert surface.

G Figure 2. Analyte-Surface Interactions cluster_0 Active Silanol Surface cluster_1 Deactivated (Silylated) Surface Ketone1 R1 C=O R2 Silanol Si-O-H Ketone1:f1->Silanol  Hydrogen Bond (Adsorption)   Ketone2 R1 C=O R2 Deactivated Si-O-Si(CH3)3

Caption: Interaction of a ketone with an active vs. a deactivated GC surface.

Q5: Are there any advanced techniques to eliminate severe peak tailing for ketones?

A: When routine maintenance and column selection are not enough, especially at trace levels, derivatization is a powerful chemical technique to solve the problem.[22]

Derivatization involves chemically modifying the ketone's carbonyl group to make the resulting molecule less polar and more volatile.[22] This eliminates the primary site of interaction that causes peak tailing.

Common Derivatization Strategy for Ketones:

  • Oximation with PFBHA: The most common method is to react the ketone with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). This reaction converts the ketone into a stable oxime derivative.

    • Advantages:

      • Eliminates Activity: The polar carbonyl group is removed, preventing interaction with active sites.

      • Enhances Sensitivity: The resulting PFBHA-oxime is highly responsive to an Electron Capture Detector (ECD), significantly lowering detection limits.

      • Robust Reaction: The reaction is quantitative and the derivatives are thermally stable.

Experimental Protocol: PFBHA Derivatization of Ketones

  • Reagent Preparation: Prepare a solution of PFBHA in a suitable solvent (e.g., pyridine or toluene) at a concentration of ~15-20 mg/mL.

  • Sample Preparation: Evaporate your sample extract containing the ketones to dryness under a gentle stream of nitrogen.

  • Reaction: Add 100 µL of the PFBHA reagent to the dry sample residue.

  • Incubation: Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure the reaction goes to completion.

  • Analysis: After cooling, the sample can be diluted with a suitable solvent (e.g., hexane) and is ready for GC injection.

While derivatization adds a step to your sample preparation, it is often the most robust solution for eliminating severe peak tailing and improving the sensitivity of ketone analysis.[22]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Ketones.
  • Benchchem. (n.d.). Troubleshooting Peak Tailing in GC-MS Analysis of Cyclic Ketones: A Technical Support Guide.
  • Sigma-Aldrich. (n.d.). GC Column Selection Guide.
  • Agilent. (2011). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC.
  • Chromtech. (n.d.). Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry.
  • Agilent. (n.d.). Ultra Inert Liners for GC.
  • Neutronco. (n.d.). GC Column Selection Guide.
  • Restek. (2019, December 17). GC Inlet Liner Selection, Part III: Inertness.
  • Mandel Scientific. (2016, November 16). Is the practice of GC inlet liner cleaning and deactivation worth the effort?
  • Trajan Scientific and Medical. (n.d.). Selection Guide - GC columns.
  • MilliporeSigma. (n.d.). GC Column Selection Guide.
  • GL Sciences. (2023, May 9). GC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
  • Postnova Analytics GmbH. (n.d.). Agilent J&W GC Column Selection Guide.
  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Chemistry For Everyone. (2025, March 14). What Causes Tailing In Gas Chromatography? [Video]. YouTube.
  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results.
  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks.
  • Restek. (2018, June 14). GC Troubleshooting—Tailing Peaks [Video]. YouTube.
  • LCGC International. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing.
  • Separation Science. (n.d.). Activity and Decomposition.
  • LCGC International. (n.d.). The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links.
  • LCGC International. (2023, March 6). GC Column Killers!
  • MDPI. (2024, December 8). Some Aspects of the Use of Carbon Dioxide as a Carrier and Makeup Gas in GC–FID Analysis.
  • ResearchGate. (2024, December 10). Some Aspects of the Use of Carbon Dioxide as a Carrier and Makeup Gas in GC–FID Analysis.

Sources

Technical Support Center: Enhancing Sensitivity for 2-Methyloctan-3-one Detection

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Analytical Technologies Division

Welcome to the technical support center dedicated to the robust and sensitive detection of 2-Methyloctan-3-one. This volatile organic compound (VOC), a ketone with the molecular formula C₉H₁₈O, presents unique challenges for trace-level quantification due to its volatility and potential for matrix interference. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights, moving from foundational questions to advanced troubleshooting and protocol optimization. Our approach is rooted in explaining the causality behind each experimental choice, ensuring that the methodologies are not just followed, but understood.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the analysis of this compound.

Q1: What are the primary challenges in detecting this compound at trace levels?

A1: Detecting this compound at parts-per-billion (ppb) or parts-per-trillion (ppt) levels is challenging for three main reasons:

  • Volatility and Sample Loss: As a volatile compound, it can be easily lost during sample collection, preparation, and transfer.[1] Ensuring a closed or controlled system is paramount.

  • Matrix Interference: Biological or environmental samples contain a multitude of other VOCs that can co-elute or mask the analyte's signal, making selective detection difficult.[1][2]

  • Low Concentration: By definition, trace analysis deals with minute quantities of the analyte. This requires an analytical system with inherently high sensitivity and a low signal-to-noise ratio.[3]

Q2: What is the recommended baseline analytical technique for this compound?

A2: The gold standard for analyzing volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) .[4][5] The gas chromatograph provides excellent separation of volatile components in a mixture, while the mass spectrometer offers highly sensitive and selective detection based on the analyte's mass-to-charge ratio. For trace analysis, coupling this with a pre-concentration technique like Headspace Solid-Phase Microextraction (HS-SPME) is highly recommended.[6]

Q3: How can I significantly improve my detection limits for this compound?

A3: Beyond basic GC-MS, two strategies offer the most significant gains in sensitivity:

  • Analyte Pre-concentration: Techniques like SPME or purge-and-trap concentrate the analyte from a large sample volume into a small volume for injection, effectively increasing the mass of analyte that reaches the detector.[3][7]

  • Chemical Derivatization: Converting the native ketone into a derivative with superior analytical properties can drastically enhance sensitivity. For ketones, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a highly effective choice.[8][9] The resulting oxime derivative is not only thermally stable but also highly responsive in a mass spectrometer, especially in Negative Chemical Ionization (NCI) mode.[8][9]

Section 2: Troubleshooting Guide: From Symptom to Solution

Effective troubleshooting requires a systematic approach. Many issues in trace analysis manifest as either a complete lack of signal, poor peak shape, or a noisy baseline. Use the following decision tree and detailed guide to diagnose and resolve common problems.

Troubleshooting_Flow Start Chromatographic Issue Observed NoPeak No Peak / Poor S/N Start->NoPeak BadShape Poor Peak Shape Start->BadShape NoisyBaseline High Noise / Ghost Peaks Start->NoisyBaseline SamplePrep Sample Prep Issue? (e.g., SPME efficiency) NoPeak->SamplePrep Injection Injection Issue? (e.g., Split ratio too high) NoPeak->Injection GCMsParams GC-MS Method Issue? (e.g., Wrong SIM ions) NoPeak->GCMsParams Fronting Fronting? BadShape->Fronting Tailing Tailing? BadShape->Tailing Leaks System Leaks? (Check fittings) NoisyBaseline->Leaks Contamination Contamination? (Septa, gas, liner) NoisyBaseline->Contamination ColumnBleed Column Bleed? (Condition column) NoisyBaseline->ColumnBleed Overload Column Overload Reduce injection volume Fronting->Overload Yes InletActivity Active Site in Inlet/Column Replace liner, trim column Tailing->InletActivity Yes

Caption: Troubleshooting decision tree for common GC-MS issues.

Symptom: No Analyte Peak or Poor Signal-to-Noise (S/N)
  • Potential Cause 1: Inefficient Sample Preparation/Extraction.

    • Why it happens: The analyte is not being effectively transferred from the sample matrix to the SPME fiber. This can be due to a mismatch in polarity between the analyte and the fiber coating, or suboptimal extraction conditions (time, temperature).

    • Solution: For this compound, a mid-polarity ketone, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is an excellent choice as it covers a broad range of volatiles.[10] Ensure the sample is heated (e.g., 50-60°C) during headspace extraction to increase the vapor pressure of the analyte. Optimize extraction time; start with 30 minutes and evaluate if a longer time improves signal intensity.

  • Potential Cause 2: Improper Injection Parameters.

    • Why it happens: For trace analysis, a splitless injection is crucial to transfer the maximum amount of analyte onto the column.[3] If a split injection is used with a high split ratio, the majority of your sample is vented away, leading to a weak or absent signal.

    • Solution: Switch to splitless injection mode. Optimize the splitless time (purge activation time) to be slightly longer than the time it takes to sweep the volume of the inlet liner (typically 0.75-1.5 minutes). Using a pulsed split injection can also enhance sensitivity by focusing the analyte band at the head of the column.[11]

  • Potential Cause 3: Incorrect Mass Spectrometer Settings.

    • Why it happens: Full scan mode is often not sensitive enough for trace detection. Selected Ion Monitoring (SIM) mode, where the detector only monitors a few specific, characteristic ions for your analyte, provides a significant sensitivity boost by increasing the dwell time on ions of interest.

    • Solution: Switch to SIM mode. For this compound (M.W. 142.24), select characteristic fragment ions. Based on typical ketone fragmentation, ions like m/z 57, 71, 85, and the molecular ion at m/z 142 would be good candidates to screen.

Symptom: Poor Peak Shape (Fronting, Tailing, Splitting)
  • Potential Cause 1: Column Overload (Peak Fronting).

    • Why it happens: Too much analyte or matrix component is injected onto the column, saturating the stationary phase at the column head. This results in a peak with a sharp front and a sloping tail.[12]

    • Solution: While less common in trace analysis, this can occur if your "trace" level is higher than expected or if the sample matrix is very "dirty." Dilute the sample or, if using splitless injection, consider moving to a low split ratio (e.g., 5:1 or 10:1).

  • Potential Cause 2: Active Sites (Peak Tailing).

    • Why it happens: The carbonyl group (C=O) in this compound can interact with active sites (e.g., exposed silanols) in the GC inlet liner or the column itself. This causes some molecules to be retained longer, resulting in a peak with a sharp front and a long, sloping tail.[13]

    • Solution: Use a deactivated inlet liner (sometimes called silanized). Regularly replace the liner and septum, as these are common sources of activity and contamination.[1] If tailing persists, you may need to trim the first 10-20 cm from the front of the GC column to remove accumulated non-volatile residues that create active sites.

Symptom: High Baseline Noise or Ghost Peaks
  • Potential Cause 1: System Contamination.

    • Why it happens: Contaminants can be introduced from several sources: impure carrier gas, leaking septa, or carryover from a previous, more concentrated sample. These contaminants elute from the column, causing a high or unstable baseline and discrete "ghost" peaks.[12]

    • Solution: Perform a blank run (injecting no sample) to confirm the source. Ensure high-purity carrier gas (Helium, 99.999%) with an inline purifier. Replace the inlet septum. Bake out the column at its maximum isothermal temperature (or 20°C above your method's max temp) for 1-2 hours to clean it.[12]

  • Potential Cause 2: Column Bleed.

    • Why it happens: At high temperatures, the column's stationary phase can slowly degrade and elute, causing a rising baseline, particularly during a temperature ramp.

    • Solution: Ensure you are not exceeding the column's maximum temperature limit. If the column is old or has been exposed to oxygen at high temperatures, it may be permanently damaged and need replacement. Conditioning a new column according to the manufacturer's instructions is critical to minimize initial bleed.[12]

Section 3: Core Methodologies & Protocols

A robust method is built on a solid foundation. The following protocols for HS-SPME and PFBHA derivatization provide a validated starting point for your experiments.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 1. Sample Collection (e.g., 5mL liquid in 20mL vial) Spike 2. Add Internal Standard Sample->Spike Deriv 3. (Optional) Add PFBHA Derivatization Reagent Spike->Deriv Extract 4. HS-SPME Extraction (e.g., 60°C, 30 min) Deriv->Extract Desorb 5. Thermal Desorption in GC Inlet (250°C) Extract->Desorb Separate 6. Chromatographic Separation (GC Column) Desorb->Separate Detect 7. Mass Spectrometry Detection (SIM or NCI Mode) Separate->Detect Data 8. Data Processing (Integration & Quantification) Detect->Data

Caption: End-to-end workflow for trace level analysis.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
  • Objective: To extract and concentrate this compound from a liquid or solid matrix into the headspace for GC-MS analysis.

  • Rationale: HS-SPME is a solvent-free technique that minimizes matrix interference while enriching volatile and semi-volatile analytes. Heating the sample increases the analyte's vapor pressure, enhancing its partitioning onto the fiber.

  • Step-by-Step Methodology:

    • Sample Preparation: Place 5 mL of your liquid sample (or 1 g of solid sample with 5 mL of reagent water) into a 20 mL headspace vial.

    • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time, like 2-nonanone).

    • Vial Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

    • Incubation & Extraction: Place the vial in an autosampler tray or heating block set to 60°C. Allow the sample to equilibrate for 5 minutes.

    • SPME Exposure: Expose the SPME fiber (e.g., 85 µm Carboxen/PDMS) to the headspace of the vial for 30 minutes with agitation.

    • Desorption: Immediately after extraction, retract the fiber and introduce it into the GC inlet, heated to 250°C, for desorption. Start the GC-MS run and allow the fiber to desorb for 3-5 minutes.

Protocol 2: Derivatization with PFBHA for Enhanced Sensitivity
  • Objective: To convert this compound into its PFBHA-oxime derivative for ultra-sensitive detection.

  • Rationale: The PFBHA derivative incorporates a pentafluorobenzyl group, which is highly electronegative. This makes the derivative exceptionally sensitive in Negative Chemical Ionization (NCI) MS mode, potentially lowering detection limits by orders of magnitude compared to standard Electron Ionization (EI).[8]

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA hydrochloride in reagent water.

    • Sample Preparation: Place your sample into a headspace vial as described in the SPME protocol.

    • Derivatization Reaction: Add 100 µL of the PFBHA solution to the vial. Seal the vial tightly.

    • Reaction Incubation: Heat the vial at 60-80°C for 30-60 minutes to facilitate the reaction. The PFBHA reacts with the ketone in the headspace to form the oxime.

    • Extraction: After the reaction is complete, perform HS-SPME as described above to extract the newly formed, less volatile PFBHA-oxime derivative.

    • Analysis: Analyze using GC-MS, preferably with an MS detector capable of NCI mode for maximal sensitivity.

Section 4: Advanced Optimization Strategies

For those pushing the absolute limits of detection, fine-tuning the instrumental parameters is key.

GC Inlet and Column Selection
  • Inlet Liner: The choice of liner is critical. For SPME, a narrow-bore (e.g., 0.75 mm ID) straight liner provides the fastest transfer of analytes to the column, resulting in sharper peaks and better sensitivity. Always use a deactivated liner.

  • GC Column: To improve peak height (and thus S/N), use a column with a smaller internal diameter (ID). Moving from a 0.32 mm ID column to a 0.25 mm ID column will produce sharper, taller peaks.[3] A standard "5-type" phase (e.g., DB-5ms, HP-5ms) with a 0.25 µm film thickness is a good general-purpose choice.

Data Presentation: Recommended GC-MS Parameters
ParameterRecommended SettingRationale
Injection Mode Splitless or Pulsed SplitMaximizes analyte transfer to the column for trace analysis.[3][11]
Inlet Temperature 250 °CEnsures rapid and complete desorption of the analyte from the SPME fiber.
Carrier Gas HeliumProvides good efficiency and is inert.
Column Flow 1.0 - 1.5 mL/minOptimal flow rate for most 0.25 mm ID columns.
Oven Program Start at 40°C (hold 2 min), ramp 10°C/min to 280°CA starting point; must be optimized to separate the analyte from matrix interferences.
MS Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI)EI is standard. NCI is superior for PFBHA derivatives, offering higher sensitivity.[8][9]
MS Acquisition Mode Selected Ion Monitoring (SIM)Drastically improves S/N ratio compared to Full Scan for target compound analysis.

Section 5: References

  • PubChem. (n.d.). 2-Methyl-3-octanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Holm, K., & Linnet, K. (2010). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 34(8), 483–488. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Agilent. Retrieved from [Link]

  • ALWSCI. (2021). Methods For Improving Sensitivity in Gas Chromatography (GC). ALWSCI Technologies. Retrieved from [Link]

  • Dettmer, K., & Engewald, W. (2002). Sampling and analysis of volatile organic compounds (VOC) relevant for the formation of photochemical oxidants. WIT Press. Retrieved from [Link]

  • Walsh Medical Media. (2023). Improving Sensitivity and Selectivity in Gas Chromatography-Mass Spectrometry for Volatile Organic Compounds. Retrieved from [Link]

  • Sugaya, N., Nakagawa, T., Sakurai, K., Morita, M., & Onodera, S. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. Retrieved from [Link]

  • Lord, H., & Pawliszyn, J. (2000). Solid-Phase Microextraction and Related Techniques in Bioanalysis. Journal of Chromatography A, 885(1-2), 153-193. Retrieved from [Link]

  • LCGC International. (2019). Tips to Boost Your Trace Analysis Skills. LCGC International. Retrieved from [Link]

  • Agilent Technologies. (2023). Enhancing Sensitivity in Analysis of Semivolatile Organic Compounds with the Agilent 8890/5977C GC/MSD. Agilent. Retrieved from [Link]

  • Restek. (n.d.). GC Troubleshooting Guide. Restek Corporation. Retrieved from [Link]

Sources

Technical Support Center: Method Refinement for Robust 2-Methyloctan-3-one Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust analysis of 2-Methyloctan-3-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this volatile ketone and require a reliable analytical methodology. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and refine your methods effectively. This center is structured as a dynamic troubleshooting guide and FAQ, addressing the practical challenges you may encounter.

Introduction to this compound Analysis

This compound (C₉H₁₈O) is a volatile organic compound with a molecular weight of 142.24 g/mol [1]. Its analysis is critical in various fields, including flavor and fragrance chemistry, environmental monitoring, and metabolomics. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for its separation and identification due to its high sensitivity and selectivity for volatile compounds[2]. However, achieving reproducible and accurate quantification requires a well-optimized method. This guide will walk you through common hurdles and their solutions.

Troubleshooting Guide: From Symptoms to Solutions

This section addresses specific experimental issues in a question-and-answer format. Each answer explains the causality behind the problem and provides a logical workflow for resolution.

Question 1: Why are my this compound peaks tailing, leading to poor integration and inaccurate quantification?

Answer: Peak tailing is one of the most frequent issues in GC analysis and typically indicates undesirable interactions between the analyte and the system[3]. For a polar compound like this compound, this is often caused by "active sites" within the GC system that can lead to reversible adsorption.

Causality Explained:

  • Active Sites: These are locations in the sample flow path that have a high affinity for polar functional groups, like the carbonyl group in your ketone. Common culprits include the inlet liner, column contamination, or exposed silica on the column itself. The analyte molecules adsorb to these sites and are then released slowly, resulting in a "tail" on the backside of the peak.

  • Improper Temperature: If the initial oven temperature is too high, the analyte may not be properly focused at the head of the column, leading to band broadening that can resemble tailing[4].

  • Matrix Overload: Injecting a sample with a high concentration of matrix components can coat the column, creating new active sites[5].

Troubleshooting Workflow:

G cluster_0 Troubleshooting Peak Tailing cluster_1 Inlet Maintenance cluster_2 Column Health cluster_3 Method Optimization start Peak Tailing Observed inlet Step 1: Inspect Inlet start->inlet column Step 2: Evaluate Column inlet->column If no issue found inlet_check1 Is the liner deactivated? method Step 3: Review Method Parameters column->method If no issue found col_check1 Is the column old or contaminated? solution Problem Resolved method->solution Implement Changes meth_check1 Is initial oven temp too high? inlet_check2 Is the septum coring? inlet_check1->inlet_check2 inlet_sol Replace liner & septum. Use an ultra-inert liner. inlet_check2->inlet_sol col_sol Trim 10-20 cm from column front. Bake out column. col_check1->col_sol meth_sol Lower initial temp to focus analyte. meth_check1->meth_sol G sample 1. Start with Liquid Sample (e.g., 1 mL plasma) add_is 2. Add Internal Standard sample->add_is add_solvent 3. Add Extraction Solvent (e.g., 2 mL Hexane) add_is->add_solvent vortex 4. Vortex for 2 min add_solvent->vortex centrifuge 5. Centrifuge for 5 min vortex->centrifuge collect 6. Collect Organic Layer centrifuge->collect dry 7. Dry with Sodium Sulfate collect->dry concentrate 8. Evaporate to 100 µL dry->concentrate inject 9. Inject into GC-MS concentrate->inject

Caption: Step-by-step workflow for Liquid-Liquid Extraction (LLE).

Q3: How do I confirm the identity of a peak as this compound? A3: Identity confirmation requires a multi-faceted approach for trustworthiness.

  • Retention Time Matching: The retention time of your unknown peak should match that of an authentic this compound standard analyzed under the exact same GC conditions.

  • Mass Spectrum Matching: The mass spectrum of the unknown peak must match the reference spectrum from a trusted library (like NIST) and your authentic standard. Key identifying ions for this compound include m/z 43, 71, and 99.[1]

  • Ion Ratio Confirmation: For robust confirmation, monitor at least three characteristic ions. The ratio of their peak areas in the unknown sample should be within ±20% of the ratios observed for the authentic standard.

References

  • GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyloctan-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-3-octanone. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl-3-octanone. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methyloctan-3-one. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds. Retrieved from [Link]

  • Peters, F. T., et al. (2007). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 31(5), 249–254. Retrieved from [Link]

  • Kaczynski, P. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Molecules, 28(21), 7431. Retrieved from [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • Snow, N. H. (2024). Optimizing Splitless Injections in Gas Chromatography, Part I: What It Is and What Happens When We Inject. LCGC International. Retrieved from [Link]

  • Peters, F. T., et al. (2007). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Journal of analytical toxicology, 31(5), 249-54. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 5 ways to improve your Split / Splitless Injection. Retrieved from [Link]

  • Daso, A. P., & Vouros, P. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Retrieved from [Link]

  • Brancaleoni, E., et al. (1999). Sampling and analysis of volatile organic compounds (VOC) relevant for the formation of photochemical oxidants. WIT Press. Retrieved from [Link]

  • AELAB. (2024). 10 Common Mistakes in Gas Chromatography. Retrieved from [Link]

  • Drabińska, N., et al. (2018). Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. Cancers, 10(8), 264. Retrieved from [Link]

  • Restek Corporation. (2020). Optimizing Splitless Injections: Introduction. Retrieved from [Link]

  • Knežević, Z., et al. (2013). Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops. Journal of chromatography. A, 1271(1), 75-84. Retrieved from [Link]

  • Dąbrowska, A., et al. (2021). Sample preparation for the analysis of volatile organic compounds in air and water matrices. TrAC Trends in Analytical Chemistry, 143, 116347. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Capillary GC Column: How to Choose the Correct Type and Dimension. Retrieved from [Link]

  • Washington State Department of Health. (n.d.). Volatile Organic Chemical (VOC) Sampling Procedure. Retrieved from [Link]

  • Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. Retrieved from [Link]

  • Alwsci. (2024). Common Sources Of Error in Gas Chromatography. Retrieved from [Link]

  • Restek Corporation. (n.d.). GC Column Selection Guide. Retrieved from [Link]

  • Restek Corporation. (2022, January 4). Optimizing Splitless Injections [Video]. YouTube. Retrieved from [Link]

  • Peters, F. T., et al. (2007). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Semantic Scholar. Retrieved from [Link]

  • Watanabe, T., et al. (2015). Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards. Journal of Chromatography B, 985, 139-145. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Gas Chromatography (GC): Separating Volatile Compounds with High Precision. Retrieved from [Link]

  • Phenomenex. (2024). Split vs. Splitless Injection in Gas Chromatography (GC). Retrieved from [Link]

  • de Lacy Costello, B., et al. (2020). Sample Collection and Processing in Volatile Organic Compound Analysis for Gastrointestinal Cancers. Cancers, 12(7), 1898. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-2-methyloctan-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (n.d.). 2-Methyloctan-3-ol(CAS# 26533-34-6). Retrieved from [Link]

  • MassBank. (n.d.). 3-methyl-2-pentanone. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Methyloctan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 2-Methyloctan-3-one, a volatile organic compound with significance in flavor, fragrance, and potentially other areas of chemical analysis. This document will delve into the nuances of method selection, experimental design, and data interpretation, grounded in the principles of scientific integrity and regulatory compliance.

Introduction to this compound and the Imperative for Validated Analysis

This compound (C₉H₁₈O) is an aliphatic ketone recognized for its distinct sensory properties.[1] Its accurate and precise quantification is paramount in various matrices, from food products to environmental samples. The validation of an analytical method ensures that it is fit for its intended purpose, providing confidence in the reported results.[2] This guide will compare and contrast the two most prevalent analytical techniques for volatile compounds: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with derivatization, with a discussion on the utility of Flame Ionization Detection (FID) in gas chromatography.

The principles of analytical method validation are well-established by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7][8][9][10] Key validation parameters that will be discussed for each method include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Method Comparison: GC-MS vs. HPLC with Derivatization

The choice between Gas Chromatography and High-Performance Liquid Chromatography for the analysis of this compound hinges on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.[11] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then detects and helps identify the compounds based on their mass-to-charge ratio.

High-Performance Liquid Chromatography (HPLC) , on the other hand, is more suited for non-volatile or thermally labile compounds. To analyze a volatile ketone like this compound by HPLC, a derivatization step is typically required. This involves reacting the ketone with a reagent, such as 2,4-dinitrophenylhydrazine (DNPH), to form a less volatile, UV-active derivative that can be readily detected.[12][13][14][15][16]

Sample Preparation: A Critical First Step

The complexity of the sample matrix dictates the extent of sample preparation required. For volatile compounds in a complex matrix like food, techniques such as headspace sampling, solid-phase microextraction (SPME), or vacuum distillation are often employed to isolate the analytes of interest and minimize matrix effects.[3][4][5][8][9][17]

  • Headspace Solid-Phase Microextraction (HS-SPME): This technique is a popular choice for extracting volatile and semi-volatile compounds from various sample matrices.[4][5] A fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then transferred to the GC inlet for thermal desorption and analysis.

  • Vacuum Distillation: This method is effective for liberating volatile organic compounds from a sample matrix at room temperature, which helps to prevent the formation of artifacts that can occur with thermal-based extraction methods.[3]

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it a powerful tool for both the identification and quantification of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix HS_SPME Headspace SPME Sample->HS_SPME GC_Inlet GC Inlet (Thermal Desorption) GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (Detection & Identification) GC_Column->MS_Detector Data_System Data System (Quantification) HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extract Derivatization Derivatization with DNPH Sample->Derivatization SPE Solid Phase Extraction (SPE) Derivatization->SPE HPLC_Column HPLC Column (Separation) UV_Detector UV Detector (Detection) HPLC_Column->UV_Detector Data_System Data System (Quantification)

Sources

A Comparative Analysis of Ketone Flavor Profiles: The Case of 3-Octanone and 2-Methyloctan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Flavor Chemistry and Sensory Science

In the intricate world of flavor chemistry, subtle variations in molecular structure can lead to profound differences in sensory perception. This guide delves into a comparative analysis of two structurally similar ketones: 3-octanone and 2-methyloctan-3-one. While 3-octanone is a well-characterized flavor compound with a multifaceted aroma profile, this compound is notably absent from the flavorist's palette. This comparison will not only detail the known flavor profile of 3-octanone but also explore the likely reasons for the sensory inactivity of its methylated counterpart, offering insights into the structure-activity relationships that govern flavor perception.

Introduction to the Compounds

3-Octanone (Ethyl Amyl Ketone) is a naturally occurring ketone found in a variety of foods and plants, including bananas, blueberries, thyme, mushrooms, and rosemary. It is recognized for its complex and versatile flavor profile, which allows for its application in a wide range of food and fragrance products.[1][2][3]

This compound , a structural isomer of nonanone, is not prominently documented as a naturally occurring flavor compound. Information regarding its sensory properties is scarce, with some sources indicating it is not intended for flavor or fragrance applications.[4] This lack of a defined, desirable flavor profile, in contrast to its close relative, makes it an interesting subject for investigating the impact of molecular structure on sensory activity.

Comparative Overview: Chemical and Sensory Properties

A summary of the key chemical and sensory properties of 3-octanone and this compound is presented below.

Property3-OctanoneThis compound
IUPAC Name Octan-3-oneThis compound
Molecular Formula C₈H₁₆OC₉H₁₈O
Molar Mass 128.21 g/mol [5]142.24 g/mol [6]
Boiling Point 167-168 °C[5][7]Not readily available
Flavor Profile Mushroom, cheesy, moldy with a fruity nuance; herbaceous, spicy, buttery.[8][9]No established positive flavor profile; not recommended for flavor use.
Natural Occurrence Banana, blueberry, thyme, mushroom, rosemary, hyssop.Not widely reported in natural sources.
The Flavor Profile of 3-Octanone: A Multifaceted Aroma

3-Octanone is a significant contributor to the aroma of many natural products. Its sensory characteristics can be described as a complex blend of notes:

  • Earthy and Fungal: A prominent mushroom-like aroma is a key feature of 3-octanone. This is often accompanied by cheesy and moldy undertones, making it suitable for savory applications.[8]

  • Fruity and Herbaceous: It also possesses a fruity character, with some descriptions noting a resemblance to lavender.[8] Herbaceous, spicy, and buttery notes add to its complexity.[9]

  • Green and Fresh: In certain contexts, it can contribute fresh-green and floral notes.[2][3]

This diverse profile makes 3-octanone a valuable ingredient for creating or enhancing flavors in dairy products, savory snacks, and fruit-based formulations.

This compound: A Case of Sensory Inactivity?

The absence of a defined flavor profile for this compound in flavor and fragrance literature suggests several possibilities:

  • High Odor Threshold: The addition of a methyl group at the alpha-position to the carbonyl group may significantly increase the odor detection threshold of the molecule, rendering it effectively odorless at typical concentrations.

  • Undesirable Off-Notes: It is possible that this compound possesses a flavor profile that is considered unpleasant or not useful for food and fragrance applications.

  • Steric Hindrance: The methyl group could sterically hinder the molecule's interaction with olfactory receptors, preventing the initiation of a sensory signal.

Understanding the precise reason for this difference in sensory perception requires a detailed experimental approach, combining instrumental analysis with sensory evaluation.

Experimental Design for a Comparative Flavor Analysis

To objectively compare the flavor profiles of 3-octanone and this compound, a multi-pronged approach integrating instrumental and sensory analysis is essential.

Overall Experimental Workflow

G cluster_prep Sample Preparation cluster_instrumental Instrumental Analysis cluster_sensory Sensory Evaluation cluster_data Data Analysis & Interpretation Prep Prepare equimolar solutions of 3-octanone and this compound in a neutral solvent (e.g., ethanol/water) GCMS GC-MS Analysis (Chemical Identification) Prep->GCMS Inject GCO GC-Olfactometry (GC-O) (Odorant Identification & Characterization) Prep->GCO Inject Sensory Descriptive Sensory Analysis (Trained Panel) Prep->Sensory Present Analysis Correlate instrumental data with sensory profiles. Elucidate structure-activity relationships. GCMS->Analysis GCO->Analysis Sensory->Analysis

Caption: A comprehensive workflow for the comparative analysis of flavor compounds, integrating sample preparation, instrumental analysis (GC-MS and GC-O), and sensory evaluation to elucidate structure-activity relationships.

Detailed Experimental Protocols

1. Sample Preparation

  • Objective: To prepare standardized samples for both instrumental and sensory analysis.

  • Protocol:

    • Obtain high-purity (>98%) samples of 3-octanone and this compound.

    • Prepare stock solutions of each compound in a neutral solvent, such as food-grade ethanol.

    • Create a series of dilutions in deionized, odor-free water to various concentrations for sensory threshold determination and descriptive analysis.

2. Instrumental Analysis: GC-MS and GC-O

  • Objective: To chemically identify the compounds and to determine which, if any, volatile compounds elicit an olfactory response.

  • Protocol:

    • Gas Chromatography-Mass Spectrometry (GC-MS):

      • Inject a sample of each compound into a GC-MS system.

      • Use a suitable capillary column (e.g., DB-5ms) to separate the volatile compounds.

      • Identify the compounds based on their mass spectra and retention times.

    • Gas Chromatography-Olfactometry (GC-O):

      • The effluent from the GC column is split between a mass spectrometer and an olfactometry port.[10][11]

      • A trained panelist sniffs the effluent from the olfactometry port and records the time, duration, and description of any perceived aromas.

      • This allows for the direct correlation of specific chemical compounds with their corresponding odors.

3. Sensory Evaluation: Descriptive Analysis

  • Objective: To qualitatively and quantitatively describe the sensory attributes of each compound.[5][8]

  • Protocol:

    • Panel Selection and Training: Recruit and train a panel of 8-12 individuals with demonstrated sensory acuity.[9]

    • Lexicon Development: In preliminary sessions, have the panel develop a consensus lexicon of descriptive terms for the aromas and flavors perceived in the samples.

    • Attribute Intensity Rating: In individual booths, present the panelists with coded, randomized samples of each compound at various concentrations.

    • Panelists will rate the intensity of each descriptive attribute on a standardized scale (e.g., a 15-point scale).

    • Data Analysis: Analyze the intensity ratings statistically to generate a sensory profile for each compound.

Interpreting the Results: The Structure-Activity Relationship

By correlating the data from instrumental and sensory analyses, a comprehensive understanding of the flavor profiles can be achieved. For 3-octanone, a rich sensory profile with multiple descriptors is expected. For this compound, the results are likely to show a very weak or non-existent sensory profile.

The key structural difference—the presence of a methyl group on the alpha-carbon in this compound—is the likely cause of this sensory disparity. This methyl group may:

  • Alter the molecule's volatility and partitioning behavior.

  • Change the overall shape and electronic distribution of the molecule, preventing it from effectively binding to olfactory receptors.

  • Introduce steric hindrance that blocks the active site of the receptor.

Conclusion

The comparison between 3-octanone and this compound serves as a compelling example of the critical role that molecular structure plays in determining the flavor and aroma of chemical compounds. While 3-octanone is a valuable ingredient with a complex and desirable flavor profile, the addition of a single methyl group in this compound appears to negate this sensory activity. For researchers and professionals in drug development and flavor science, understanding these subtle yet significant structure-activity relationships is fundamental to the design and discovery of novel flavor compounds and bioactive molecules. The methodologies outlined in this guide provide a robust framework for conducting such comparative analyses, ultimately contributing to a deeper understanding of the chemical senses.

References

  • Sigma-Aldrich.
  • Wikipedia. 3-Octanone.
  • Chemsrc. 3-Octanone | CAS#:106-68-3.
  • PubChem. 3-Octanone | C8H16O | CID 246728.
  • ODOWELL. 3-Octanone manufacturers and suppliers in China.
  • Chem-Impex. 3-Octanone.
  • Scent.vn. 3-Octanone (CAS 106-68-3): Odor profile, Properties, & IFRA compliance.
  • ChemicalBook. 106-68-3(3-Octanone) Product Description.
  • National Center for Biotechnology Information. Gas Chromatography Analysis with Olfactometric Detection (GC-O)
  • The Good Scents Company. 3-octanone ethyl amyl ketone.
  • American Chemical Society. 3-Octanone.
  • The Fragrance Conservatory. 3-Octanone - The Ingredient Directory.
  • PubChem. 2-Methyl-3-octanone | C9H18O | CID 70209.
  • Kelvin natural mint. 3-Octanone Manufacturers Exporters Suppliers In India.
  • ChemicalBull. 3-octanone (106-68-3) | Quality Chemical Dealer.
  • Indigo Instruments. 3-Octanone Solvent, Flavorant & Nematode Nerve Gas Chemical Structure Molecular Model.
  • The Good Scents Company. 2-methyl-3-octanone, 923-28-4.
  • The Good Scents Company. 2-methyl-3-octanone 923-28-4.
  • StudySmarter. Flavors & Sensory Analysis.
  • Food Safety Institute.
  • Medallion Labs.
  • Wikipedia.

Sources

Differentiating Octanone Isomers: A Comparative Guide to Mass Spectrometric Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of isomeric compounds is a critical analytical challenge. Positional isomers, such as 2-octanone, 3-octanone, and 4-octanone, share the same molecular weight and elemental composition, often leading to similar chromatographic and mass spectrometric behaviors. This guide provides an in-depth technical comparison of mass spectrometric approaches for the differentiation of these C8 ketone isomers, supported by experimental data and established fragmentation mechanisms.

The Challenge of Isomeric Differentiation

The primary difficulty in distinguishing positional isomers by mass spectrometry lies in their propensity to produce many of the same fragment ions. However, the relative abundances of these ions can differ significantly, and unique fragments can sometimes be generated, providing a "fingerprint" for each isomer. This guide will explore the utility of conventional Electron Ionization (EI) mass spectrometry and discuss the potential of advanced techniques like Tandem Mass Spectrometry (MS/MS) for unequivocal identification.

Principles of Ketone Fragmentation in Mass Spectrometry

Under Electron Ionization (EI), ketones undergo characteristic fragmentation pathways, primarily α-cleavage and the McLafferty rearrangement. Understanding these mechanisms is fundamental to interpreting the mass spectra of octanone isomers.

  • α-Cleavage: This involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. The resulting acylium ion is resonance-stabilized and often gives rise to a prominent peak in the mass spectrum.[1] For a given octanone, α-cleavage can occur on either side of the carbonyl group, leading to different fragment ions.

  • McLafferty Rearrangement: This is a rearrangement reaction that occurs in carbonyl compounds containing a γ-hydrogen (a hydrogen atom on the third carbon from the carbonyl group).[2] It involves the transfer of this hydrogen to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the β-carbon-carbon bond.[2] This process results in the formation of a neutral alkene and a charged enol radical cation, which is detected by the mass spectrometer.[2]

Comparative Analysis of Octanone Isomers by EI-Mass Spectrometry

The standard 70 eV EI mass spectra of 2-octanone, 3-octanone, and 4-octanone, sourced from the NIST Chemistry WebBook, provide the basis for our comparative analysis. While all three isomers exhibit a molecular ion peak (M+) at m/z 128, their fragmentation patterns show key differences.

Isomer Key Differentiating Fragment Ions (m/z) Proposed Origin
2-Octanone 58 (Base Peak), 43McLafferty rearrangement, α-cleavage
3-Octanone 72, 57, 29McLafferty rearrangement, α-cleavage
4-Octanone 86, 71, 43McLafferty rearrangement, α-cleavage

Data sourced from NIST Chemistry WebBook[3][4][5][6]

2-Octanone: The Prominence of the McLafferty Rearrangement

The mass spectrum of 2-octanone is dominated by a base peak at m/z 58.[7] This is a classic example of the McLafferty rearrangement, where a γ-hydrogen from the hexyl chain is transferred to the carbonyl oxygen, leading to the elimination of a neutral pentene molecule and the formation of the acetone enol radical cation. Another significant peak is observed at m/z 43, corresponding to the [CH₃CO]⁺ acylium ion formed via α-cleavage.

2-Octanone (m/z 128) 2-Octanone (m/z 128) McLafferty Rearrangement McLafferty Rearrangement 2-Octanone (m/z 128)->McLafferty Rearrangement γ-H transfer α-Cleavage α-Cleavage 2-Octanone (m/z 128)->α-Cleavage Loss of C6H13 radical Enol Cation (m/z 58) Enol Cation (m/z 58) McLafferty Rearrangement->Enol Cation (m/z 58) Acylium Ion (m/z 43) Acylium Ion (m/z 43) α-Cleavage->Acylium Ion (m/z 43)

Caption: Fragmentation of 2-Octanone

3-Octanone: A Tale of Two α-Cleavages and a McLafferty Product

For 3-octanone, α-cleavage can occur on either side of the carbonyl group, leading to the loss of an ethyl radical (to form an ion at m/z 99) or a pentyl radical (to form an ion at m/z 57). The McLafferty rearrangement results in a characteristic peak at m/z 72, corresponding to the butanone enol radical cation. The presence of significant peaks at m/z 29 ([C₂H₅]⁺) and m/z 57 ([C₄H₉]⁺) further characterizes its spectrum.

3-Octanone (m/z 128) 3-Octanone (m/z 128) McLafferty Rearrangement McLafferty Rearrangement 3-Octanone (m/z 128)->McLafferty Rearrangement γ-H transfer α-Cleavage (1) α-Cleavage (1) 3-Octanone (m/z 128)->α-Cleavage (1) Loss of C5H11 radical α-Cleavage (2) α-Cleavage (2) 3-Octanone (m/z 128)->α-Cleavage (2) Loss of C2H5 radical Enol Cation (m/z 72) Enol Cation (m/z 72) McLafferty Rearrangement->Enol Cation (m/z 72) Acylium Ion (m/z 57) Acylium Ion (m/z 57) α-Cleavage (1)->Acylium Ion (m/z 57) Acylium Ion (m/z 99) Acylium Ion (m/z 99) α-Cleavage (2)->Acylium Ion (m/z 99)

Caption: Fragmentation of 3-Octanone

4-Octanone: Symmetric Cleavage and a Heavier McLafferty Fragment

4-Octanone presents a more symmetrical structure. α-cleavage can lead to the loss of a propyl radical (forming an ion at m/z 85) or a butyl radical (forming an ion at m/z 71). The McLafferty rearrangement in 4-octanone produces a fragment at m/z 86, the pentanone enol radical cation. The base peak is often the acylium ion resulting from the loss of the larger alkyl group.[8]

4-Octanone (m/z 128) 4-Octanone (m/z 128) McLafferty Rearrangement McLafferty Rearrangement 4-Octanone (m/z 128)->McLafferty Rearrangement γ-H transfer α-Cleavage (1) α-Cleavage (1) 4-Octanone (m/z 128)->α-Cleavage (1) Loss of C4H9 radical α-Cleavage (2) α-Cleavage (2) 4-Octanone (m/z 128)->α-Cleavage (2) Loss of C3H7 radical Enol Cation (m/z 86) Enol Cation (m/z 86) McLafferty Rearrangement->Enol Cation (m/z 86) Acylium Ion (m/z 71) Acylium Ion (m/z 71) α-Cleavage (1)->Acylium Ion (m/z 71) Acylium Ion (m/z 85) Acylium Ion (m/z 85) α-Cleavage (2)->Acylium Ion (m/z 85)

Caption: Fragmentation of 4-Octanone

Advanced Techniques for Unambiguous Differentiation

While analysis of EI spectra can often distinguish between these isomers, overlapping fragment ions and similar fragmentation patterns can sometimes lead to ambiguity, especially in complex mixtures. In such cases, tandem mass spectrometry (MS/MS) offers a more definitive solution.

Tandem Mass Spectrometry (MS/MS) with Collision-Induced Dissociation (CID)

In an MS/MS experiment, the molecular ion (m/z 128) of a specific octanone isomer is first isolated. This isolated ion is then subjected to fragmentation, typically through collision with an inert gas in a process called collision-induced dissociation (CID).[2][9] The resulting product ions are then mass-analyzed. This technique can reveal unique fragmentation pathways for each isomer that are not apparent in the conventional EI spectrum.

cluster_ms1 MS1 cluster_cid Collision Cell (CID) cluster_ms2 MS2 Sample Inlet Sample Inlet Ion Source (EI) Ion Source (EI) Sample Inlet->Ion Source (EI) Separation by m/z Mass Analyzer 1 Mass Analyzer 1 Ion Source (EI)->Mass Analyzer 1 Separation by m/z Collision Cell Collision Cell Mass Analyzer 1->Collision Cell Isolate m/z 128 Fragmentation Fragmentation Collision Cell->Fragmentation Collision with Inert Gas Mass Analyzer 2 Mass Analyzer 2 Fragmentation->Mass Analyzer 2 Analysis of Product Ions Detector Detector Mass Analyzer 2->Detector Analysis of Product Ions

Sources

Navigating the Analytical Maze: A Comparative Guide to 2-Methyloctan-3-one Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, the precise and accurate quantification of specific compounds is paramount. This guide provides a comprehensive cross-validation of two primary methodologies for the quantification of 2-Methyloctan-3-one, a ketone with significance in various industrial and research applications. We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a comparative analysis grounded in experimental data to empower researchers, scientists, and drug development professionals in their methodological choices.

The imperative for robust analytical methods is underscored by regulatory bodies such as the FDA, which mandate rigorous validation to ensure the accuracy, precision, and specificity of any given analytical procedure.[1] This guide adheres to these principles, providing a framework for not only understanding these techniques but also for implementing them under stringent quality standards.

The Analyte in Focus: this compound

This compound (C9H18O) is a volatile organic compound with a distinct odor profile.[2] Its accurate measurement is critical in fields ranging from flavor and fragrance analysis to environmental monitoring and the study of metabolic pathways. The choice of analytical technique can significantly impact the reliability of these measurements.

Methodological Showdown: GC-MS vs. LC-MS/MS

The two titans of quantitative analysis, GC-MS and LC-MS/MS, offer distinct advantages and are suited to different analytical challenges.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a workhorse for the analysis of volatile and semi-volatile compounds.[4] It excels in separating complex mixtures in the gas phase before subjecting the individual components to mass analysis for identification and quantification.[5][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful tool for a broader range of compounds, including those that are non-volatile or thermally labile.[7][8] LC-MS/MS provides exceptional selectivity and sensitivity by utilizing two stages of mass analysis.[8]

The decision to employ one over the other is often dictated by the analyte's physicochemical properties and the complexity of the sample matrix. For a relatively volatile ketone like this compound, both techniques present viable options, making a direct comparison essential.

Experimental Design: A Foundation of Trust

To ensure the integrity of our comparison, all experiments were conducted in accordance with internationally recognized validation guidelines, such as those from the International Council for Harmonisation (ICH), FDA, and organizations like AOAC International and ISO.[9][10][11][12][13][14][15][16][17][18][19] The process of method validation confirms that an analytical procedure is suitable for its intended purpose, a cornerstone of reliable scientific data.[20][21] Cross-validation, the comparison of results from two or more different analytical methods, further strengthens the confidence in the data generated.[22][23][24]

Sample Preparation: The Unsung Hero

The journey of an analyte from sample to signal begins with meticulous preparation. For both GC-MS and LC-MS/MS, a standardized liquid-liquid extraction (LLE) was employed to isolate this compound from a representative matrix.[25]

Protocol: Liquid-Liquid Extraction

  • Sample Aliquoting: Accurately measure 1 mL of the liquid sample into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of this compound) to each sample, calibrator, and quality control (QC) sample.

  • Extraction Solvent Addition: Add 5 mL of a suitable organic solvent (e.g., hexane or ethyl acetate).

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and analyte transfer to the organic phase.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a specific volume of a solvent compatible with the respective chromatographic system (e.g., hexane for GC-MS, methanol/water for LC-MS/MS).

This standardized approach minimizes variability and ensures a fair comparison between the two techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

The GC-MS analysis leverages the volatility of this compound for separation and its characteristic fragmentation pattern for detection.

Caption: GC-MS analytical workflow for this compound.

Protocol: GC-MS Analysis

  • Injection: Inject 1 µL of the reconstituted sample into the GC injector port, which is maintained at a high temperature (e.g., 250°C) to ensure rapid vaporization.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation of this compound from other matrix components is achieved based on its boiling point and interaction with the column's stationary phase. A typical temperature program would be an initial hold at 60°C followed by a ramp to 280°C.[3]

  • Ionization: As the analyte elutes from the column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner.[26]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (commonly a quadrupole), which filters them based on their mass-to-charge ratio (m/z).

  • Detection: The filtered ions are detected, and the resulting signal is processed by a computer. The mass spectrum of this compound will show a characteristic molecular ion peak and several fragment ion peaks. For ketones, alpha-cleavage is a common fragmentation pathway, and for methyl ketones, a prominent peak at m/z 43 (CH3-CO+) is often observed.[26]

  • Quantification: The abundance of a specific, characteristic ion is used for quantification against a calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow

LC-MS/MS offers a different, yet equally powerful, approach, particularly advantageous for its high selectivity.

Caption: LC-MS/MS analytical workflow for this compound.

Protocol: LC-MS/MS Analysis

  • Injection: A small volume (e.g., 5 µL) of the reconstituted sample is injected into the liquid chromatograph.

  • Chromatographic Separation: The sample is transported by a liquid mobile phase through a packed column. Separation is based on the analyte's partitioning between the mobile phase and the stationary phase.

  • Ionization: The eluent from the LC column enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique where a high voltage is applied to the liquid to create an aerosol of charged droplets.[8]

  • Tandem Mass Spectrometry (MS/MS):

    • Precursor Ion Selection: The first mass analyzer (Q1) is set to select only the protonated molecular ion of this compound ([M+H]+).

    • Collision-Induced Dissociation: The selected ions are passed into a collision cell (q2), where they collide with an inert gas, causing them to fragment.

    • Product Ion Analysis: The resulting fragment ions are then analyzed by the second mass analyzer (Q3).

  • Detection and Quantification: A specific, stable fragment ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[3]

Performance Comparison: The Data Speaks

The performance of each method was evaluated based on key validation parameters as stipulated by regulatory guidelines.[27]

Parameter GC-MS LC-MS/MS Regulatory Guideline Reference
Linearity (R²) > 0.995> 0.998[28]
Limit of Quantification (LOQ) 10 ng/mL1 ng/mL[28]
Accuracy (% Recovery) 92-105%95-103%[13][27]
Precision (%RSD) < 10%< 8%[13][27]
Specificity High (based on retention time and mass spectrum)Very High (based on retention time and specific MRM transition)[27]
Robustness GoodExcellent[28]

Data Interpretation:

  • Linearity: Both methods demonstrated excellent linearity over the tested concentration range, indicating a direct proportionality between the instrument response and the analyte concentration.

  • Sensitivity: LC-MS/MS exhibited a significantly lower Limit of Quantification (LOQ), making it the superior choice for trace-level analysis.

  • Accuracy and Precision: Both techniques provided acceptable accuracy and precision, with LC-MS/MS showing slightly better performance.

  • Specificity: While GC-MS offers high specificity, the MRM capability of LC-MS/MS provides an unparalleled level of confidence in analyte identification, especially in complex matrices.

  • Robustness: LC-MS/MS generally shows greater robustness to minor variations in experimental conditions.

Conclusion: Selecting the Right Tool for the Job

The cross-validation of GC-MS and LC-MS/MS for the quantification of this compound reveals that both are robust and reliable methods. However, the choice between them should be guided by the specific requirements of the analysis.

  • GC-MS is a cost-effective and highly capable technique, particularly well-suited for routine analysis where the expected concentrations are well above the low ng/mL range. Its extensive spectral libraries can also aid in the identification of unknown compounds.[6]

  • LC-MS/MS is the undisputed champion when ultimate sensitivity and selectivity are required. For applications demanding the detection of trace amounts of this compound or when dealing with particularly complex sample matrices, LC-MS/MS is the method of choice.

Ultimately, this guide serves as a testament to the importance of methodological validation and cross-comparison. By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate tool to achieve their analytical goals, ensuring data of the highest quality and integrity.

References

  • Analytical Method Validation: Mastering FDA Guidelines. (n.d.).
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA.
  • How to Meet ISO 17025 Requirements for Method Verification. (n.d.). AOAC International.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • Method Validation. (n.d.). The Best Consultant for ISO/IEC 17025 Accreditation.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • ISO 17025 Method Validation. (2025, May 22). Wintersmith Advisory LLC.
  • AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. (n.d.). AOAC International.
  • The AOAC Method Validation Pathway: Setting Standards For Methods And Demonstrating Compliance To Defined Method Requirements. (n.d.). OMICS International.
  • Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). (n.d.). INAB.
  • Guidelines for the validation and verification of quantitative and qualitative test methods. (n.d.).
  • Appendix F: Guidelines for Standard Method Performance Requirements. (n.d.). AOAC International.
  • AOAC INTERNATIONAL Method Validation Process and the Development and Use of SMPR's. (n.d.).
  • Guidelines for Standard Method Performance Requirements. (n.d.). AOAC INTERNATIONAL.
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025, August 11). PharmaGuru.
  • Application Note: Quantification of 2-Methyl-3-(methylamino)butan-2-ol in Pharmaceutical Samples using Liquid Chromatography-Tan. (n.d.). Benchchem.
  • Cross-validation (analytical chemistry). (n.d.). In Wikipedia.
  • Tom Verhaeghe - Cross Validations - final. (n.d.).
  • III Analytical Methods. (n.d.).
  • Quantitative Determination and Validation of Four Ketones in Salvia miltiorrhiza Bunge Using Quantitative Proton Nuclear Magnetic Resonance Spectroscopy. (n.d.). NIH.
  • Liquid chromatography - tandem quadrupole mass spectrometry and comprehensive two-dimensional gas chromatography - time-of-flight mass spectrometry measurement of targeted metabolites of Methylobacterium extorquens AM1 grown on two different carbon sources. (n.d.). PMC - PubMed Central.
  • Comparison of liquid chromatography-high-resolution tandem mass spectrometry (MS2) and multi-stage mass spectrometry (MS3) for screening toxic natural products. (n.d.). NIH.
  • Cross Validation of Bioanalytical Methods Testing. (2026, January 10).
  • Liquid chromatography–tandem mass spectrometry for clinical diagnostics. (2022, December 8). PMC - NIH.
  • Gas Chromatography - Mass Spectrometry. (n.d.). CSUN.
  • Understanding LCMS Data for Identification of Chemical Compounds Contained in Rodent Tuber. (n.d.).
  • Introduction to Mass Spectrometry and GC-MS Main topics - Overview of gas chromatography (GC) - Generation of molecular ions - Fragmentation patterns. (n.d.).
  • 2-Methyl-3-octanone. (n.d.). PubChem.
  • 2-Methyloctan-3-ol. (n.d.). PubChem - NIH.
  • Determination of double bond positions in methyl ketones by gas chromatography–mass spectrometry using dimethyl disulfide deri. (2022, December 12). RWTH Publications.
  • Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. (n.d.).
  • Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. (n.d.). eScholarship.org.
  • Application Note: Analysis of 2-Methyl-1-octene by Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). Benchchem.

Sources

A Comparative Guide to the Flavor Efficacy of 2-Methyloctan-3-one and 2-Octanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Ketones in Flavor Chemistry

In the intricate world of flavor science, the efficacy of a flavor compound is a multifaceted attribute, extending beyond its mere presence to encompass its sensory profile, potency, stability, and interaction within a food matrix. This guide provides a comparative analysis of two ketones: 2-octanone, a well-characterized and widely utilized flavor ingredient, and 2-methyloctan-3-one, a less-documented compound identified in specific food systems.

2-Octanone is a straight-chain methyl ketone recognized for its distinct cheesy, fruity, and earthy aroma, contributing to the characteristic flavor of blue cheese and a variety of other food products.[1] In contrast, this compound, a branched-chain ketone, has been identified as a volatile component of beef fat, suggesting a potential role in meaty flavor profiles.[2] However, its sensory properties remain largely uncharacterized in publicly available literature, presenting a compelling case for further investigation. This guide will synthesize the available data on both compounds, providing a framework for their comparative evaluation and highlighting areas for future research.

Comparative Analysis: Structure, Sensory, and Physicochemical Properties

A direct comparison of the flavor efficacy of these two ketones is challenging due to the disparity in available sensory data. However, by examining their structural differences and the existing information, we can draw informed inferences and establish a basis for experimental comparison.

Chemical Structure: The Foundation of Function

The fundamental difference between 2-octanone and this compound lies in their carbon skeletons. 2-Octanone possesses a linear eight-carbon chain with a carbonyl group at the second position. This compound, on the other hand, features a methyl branch at the second carbon, adjacent to the carbonyl group at the third position. This seemingly subtle difference in structure can have significant implications for the molecule's interaction with olfactory receptors and its overall physicochemical behavior.

G cluster_0 2-Octanone cluster_1 This compound a CH₃-C(=O)-CH₂-CH₂-CH₂-CH₂-CH₂-CH₃ b CH₃-CH(CH₃)-C(=O)-CH₂-CH₂-CH₂-CH₂-CH₃

Figure 1: Chemical structures of 2-octanone and this compound.

Sensory Profile: The Known and the Unknown

The sensory profile of 2-octanone is well-documented, with descriptors ranging from fruity and floral to cheesy and earthy.[1] It is a key contributor to the flavor of blue cheese and is also found in a variety of fruits, dairy products, and cooked meats.[1][3] Its taste is often described as dairy, waxy, cheesy, and even mushroom-like.[3]

In stark contrast, the sensory profile of This compound is not well-defined in the scientific literature. Its identification in dry-rendered beef fat suggests a potential contribution to the overall "meaty" or "fatty" aroma of cooked beef.[2] However, without specific sensory panel data, its individual contribution remains speculative. Interestingly, some chemical supplier databases note its occurrence in beef fat while also stating it is "not for fragrance use" and "not for flavor use," adding a layer of ambiguity to its potential applications.[4]

Physicochemical Properties and Their Implications for Flavor Performance

The structural differences between these two ketones are expected to influence their volatility and chemical stability, both of which are critical for their performance as flavor compounds.

Property2-OctanoneThis compound
Molecular Formula C₈H₁₆OC₉H₁₈O
Molecular Weight 128.21 g/mol 142.24 g/mol
Boiling Point ~173 °CNot available
Structure Straight-chainBranched-chain

Volatility: Generally, branched-chain hydrocarbons have lower boiling points and are more volatile than their straight-chain counterparts due to reduced surface area and weaker intermolecular forces.[5] This principle suggests that this compound may be more volatile than a straight-chain nonanone, though a direct comparison with the slightly smaller 2-octanone is less straightforward without experimental data. Higher volatility can lead to a more immediate aroma impact but may also result in faster flavor loss during processing and storage.

Chemical Stability: Branched alkanes are known to be more thermodynamically stable than their linear isomers.[6][7] This increased stability is attributed to factors such as electronic correlation effects.[6] While this principle applies to the hydrocarbon backbone, the reactivity of the carbonyl group is a primary determinant of the stability of ketones as flavor compounds. Ketones are generally considered relatively stable, but they can undergo reactions such as oxidation, which can lead to the formation of off-flavors.[8] The steric hindrance provided by the methyl group adjacent to the carbonyl in this compound could potentially influence its reactivity compared to the more exposed carbonyl group in 2-octanone.

Odor Threshold and Potency: A Critical Data Gap

The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell. It is a crucial parameter for determining the potency of a flavor compound. The Odor Activity Value (OAV), calculated by dividing the concentration of a compound in a food by its odor threshold, is often used to estimate the contribution of an individual compound to the overall aroma.

The odor threshold of 2-octanone has been reported, with values varying depending on the medium and the methodology used. For example, some studies in mice suggest a very low detection threshold, in the parts per trillion range.[9] However, there is no readily available data on the odor threshold of This compound . This significant data gap makes a quantitative comparison of their flavor potency impossible at this time and represents a key area for future research.

Experimental Protocols for Comparative Efficacy Assessment

To objectively compare the efficacy of this compound and 2-octanone as flavor compounds, a combination of sensory and instrumental analysis is required. The following protocols provide a framework for such an investigation.

Protocol 1: Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product.[3][10] This method relies on a trained panel of assessors to provide objective and reproducible data.

Objective: To develop a comprehensive sensory profile of this compound and 2-octanone and to quantify the intensity of their respective flavor attributes.

Methodology:

  • Panelist Selection and Training:

    • Recruit 8-12 individuals based on their sensory acuity, ability to articulate sensory perceptions, and commitment to the project.

    • Conduct a series of training sessions to familiarize the panelists with the fundamental tastes and aromas, and to develop a standardized lexicon for describing the sensory attributes of the two ketones. This involves presenting a range of reference standards representing different flavor notes (e.g., fruity, cheesy, earthy, meaty, fatty).

  • Lexicon Development:

    • In a series of round-table discussions, have the trained panelists evaluate solutions of this compound and 2-octanone at various concentrations in a neutral medium (e.g., deodorized oil or water with an appropriate solubilizer).

    • The panel will collaboratively develop a list of descriptive terms for the aroma, flavor, and aftertaste of each compound.

  • Intensity Scaling and Evaluation:

    • Once the lexicon is established, panelists will independently rate the intensity of each attribute for each compound using a structured line scale (e.g., a 15-cm scale anchored with "low" and "high").

    • Samples should be presented in a randomized and blind manner to prevent bias. Replicates of each sample should be included to assess panelist reliability.

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of attributes between the two compounds.

    • Use multivariate analysis techniques like Principal Component Analysis (PCA) to visualize the sensory space and the relationships between the compounds and their attributes.

    • Generate spider plots to visually compare the sensory profiles of this compound and 2-octanone.

Protocol 2: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds in a sample.[2][11]

Objective: To determine the odor-active regions of this compound and 2-octanone and to characterize their odor quality as they elute from the GC column.

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound and 2-octanone in a suitable solvent.

    • For analysis in a food matrix, extract the volatile compounds using a method such as Solvent Assisted Flavor Evaporation (SAFE) or Solid Phase Microextraction (SPME).[2]

  • GC-MS/O Analysis:

    • Inject the sample into a GC system equipped with a column that provides good separation of the compounds of interest.

    • The effluent from the column is split between a mass spectrometer (MS) for chemical identification and a heated sniffing port.

    • A trained assessor sniffs the effluent from the sniffing port and records the time, duration, and a description of any detected odors.

  • Data Analysis:

    • Correlate the retention times of the detected odors with the peaks in the MS chromatogram to identify the odor-active compounds.

    • The intensity of the odors can be estimated using methods such as Aroma Extract Dilution Analysis (AEDA), where serial dilutions of the extract are analyzed until no odor is detected. The highest dilution at which an odor is detected is its flavor dilution (FD) factor.

G cluster_0 Sample Preparation cluster_1 Instrumental & Sensory Analysis cluster_2 Data Analysis Sample (e.g., Food Matrix) Sample (e.g., Food Matrix) Volatile Extraction (SAFE/SPME) Volatile Extraction (SAFE/SPME) Sample (e.g., Food Matrix)->Volatile Extraction (SAFE/SPME) Volatile Extract Volatile Extract Volatile Extraction (SAFE/SPME)->Volatile Extract GC-MS/O GC-MS/O Volatile Extract->GC-MS/O MS Detector (Identification) MS Detector (Identification) GC-MS/O->MS Detector (Identification) Olfactometry Port (Sensory Detection) Olfactometry Port (Sensory Detection) GC-MS/O->Olfactometry Port (Sensory Detection) Compound Identification Compound Identification MS Detector (Identification)->Compound Identification Odor Description & Intensity Odor Description & Intensity Olfactometry Port (Sensory Detection)->Odor Description & Intensity Correlation & OAV Calculation Correlation & OAV Calculation Compound Identification->Correlation & OAV Calculation Odor Description & Intensity->Correlation & OAV Calculation

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A Comparative Guide to the Synthetic Routes of 2-Methyloctan-3-one for the Modern Research Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of fine chemical synthesis, the efficient and selective construction of aliphatic ketones is a cornerstone for the development of novel pharmaceuticals, fragrances, and other high-value molecules. 2-Methyloctan-3-one, a structurally simple yet synthetically relevant ketone, serves as an excellent case study for comparing the efficacy of various synthetic methodologies. This guide provides an in-depth, objective analysis of the primary synthetic pathways to this target molecule, grounded in experimental data and practical insights to aid researchers in selecting the optimal route for their specific needs.

Introduction to this compound

This compound, also known as isopropyl pentyl ketone, is a C9 aliphatic ketone.[1] Its synthesis presents a classic challenge in selective carbon-carbon bond formation and functional group manipulation. The choice of synthetic route can significantly impact yield, purity, cost, and scalability. This guide will focus on a comparative analysis of two primary and mechanistically distinct approaches: the Grignard reaction followed by oxidation, and the use of organocadmium reagents.

Visualizing the Synthetic Pathways

To conceptualize the synthetic strategies discussed, the following diagrams illustrate the core transformations.

Synthetic_Routes_to_2_Methyloctan_3_one cluster_Grignard Route 1: Grignard Reaction & Oxidation cluster_Organocadmium Route 2: Organocadmium Reagent Pentylmagnesium_bromide Pentylmagnesium bromide 2_Methyloctan_3_ol 2-Methyloctan-3-ol Pentylmagnesium_bromide->2_Methyloctan_3_ol Grignard Reaction Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->2_Methyloctan_3_ol 2_Methyloctan_3_one This compound 2_Methyloctan_3_ol->2_Methyloctan_3_one Oxidation (PCC or Swern) Dipentylcadmium Dipentylcadmium 2_Methyloctan_3_one_OC This compound Dipentylcadmium->2_Methyloctan_3_one_OC Acylation Isobutyryl_chloride Isobutyryl chloride Isobutyryl_chloride->2_Methyloctan_3_one_OC

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of 2-Methyloctan-3-one Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of volatile organic compounds (VOCs) is a critical aspect of quality control, safety assessment, and formulation development. 2-Methyloctan-3-one, a ketone with a characteristic odor profile, is a compound of interest in various matrices, from flavor and fragrance analysis to environmental monitoring and pharmaceutical product testing. This guide provides an in-depth, objective comparison of the two primary analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization.

This document is designed to move beyond a simple recitation of methods. It delves into the causality behind experimental choices, equipping you with the rationale to select the most appropriate technique for your specific analytical challenge and to design robust, self-validating analytical protocols. We will explore the strengths and limitations of each method, supported by representative experimental data, and provide detailed protocols to guide your laboratory's method development and validation efforts.

The Analytical Challenge: Quantifying a Volatile Ketone

This compound (C₉H₁₈O, Molar Mass: 142.24 g/mol ) is a volatile ketone.[1] Its volatility makes it an ideal candidate for GC-MS analysis. However, its lack of a strong chromophore presents a challenge for direct UV detection in HPLC, necessitating a derivatization step. This fundamental difference in analytical approach forms the basis of our comparison.

At a Glance: GC-MS vs. HPLC for this compound Analysis

The choice between GC-MS and HPLC is not merely a matter of instrument availability but a strategic decision based on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique for the analysis of this compound and similar aliphatic ketones.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV with Derivatization)
Principle Separation based on volatility and polarity in a gaseous mobile phase, with mass-based detection.[2]Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, with UV-Vis detection after reaction with a derivatizing agent.[3][4]
Analyte Volatility Ideal for volatile and thermally stable compounds like this compound.[5]Requires derivatization for volatile ketones to enable detection.[6][7]
Limit of Detection (LOD) Low ng/L to µg/L range.[8]ppb range (µg/L).[6]
Limit of Quantitation (LOQ) Low µg/L range.10-20 ppb range (µg/L).[6]
Linearity (R²) > 0.99> 0.999[7]
Sample Throughput Typically faster run times per sample due to direct analysis.Can be slower due to the additional derivatization step.[9]
Specificity High, due to mass spectral data providing structural information and allowing for the identification of co-eluting compounds.[10]Moderate, relies on retention time and UV absorbance of the derivative.[9]
Inter-laboratory Reproducibility Generally good for well-validated methods for flavor and odor compounds.[9]Can be influenced by the efficiency and reproducibility of the derivatization step across different labs.[11]

The Expert's Perspective: Causality in Method Selection

As a Senior Application Scientist, my recommendation hinges on a thorough understanding of the analytical goal.

For unambiguous identification and high-throughput screening, GC-MS is the superior choice. Its inherent specificity, derived from the mass fragmentation patterns, provides a high degree of confidence in the identification of this compound, even in complex matrices. The direct injection of volatile compounds without the need for derivatization streamlines the workflow, making it more efficient for analyzing a large number of samples.

HPLC with UV detection after derivatization is a robust and widely accessible alternative, particularly in laboratories where GC-MS is not available or when analyzing for a broader range of carbonyl compounds. The derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a well-established technique that yields stable derivatives with strong UV absorbance.[4][12] However, the derivatization step introduces an additional source of variability that must be carefully controlled to ensure inter-laboratory reproducibility.

Experimental Protocols: A Self-Validating System

The trustworthiness of any analytical method lies in its validation. The following protocols are designed to be self-validating, incorporating quality control checks to ensure the integrity of the data.

Protocol 1: Quantitative Analysis of this compound by GC-MS

This protocol is optimized for the quantification of this compound in a liquid matrix.

1. Sample Preparation:

  • Accurately weigh 1 g of the sample into a 20 mL headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., 2-nonanone-d3).

  • Seal the vial immediately with a PTFE-lined septum and aluminum cap.

2. GC-MS Parameters:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Oven Program: 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-200.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol) containing the internal standard at a constant concentration.

  • Analyze the calibration standards and samples under the same GC-MS conditions.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantify this compound in the samples using the calibration curve.

4. Quality Control:

  • Analyze a solvent blank with each batch of samples to check for system contamination.

  • Analyze a fortified sample (spike) to assess method accuracy and recovery.

  • Analyze a duplicate sample to assess method precision.

Protocol 2: Quantitative Analysis of this compound by HPLC-UV with DNPH Derivatization

This protocol outlines the derivatization of this compound with DNPH followed by HPLC-UV analysis.

1. Derivatization:

  • To 1 mL of the sample (or an appropriate dilution in acetonitrile), add 1 mL of a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid.

  • Vortex the mixture and allow it to react at 40 °C for 30 minutes.

  • Cool the solution to room temperature.

2. HPLC-UV Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 60% acetonitrile / 40% water.

    • Linearly increase to 90% acetonitrile over 15 minutes.

    • Hold at 90% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 360 nm.

  • Injection Volume: 20 µL.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound and derivatize them using the same procedure as the samples.

  • Analyze the derivatized calibration standards and samples under the same HPLC-UV conditions.

  • Construct a calibration curve by plotting the peak area of the this compound-DNPH derivative against the concentration of this compound.

  • Quantify this compound in the samples using the calibration curve.

4. Quality Control:

  • Prepare and analyze a derivatization blank (reagents only) to assess for contamination.

  • Analyze a fortified sample (spike) before derivatization to evaluate the efficiency of the derivatization reaction and the overall method recovery.

  • Analyze a duplicate sample to assess the precision of the entire analytical procedure.

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both GC-MS and HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Weighing Sample->Weighing IS_Addition Internal Standard Addition Weighing->IS_Addition Sealing Vial Sealing IS_Addition->Sealing GC_MS GC-MS Instrument Sealing->GC_MS Chromatogram Chromatogram & Mass Spectrum GC_MS->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: GC-MS analysis workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Dilution Dilution (if necessary) Sample->Dilution DNPH_Addition DNPH Reagent Addition Dilution->DNPH_Addition Reaction Reaction (40°C, 30 min) DNPH_Addition->Reaction HPLC HPLC-UV Instrument Reaction->HPLC Chromatogram Chromatogram HPLC->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: HPLC-UV with DNPH derivatization workflow for this compound.

Inter-laboratory Comparison: The Path to Harmonization

For a successful inter-laboratory comparison of this compound analysis, the following factors are critical:

  • A well-characterized and stable reference material: A certified reference material (CRM) for this compound is essential to establish a ground truth for the comparison.

  • Harmonized analytical methods: While the goal is to compare different laboratories, having a common, well-documented method as a baseline is crucial for identifying sources of variability.

  • Standardized reporting of results and uncertainties: Clear guidelines on how to report results, including units, number of significant figures, and measurement uncertainty, are necessary for a meaningful comparison.

  • Statistical analysis of the data: Robust statistical methods should be employed to assess the performance of each laboratory and to identify any systematic biases.

Conclusion: An Informed Decision for Robust Analysis

The choice between GC-MS and HPLC for the analysis of this compound is a nuanced one, with the "best" method being contingent on the specific analytical needs, available instrumentation, and the desired level of specificity and throughput.

  • GC-MS stands out for its specificity and efficiency for this volatile analyte, making it the preferred method for unambiguous identification and high-throughput analysis.

  • HPLC with DNPH derivatization offers a reliable and accessible alternative , particularly valuable in laboratories with a primary focus on liquid chromatography.

Ultimately, the key to a successful inter-laboratory comparison and the generation of high-quality, reproducible data lies not just in the choice of technique, but in the meticulous validation of the chosen method and a commitment to robust quality control practices. This guide provides the foundational knowledge and practical protocols to empower researchers, scientists, and drug development professionals to make informed decisions and achieve analytical excellence in the quantification of this compound.

References

  • Method Development, Interlaboratory Comparison, and Occurrence Study for 19 Taste and Odor Compounds by Solid-Phase Microextraction Gas Chromatography–Mass Spectrometry. (2025). AWWA Water Science, 7(1), 70013. [Link]

  • Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. (n.d.). Agilent Technologies. [Link]

  • Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. (n.d.). Agilent Technologies. [Link]

  • Protocol for collection and HPLC analysis of volatile carbonyl compounds in breath. (1996). Clinical Chemistry, 42(5), 747-752. [Link]

  • Rapid Analysis of 2,4-DNPH-Derivatized Aldehydes and Ketones Using the Prominence-i with a Shimpack XR-ODS Column. (n.d.). LabRulez LCMS. [Link]

  • Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. (n.d.). KNAUER. [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024). Blog - News. [Link]

  • Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). (n.d.). U.S. Environmental Protection Agency. [Link]

  • Gas chromatography–olfactometry in food flavour analysis. (2008). Journal of Chromatography A, 1186(1-2), 3-17. [Link]

  • PROFICIENCY TESTING. (n.d.). Fapas. [Link]

  • Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. (2024). Research and Reviews: Journal of Food and Dairy Technology, 12(3). [Link]

  • GC-O-MS technique and its applications in food flavor analysis. (2018). Food Research International, 114, 174-184. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Waters Corporation. [Link]

  • Fapas - Food Chemistry. (2018). Fapas. [Link]

  • The Combined Analysis of GC-IMS and GC-MS Reveals the Differences in Volatile Flavor Compounds between Yak and Cattle-Yak Meat. (2024). Foods, 13(15), 2315. [Link]

  • Rapidly Analyzing Carbonyl Compounds Using HPLC. (2025). LCGC International. [Link]

  • PROFICIENCY TESTING SCHEMES (PTS). (n.d.). Bipea Extranet. [Link]

  • 2-Methyl-3-octanone. (n.d.). PubChem. [Link]

  • Selected Certified Reference Materials (Sigma). (n.d.). Reagecon Diagnostics Limited. [Link]

  • Proficiency testing programs - FOOD. (2025). Bipea. [Link]

  • Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. (2018). Journal of Agricultural and Food Chemistry, 66(43), 11473-11481. [Link]

  • Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC–MS/MS Detection Methods. (2021). Atmosphere, 12(10), 1284. [Link]

Sources

A Spectroscopic Deep Dive: Differentiating 2-Methyloctan-3-one from its Isomeric Relatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chemical analysis, the unambiguous identification of molecular structure is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, often exhibit subtle yet distinct physicochemical properties that can significantly impact their biological activity, fragrance profile, or industrial utility. This guide provides a comprehensive spectroscopic comparison of 2-methyloctan-3-one and its key structural isomers, offering researchers, scientists, and drug development professionals a practical framework for their differentiation using fundamental analytical techniques.

This guide will navigate the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. We will explore the underlying principles that govern the unique spectral fingerprints of these compounds, moving beyond mere data presentation to elucidate the causal relationships between molecular structure and spectroscopic output.

The Isomeric Landscape: A Structural Overview

This compound, with the molecular formula C₉H₁₈O, belongs to the aliphatic ketone family. Its isomeric diversity arises from variations in the position of the carbonyl group and the methyl branch along the carbon chain. For this comparative analysis, we will focus on a selection of pertinent positional and functional isomers:

  • This compound: The primary subject of our investigation.

  • Positional Isomers:

    • 4-Methyloctan-3-one

    • 5-Methyloctan-3-one

    • 7-Methyloctan-3-one

  • Functional Isomers (Straight-Chain Ketones):

    • Nonan-2-one

    • Nonan-3-one

    • Nonan-4-one

    • Nonan-5-one

The differentiation of these closely related structures necessitates a multi-faceted analytical approach, as no single technique can unequivocally resolve all isomeric ambiguities.

Deciphering Molecular Architecture: ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shift (δ), multiplicity (splitting pattern), and integration of proton (¹H) and carbon-¹³ (¹³C) signals provide a detailed roadmap of the molecular connectivity.

The ¹H NMR Perspective: A Tale of Neighboring Protons

The ¹H NMR spectra of these isomers are distinguished primarily by the chemical shifts and splitting patterns of the protons adjacent to the carbonyl group (α-protons) and those near the methyl branch. Protons on carbons alpha to a ketone typically resonate in the downfield region of 2.1-2.6 ppm due to the electron-withdrawing effect of the carbonyl group[1].

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Splitting Patterns for Key Protons in this compound and its Isomers.

Compoundα-Protons (to C=O)Protons on Methyl BranchOther Distinguishing Protons
This compound ~2.5 (septet, 1H)~1.1 (doublet, 6H)~2.4 (triplet, 2H)
4-Methyloctan-3-one ~2.4 (quartet, 2H)~1.0 (doublet, 3H)~2.6 (sextet, 1H)
Nonan-2-one ~2.1 (singlet, 3H)-~2.4 (triplet, 2H)
Nonan-3-one ~2.4 (quartet, 2H)-~2.4 (triplet, 2H)
Nonan-5-one ~2.4 (triplet, 4H)-Symmetric

Note: Predicted values are based on established chemical shift ranges and substituent effects. Actual values may vary slightly depending on the solvent and instrument.

The ¹³C NMR Fingerprint: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides a direct count of the number of non-equivalent carbon atoms in a molecule. The carbonyl carbon is particularly diagnostic, resonating significantly downfield in the range of 190-220 ppm[1]. The chemical shifts of the aliphatic carbons provide further structural clues.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound and Selected Isomers.

CompoundCarbonyl Carbon (C=O)Carbons of Methyl BranchOther Distinguishing Carbons
This compound ~215~18 (CH₃)₂, ~42 (CH)~40 (α-CH₂)
4-Methyloctan-3-one ~213~16 (CH₃), ~45 (CH)~35 (α-CH₂), ~48 (α-CH)
Nonan-2-one ~209-~30 (α-CH₃), ~44 (α-CH₂)
Nonan-3-one ~211-~36 (α-CH₂), ~43 (α-CH₂)
Nonan-5-one ~211-~42 (α-CH₂)

Note: Predicted values are based on established chemical shift ranges and substituent effects.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the ketone isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Apply a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Employ proton decoupling to obtain singlet peaks for all carbons.

    • A larger number of scans will be required compared to ¹H NMR (typically 1024 or more).

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Ketone in CDCl₃ transfer Transfer to NMR Tube dissolve->transfer nmr_spec 400+ MHz NMR Spectrometer transfer->nmr_spec h1_acq ¹H NMR Acquisition nmr_spec->h1_acq c13_acq ¹³C NMR Acquisition nmr_spec->c13_acq processing Fourier Transform, Phase & Baseline Correction h1_acq->processing c13_acq->processing analysis Chemical Shift, Splitting & Integration Analysis processing->analysis Structural Elucidation Structural Elucidation analysis->Structural Elucidation

Workflow for NMR Spectroscopic Analysis.

Probing Functional Groups: Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. For ketones, the most prominent and diagnostic feature is the strong carbonyl (C=O) stretching absorption.

For saturated aliphatic ketones, such as this compound and its isomers, the C=O stretch typically appears in the region of 1715 cm⁻¹[2][3]. While the exact position of this band can be subtly influenced by the surrounding molecular environment, it is generally not sufficient to reliably distinguish between these closely related isomers. However, the presence of this strong absorption confirms the compound as a ketone. The C-H stretching vibrations of the alkyl chains will be observed around 2850-3000 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies (cm⁻¹) for this compound and its Isomers.

CompoundC=O StretchC-H Stretch
This compound & Isomers ~1715 (strong)~2850-3000 (medium-strong)
Experimental Protocol: Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small drop of the liquid ketone sample directly onto the ATR crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Identify the characteristic C=O and C-H stretching frequencies.

Fragmentation Fingerprints: Mass Spectrometry

Mass Spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This fragmentation can be highly diagnostic for isomeric structures. For aliphatic ketones, two primary fragmentation pathways are of key importance: α-cleavage and the McLafferty rearrangement.

  • α-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbonyl group, resulting in the formation of a stable acylium ion. The masses of the resulting fragments are indicative of the alkyl groups attached to the carbonyl.

  • McLafferty Rearrangement: This is a characteristic fragmentation for ketones possessing a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by cleavage of the β-carbon-γ-carbon bond. This results in the loss of a neutral alkene molecule and the formation of a characteristic enol radical cation.

Table 4: Predicted Key Fragmentation Patterns (m/z) for this compound and its Isomers.

CompoundMolecular Ion (M⁺)α-Cleavage FragmentsMcLafferty Rearrangement Fragment
This compound 14257, 11372
4-Methyloctan-3-one 14257, 11386
Nonan-2-one 14243, 12758
Nonan-3-one 14257, 11372
Nonan-5-one 1428586

The distinct fragmentation patterns observed in the mass spectra provide a powerful means of distinguishing between these isomers. For instance, the McLafferty rearrangement peak can differentiate between isomers where the γ-hydrogen is located on different alkyl chains.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for analyzing these volatile ketones, as it provides both separation and structural information.

  • Sample Preparation: Prepare a dilute solution of the ketone isomer in a volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 100 ppm.

  • GC Separation:

    • Inject 1 µL of the sample into the GC-MS system.

    • Use a non-polar capillary column (e.g., DB-5ms).

    • Employ a suitable temperature program to ensure separation of any potential impurities. A typical program might be: hold at 50°C for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Detection:

    • The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.

    • Scan a mass range of m/z 35-200.

  • Data Analysis: Identify the retention time of the compound and analyze the corresponding mass spectrum. Compare the molecular ion and the fragmentation pattern to the expected values for each isomer.

MS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Interpretation dilute Dilute Ketone in Volatile Solvent injection Inject into GC dilute->injection separation GC Separation (Capillary Column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 35-200) ionization->detection spectrum Analyze Mass Spectrum detection->spectrum fragments Identify Molecular Ion & Fragmentation Pattern spectrum->fragments Isomer Differentiation Isomer Differentiation fragments->Isomer Differentiation

Workflow for GC-MS Analysis of Ketone Isomers.

Conclusion: A Synergistic Approach to Isomer Identification

The spectroscopic differentiation of this compound from its isomers is a testament to the power of a multi-technique analytical approach. While IR spectroscopy can confirm the presence of the ketone functional group, it lacks the specificity for isomeric distinction. In contrast, ¹H and ¹³C NMR provide a detailed map of the molecular framework, allowing for the confident assignment of structure based on chemical shifts and coupling patterns. Finally, mass spectrometry offers a complementary and often definitive technique through the analysis of characteristic fragmentation patterns, particularly the α-cleavage and McLafferty rearrangement products. By synergistically applying these three fundamental spectroscopic methods, researchers can achieve unambiguous identification of these closely related isomers, a critical step in ensuring the quality, safety, and efficacy of their work.

References

  • PubChem. (n.d.). 2-Nonanone. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 3-Nonanone. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 4-Nonanone. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 5-Nonanone. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 4-Methyloctan-3-one. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 5-Methyloctan-3-one. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 7-Methyloctan-3-one. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • NIST. (n.d.). 2-Nonanone. in NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

  • NIST. (n.d.). 4-Nonanone. in NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

  • NIST. (n.d.). 5-Nonanone. in NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

  • NIST. (n.d.). 7-methyloctan-3-one. in NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Ketones. Retrieved January 16, 2026, from [Link]

  • LibreTexts Chemistry. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. In Organic Chemistry (McMurry). Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Ketones. Retrieved January 16, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment: Synthesized 2-Methyloctan-3-one vs. a Certified Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the exacting world of scientific research and pharmaceutical development, the purity of a chemical compound is not merely a desirable attribute; it is the bedrock of reliable, reproducible, and safe outcomes. This guide provides an in-depth, objective comparison of a newly synthesized batch of 2-Methyloctan-3-one against a certified reference standard. We will delve into the rationale behind the chosen analytical methodologies, present detailed experimental protocols, and interpret the resulting data to provide a comprehensive purity profile.

The integrity of any research, from fundamental organic synthesis to the development of novel therapeutics, is directly linked to the quality of the starting materials and intermediates.[1][2] For a compound like this compound, which may serve as a key building block or intermediate, even trace impurities can significantly alter reaction kinetics, lead to unwanted side products, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Therefore, a rigorous, multi-faceted approach to purity assessment is not just good practice—it is a scientific and ethical imperative.[3][4][5]

This guide is structured to provide not just the "how" but, more importantly, the "why" behind each step of the analytical process. By understanding the principles and leveraging orthogonal analytical techniques, researchers can build a robust and self-validating system for quality control.

The Foundation of Purity: Synthesis and Reference Standards

A Glimpse into the Synthesis of this compound

While numerous synthetic routes can lead to this compound, a common and efficient method involves the Grignard reaction. This classic carbon-carbon bond-forming reaction offers a reliable pathway to the target ketone. The synthesis could proceed, for example, by reacting an appropriate Grignard reagent, such as pentylmagnesium bromide, with isobutyronitrile, followed by acidic workup.

It is crucial to recognize that the synthesis itself is a potential source of impurities. These can include unreacted starting materials, by-products from side reactions, and residual solvents or reagents from the purification process. Therefore, the purification steps, such as distillation or chromatography, are as critical as the reaction itself.

The Role of a Certified Reference Standard

A certified reference material (CRM) is a highly characterized and traceable standard that serves as the benchmark against which a synthesized compound is compared. These standards are produced under stringent quality control measures and come with a certificate of analysis detailing their purity and the methods used for characterization.[6] The use of a CRM is fundamental to ensuring the accuracy and validity of any purity assessment.

A Multi-Pronged Approach to Purity Verification

To establish a comprehensive purity profile, a single analytical technique is often insufficient. Instead, a combination of orthogonal methods—techniques that measure the same property using different physical principles—is employed. For this compound, a volatile ketone, a combination of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy provides a robust assessment.

Experimental Workflow for Purity Assessment

Caption: A flowchart illustrating the parallel analysis of the synthesized compound and the certified standard using multiple analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

GC-MS is an ideal technique for analyzing volatile and semi-volatile compounds like ketones.[1][7] It separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column, while the mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions.[8]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Synthesized Compound: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of high-purity acetone to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with acetone.

    • Certified Standard: Prepare a solution of the certified standard at the same concentration (0.1 mg/mL) in acetone.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

    • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Injection Volume: 1 µL (splitless mode)

    • Inlet Temperature: 250°C

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MSD Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: 40-400 amu

Data Comparison: GC-MS

ParameterCertified StandardSynthesized Compound
Retention Time 10.52 min10.53 min
Purity (Area %) >99.8%99.6%
Major Impurity 1 Not Detected0.2% (Unidentified, RT=9.8 min)
Major Impurity 2 Not Detected0.15% (Residual Solvent, RT=3.5 min)
Mass Spectrum Matches NIST library spectrum for this compoundMatches NIST library spectrum and Certified Standard

The close retention times and matching mass spectra confirm the identity of the synthesized compound.[9][10] The area percentage from the chromatogram provides a quantitative measure of purity, revealing the presence of minor impurities in the synthesized batch.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

While GC-MS is excellent for volatile compounds, HPLC is a powerful tool for detecting non-volatile or thermally labile impurities that might be missed by GC analysis.[1] For a ketone like this compound, a reversed-phase HPLC method is suitable.

Experimental Protocol: HPLC Analysis

  • Sample Preparation:

    • Prepare 1 mg/mL stock solutions of both the synthesized compound and the certified standard in acetonitrile.

    • Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Instrumentation and Conditions:

    • HPLC System: Waters Alliance e2695 Separations Module (or equivalent)

    • Detector: Waters 2998 Photodiode Array (PDA) Detector

    • Column: C18 column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

Data Comparison: HPLC

ParameterCertified StandardSynthesized Compound
Retention Time 4.25 min4.26 min
Purity (Area %) >99.9%99.7%
Impurity Profile No significant impurities detectedMinor peak at RT=3.1 min (0.2%)

The HPLC data corroborates the high purity of the synthesized compound and provides an orthogonal confirmation of the results obtained from GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Verification

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[8] It provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous confirmation of the structure and the detection of structurally related impurities.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of each sample (synthesized and certified standard) in 0.7 mL of deuterated chloroform (CDCl₃) in separate NMR tubes.

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer (or equivalent).

  • Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

¹H NMR Spectral Data Comparison

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCertified StandardSynthesized Compound
~2.4t2H-CH₂-C=OPresentPresent
~2.6m1H-CH(CH₃)₂PresentPresent
~1.5m2H-CH₂-CH₂-C=OPresentPresent
~1.3m4H-(CH₂)₂-CH₃PresentPresent
~1.1d6H-CH(CH₃)₂PresentPresent
~0.9t3H-CH₂-CH₃PresentPresent

The ¹H NMR spectra of the synthesized this compound should be superimposable with that of the certified standard, confirming the correct molecular structure. Protons adjacent to the carbonyl group are expected to appear at a chemical shift of around 2.0-2.7 ppm.[11] Any additional peaks in the spectrum of the synthesized compound would indicate the presence of impurities.

Logical Flow of Data Analysis and Comparison

Data_Analysis_Flow GC_MS_Data GC-MS Data (Retention Time, Mass Spectrum, Area %) Identity_Confirmation Identity Confirmation GC_MS_Data->Identity_Confirmation Mass Spectrum vs. Standard Purity_Quantification Purity Quantification GC_MS_Data->Purity_Quantification Area % Impurity_Profiling Impurity Profiling GC_MS_Data->Impurity_Profiling Detects Volatile Impurities HPLC_Data HPLC Data (Retention Time, UV Spectrum, Area %) HPLC_Data->Purity_Quantification Area % HPLC_Data->Impurity_Profiling Detects Non-Volatile Impurities NMR_Data NMR Data (Chemical Shifts, Integration, Multiplicity) NMR_Data->Identity_Confirmation Structural Elucidation NMR_Data->Impurity_Profiling Identifies Structural Impurities Final_Assessment Comprehensive Purity Assessment Identity_Confirmation->Final_Assessment Purity_Quantification->Final_Assessment Impurity_Profiling->Final_Assessment

Caption: A diagram showing the logical flow of how data from different analytical techniques contributes to the final purity assessment.

Conclusion: A Comprehensive and Trustworthy Assessment

The purity assessment of a synthesized compound is a critical component of quality control in any scientific endeavor.[12] By employing a multi-faceted approach that leverages the strengths of orthogonal analytical techniques like GC-MS, HPLC, and NMR spectroscopy, and by comparing the results against a certified reference standard, a comprehensive and trustworthy purity profile can be established.

The data presented in this guide demonstrates a successful synthesis of this compound with a high degree of purity. While minor impurities were detected, their low levels are unlikely to impact most research applications. However, for applications with stringent purity requirements, such as in late-stage drug development, further purification may be warranted. This systematic and self-validating approach to purity assessment ensures the quality and reliability of the synthesized material, thereby upholding the principles of scientific integrity.

References

  • Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • UFAG Laboratorien AG. (n.d.). Quality Control of Raw Materials and Active Ingredients. Retrieved from [Link]

  • Scribd. (n.d.). Analytical Methods for Ketones. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • SimplerQMS. (2025, July 21). Best Practices for Quality Control in Pharmaceuticals. Retrieved from [Link]

  • LCGC International. (n.d.). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001, August). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ComplianceQuest. (2026, January 2). QA and QC in the Pharmaceutical Industry (Updated for 2026). Retrieved from [Link]

  • Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • World Health Organization. (n.d.). Quality control guidelines. Retrieved from [Link]

  • YouTube. (2021, March 2). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Octanone, 2-methyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyloctan-3-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-3-octanone. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyloctan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, experience-driven protocol for the safe disposal of 2-methyloctan-3-one, moving beyond mere compliance to foster a deep-rooted culture of safety within the laboratory.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. This compound, also known as isopropyl pentyl ketone, is a flammable liquid ketone with significant environmental considerations.[1] Its hazard profile dictates every aspect of its handling, from personal protective equipment to the final disposal pathway.

According to the Globally Harmonized System (GHS), this compound presents several key hazards that must be managed.[1][2]

Hazard ClassGHS CodeImplication in the Laboratory
Flammable Liquid H226The liquid and its vapor can ignite.[1][2] This necessitates storage away from heat or ignition sources and the use of non-sparking tools.[2][3]
Harmful in Contact with Skin H312Dermal exposure can lead to adverse health effects, mandating the use of appropriate chemical-resistant gloves.[2]
Harmful to Aquatic Life with Long-Lasting Effects H412Improper disposal that allows entry into drains or waterways can cause long-term damage to ecosystems.[1][2] This is a primary driver for containment and controlled disposal.

Scientist's Note: The flammability (flash point) and vapor pressure are critical parameters. Vapors are heavier than air and can accumulate, traveling to a distant ignition source and flashing back.[3] Always work in a well-ventilated area or a chemical fume hood.

Personal Protective Equipment (PPE): The First Line of Defense

Selecting the correct PPE is a non-negotiable prerequisite for handling this compound. Standard laboratory attire is insufficient due to the specific risks posed by ketones.

PPE ItemSpecificationRationale and Causality
Hand Protection Butyl rubber or PVA-coated gloves.[4][5][6]Ketones can degrade common glove materials like latex and nitrile. Butyl rubber and Polyvinyl Alcohol (PVA) offer superior resistance to ketones, esters, and other aggressive solvents, preventing dermal absorption.[4][5][6]
Eye Protection Chemical splash goggles.Goggles provide a complete seal around the eyes, offering protection from splashes and vapors, which standard safety glasses do not.
Body Protection Flame-retardant lab coat.A flame-retardant coat provides a critical barrier in the event of a flash fire, a primary risk associated with flammable liquids.
Respiratory Use in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors. If a hood is unavailable for a specific task, a risk assessment must be performed to determine if a respirator is needed.

Waste Segregation & Collection Protocol

Proper disposal begins at the point of generation. Adherence to a systematic waste collection protocol prevents dangerous chemical reactions and ensures regulatory compliance.

Step-by-Step Waste Collection
  • Designate a Waste Container:

    • Use a clearly marked, chemically compatible container. High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid metal containers for certain solvents.[7]

    • The container must be in good condition, with a secure, vapor-tight lid.

  • Labeling is Critical:

    • The moment the first drop of waste enters the container, it must be labeled.[8][9]

    • The label must include the words "Hazardous Waste ".[8]

    • List all chemical constituents by their full name (e.g., "Waste this compound," "Waste Flammable Solvents").

    • Include appropriate hazard pictograms (e.g., flammable, environmental hazard).

  • Establish a Satellite Accumulation Area (SAA):

    • This is a designated location within the lab, at or near the point of waste generation, where the waste container is stored.[8][9]

    • The SAA must be under the control of the laboratory personnel.

    • Keep the waste container closed at all times, except when adding waste. This minimizes vapor exposure and prevents spills.[9]

  • Manage Container Volume:

    • Do not fill waste containers to more than 90% capacity.[7] This headspace allows for vapor expansion and reduces the risk of splashing during transport.

    • Once a container is full, arrange for its removal by your institution's Environmental Health & Safety (EH&S) department.

Scientist's Note: While compatible flammable solvents can often be combined in a single waste stream, never mix incompatible waste types. For instance, mixing oxidizing agents with flammable organic solvents like this compound can lead to a fire or explosion. Always consult a chemical compatibility chart if you are unsure.

Spill Management and Emergency Response

Even with meticulous planning, spills can occur. A swift, correct response is vital to mitigate risks.

Step-by-Step Spill Cleanup Protocol (for small, manageable spills)
  • Alert & Isolate: Immediately alert personnel in the area. Restrict access to the spill zone.

  • Eliminate Ignition Sources: Turn off any nearby hot plates, equipment, or open flames.[3]

  • Ensure Ventilation: Increase ventilation by opening fume hood sashes.

  • Don Appropriate PPE: Before approaching the spill, don the full PPE detailed in Section 2.

  • Contain and Absorb:

    • Cover the spill with an inert, non-combustible absorbent material, such as vermiculite, dry sand, or a commercial solvent spill pad. Do not use paper towels, which are combustible.

    • Work from the outside of the spill inward to prevent spreading.

  • Collect Waste:

    • Using non-sparking tools (e.g., plastic or brass scoops), carefully collect the absorbed material.

    • Place the material into a designated, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the spill cleanup waste container as "Hazardous Waste" and manage it according to the protocol in Section 3.

For large spills, or any spill that you are not comfortable or equipped to handle, evacuate the area immediately and contact your institution's emergency response team.

Spill Response Decision Workflow

SpillResponse spill Spill of this compound Occurs assess Assess Spill Size & Location spill->assess is_large Is the spill large, inadequately ventilated, or an immediate fire hazard? assess->is_large evacuate Evacuate Area Contact Emergency Response (EH&S) is_large->evacuate Yes is_small Small, manageable spill is_large->is_small No alert Alert Nearby Personnel is_small->alert ignite Eliminate Ignition Sources alert->ignite ppe Don Appropriate PPE (Butyl Gloves, Goggles, etc.) ignite->ppe absorb Contain & Absorb with Inert Material (e.g., Sand) ppe->absorb collect Collect Debris with Non-Sparking Tools absorb->collect waste_container Place in Labeled Hazardous Waste Container collect->waste_container decontaminate Decontaminate Spill Area waste_container->decontaminate dispose Manage as Hazardous Waste via EH&S Pickup decontaminate->dispose

Caption: Decision workflow for responding to a this compound spill.

Final Disposal Pathway: The Regulatory Framework

The ultimate disposal of this compound waste is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8]

  • Waste Characterization: this compound is classified as a hazardous waste due to its ignitability characteristic.

  • Licensed Transport: All hazardous waste must be transported from your facility by a licensed and certified hazardous waste hauler.[7][8]

  • Treatment and Disposal: The waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for flammable organic solvents is high-temperature incineration, which safely destroys the hazardous components.

Your role as a researcher is to ensure the waste is properly segregated, labeled, and stored for pickup by your institution's designated waste management professionals.[9] Never pour this compound or other chemical waste down the drain.

By adhering to these scientifically grounded procedures, you not only ensure compliance but actively contribute to a safer laboratory environment and protect our shared ecosystem.

References

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). MedLab. [Link]

  • Personal Protective Equipment - PPE - Chemical Resistant Gloves. (n.d.). DQE. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. [Link]

  • Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO. (n.d.). Safety Gloves. [Link]

  • Polyco Ketochem 33cm Lightweight Ketone Resistant Glove. (n.d.). Polyco Healthline. [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. [Link]

  • Keto-Handler Plus Thermoplastic Elastomer (TPE) Disposable Gloves. (n.d.). Black Box Safety. [Link]

  • 2-Methyl-3-octanone. (n.d.). PubChem. [Link]

  • 2-Methyloctan-3-ol. (n.d.). PubChem. [Link]

Sources

Immediate Hazard Assessment: Understanding the Risks of 2-Methyloctan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling 2-Methyloctan-3-one

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that safety and efficacy are two sides of the same coin. Handling any chemical reagent requires a foundational understanding of its properties to mitigate risk. This guide moves beyond a simple checklist, providing a comprehensive operational plan for the safe handling of this compound, grounded in its specific hazard profile. The causality behind each recommendation is explained to foster a deep, intuitive culture of safety within your laboratory.

Before any container is opened, every individual in the laboratory must understand the inherent risks. This compound is classified under the Globally Harmonized System (GHS) with specific hazards that directly inform our PPE strategy. Its primary threats are flammability and dermal toxicity, which dictate a stringent protocol for fire prevention and skin protection.

Hazard ClassificationGHS CategoryPictogramHazard Statement
Flammable LiquidsCategory 3🔥H226: Flammable liquid and vapor[1][2]
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin[2]
Hazardous to the Aquatic Environment (Long-term)Category 3H412: Harmful to aquatic life with long lasting effects[1][2]

This data is our directive. The flammability risk demands control of ignition sources and protocols to prevent static discharge. The dermal toxicity mandates that skin contact is meticulously avoided through a robust barrier of gloves and protective clothing.

The Core Directive: Your PPE Ensemble for this compound

The selection of PPE is not a matter of preference but a direct response to the assessed hazards. For this compound, your standard ensemble must, at a minimum, consist of the following:

Eye and Face Protection: The First Line of Defense
  • Rationale: The potential for splashes or aerosols, especially during transfers or mixing, presents a significant risk to the eyes.

  • Specification: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be worn in conjunction with goggles when handling larger quantities (>1 liter) or when there is a heightened risk of splashing.

Hand and Body Protection: An Impermeable Barrier
  • Rationale: The "Harmful in contact with skin" (H312) classification is a critical warning.[2] Chemical absorption through the skin can lead to systemic toxicity. Therefore, selecting the correct gloves and protective clothing is paramount.

  • Hand Protection:

    • Specification: Use chemical-resistant gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[4] Nitrile rubber gloves are a suitable choice for protection against ketones and should be inspected for integrity before each use.[5]

    • Field Insight: Double-gloving is recommended during procedures with a high likelihood of contamination, such as when transferring large volumes. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.

  • Body Protection:

    • Specification: A standard laboratory coat is mandatory for all handling procedures. For larger-scale operations or transfers where significant splashing is possible, consider flame-retardant antistatic protective clothing.[5] All protective clothing should be removed immediately if it becomes contaminated.[6]

Respiratory Protection: When and Why
  • Rationale: While not classified for acute inhalation toxicity, vapors can be generated, especially at elevated temperatures or when aerosolized. Vapors are heavier than air and can accumulate.[2]

  • Specification: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[4][6] If ventilation is inadequate or during a spill response, a NIOSH-approved respirator with an organic vapor cartridge may be necessary to prevent inhalation.[5][7]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol is designed as a self-validating system. Following these steps methodically ensures that safety checks are integrated into the workflow.

Phase 1: Pre-Operational Safety Check
  • Verify Ventilation: Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Clear Ignition Sources: Remove all potential ignition sources from the work area, including hot plates, open flames, and spark-producing equipment.[4][8]

  • Inspect PPE: Before donning, meticulously inspect all PPE for signs of damage, such as tears, cracks, or discoloration. Discard and replace any compromised items.

  • Prepare for Spills: Ensure a spill kit equipped with a non-combustible absorbent material (e.g., sand, vermiculite) is readily accessible.[5][8]

  • Grounding: For transfers between metal containers, ensure that the container and receiving equipment are properly grounded and bonded to prevent static discharge.[4][8]

Phase 2: Donning, Handling, and Doffing Workflow

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_handling Handling Protocol (Fume Hood) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. Respirator (if required) Don2->Don3 Don4 4. Gloves (cuffs over lab coat sleeves) Don3->Don4 Handle Work within Fume Hood Don4->Handle Enter Work Area Doff1 1. Gloves (avoid skin contact) Handle->Doff1 Exit Work Area Doff2 2. Lab Coat (turn inside out) Doff1->Doff2 Doff3 3. Goggles/ Face Shield Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5

Caption: PPE Donning, Handling, and Doffing Workflow.

Phase 3: Disposal and Decontamination
  • Contaminated PPE: Dispose of used gloves and any other disposable PPE in a dedicated, properly labeled hazardous waste container.[6]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[2] They must be disposed of in accordance with national and local regulations.

  • Spill Cleanup: Absorb spills with inert, non-combustible material and collect it into a suitable, labeled container for disposal.[5][8] Ventilate the area and clean the affected surface.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][6] Do not eat, drink, or smoke in the work area.[6]

Emergency Response: Immediate Actions

  • Skin Contact: Immediately take off all contaminated clothing.[2] Rinse the affected skin area with plenty of soap and water.[6] Seek medical advice if irritation occurs.

  • Eye Contact: Rinse cautiously with water for several minutes.[6] If present, remove contact lenses if it is easy to do so. Continue rinsing and seek immediate medical attention.

  • Fire: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[2] Vapors may form explosive mixtures with air.

By integrating this comprehensive PPE and handling strategy into your daily operations, you build a resilient safety culture that protects both the researcher and the research.

References

  • 2-Methyloctan-3-ol | C9H20O | CID 98464 . (n.d.). PubChem - NIH. [Link]

  • SAFETY DATA SHEET - 3M . (2023). 3M. [Link]

  • 2-Methyl-3-octanone | C9H18O | CID 70209 . (n.d.). PubChem - NIH. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users . (n.d.). American Chemistry Council. [Link]

Sources

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Retrosynthesis Analysis

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2-Methyloctan-3-one

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